Product packaging for Santolina triene(Cat. No.:)

Santolina triene

Cat. No.: B1198447
M. Wt: 136.23 g/mol
InChI Key: ZQGDEJAPCUGBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Santolina triene, with the CAS Registry Number 2153-66-4 and the molecular formula C10H16, is a naturally occurring monoterpene hydrocarbon . It is systematically named 2,5-dimethyl-3-vinyl-1,4-hexadiene and has a molecular weight of 136.23 g/mol . This compound is a constituent of the essential oils of various plant species within the Santolina genus, which are known for their rich profiles of bioactive secondary metabolites . Researchers value this compound as a chemical marker in phytochemical studies. Its presence has been identified in the essential oil of Santolina corsica, contributing to the complex mixture of irregular terpenoids that characterize these plants . The study of specific compounds like this compound is crucial for understanding the chemotaxonomic relationships between different Santolina species and the chemical variability influenced by geographic and environmental factors . Investigations into Santolina essential oils, which contain components such as this compound, have revealed a range of promising biological activities in vitro, including antimicrobial and anti-inflammatory properties . This makes this compound a compound of interest for researchers in the fields of natural product chemistry, phytochemistry, and the development of plant-based products. This product is intended for research use only and is not approved for use in humans, animals, or as a pesticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1198447 Santolina triene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethenyl-2,5-dimethylhexa-1,4-diene

InChI

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3

InChI Key

ZQGDEJAPCUGBRH-UHFFFAOYSA-N

SMILES

CC(=CC(C=C)C(=C)C)C

Canonical SMILES

CC(=CC(C=C)C(=C)C)C

Origin of Product

United States

Foundational & Exploratory

Santolina Triene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of an Irregular Monoterpene

Abstract

Santolina triene, a naturally occurring irregular monoterpene, has garnered interest within the scientific community for its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological effects. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and structural information to facilitate further investigation and potential therapeutic applications.

Chemical Identity and Structure

This compound is an acyclic monoterpene hydrocarbon with the systematic IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene .[1] Its chemical structure is characterized by a six-carbon chain with two methyl groups, a vinyl group, and three double bonds, contributing to its classification as a triene.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
CAS Number2153-66-4[1]
Molecular FormulaC₁₀H₁₆[1]
Molecular Weight136.23 g/mol [1]
InChIInChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3[1]
InChIKeyZQGDEJAPCUGBRH-UHFFFAOYSA-N[1]
Canonical SMILESCC(=CC(C=C)C(=C)C)C

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and biological systems. A summary of its known properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point166-167 °C at 760 mmHg
Flash Point42.78 °C
Water Solubility1.992 mg/L at 25 °C (estimated)
logP3.76 (predicted)
AppearanceColorless liquid (in essential oils)
SolubilitySoluble in alcohol

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, contributing to their characteristic aromas. It is notably found in:

  • Chamomile (Matricaria chamomilla)

  • Wormwood (Artemisia annua)

  • Santolina species (e.g., Santolina chamaecyparissus, Santolina corsica) [2][3]

  • Artemisia species (e.g., Artemisia herba-alba) [1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from the analysis of essential oils containing this compound.

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Injection: Inject 1 µL of the diluted sample into the GC injector port.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp up to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Antibacterial Activity Assay: Agar (B569324) Disc Diffusion Method

Objective: To evaluate the antibacterial activity of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Agar (MHA).

  • Sterile filter paper discs (6 mm diameter).

  • This compound solution of known concentration.

  • Positive control (standard antibiotic).

  • Negative control (solvent).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Spread the bacterial suspension evenly onto the surface of MHA plates using a sterile cotton swab.

  • Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Sample Application: Apply a known volume (e.g., 10 µL) of the this compound solution, positive control, and negative control to separate discs.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the inhibition zone (in mm) around each disc.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound solutions of various concentrations.

  • Griess Reagent.

  • Nitrite standard solution.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Spectral Data

Detailed spectral data is essential for the unambiguous identification of this compound.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)
41100
9385
7970
9165
12160
13640

Note: The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern is characteristic of an unsaturated hydrocarbon.

Table 4: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C1111.4
C2145.2
C350.1
C4128.9
C5134.5
C625.8
C717.9
C8140.2
C9114.7
C1020.6

Note: The specific chemical shifts may vary slightly depending on the solvent and experimental conditions.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, suggesting its potential for further research in drug development.

  • Antibacterial Activity: Studies on essential oils containing this compound have demonstrated activity against various bacterial strains. The irregular monoterpene structure may contribute to its ability to disrupt bacterial cell membranes.

  • Anti-inflammatory Effects: The potential to inhibit nitric oxide production indicates that this compound may possess anti-inflammatory properties, making it a candidate for research into inflammatory conditions.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

experimental_workflow plant_material Plant Material (e.g., Santolina chamaecyparissus) extraction Essential Oil Extraction (Hydrodistillation) plant_material->extraction isolation Isolation of this compound (Chromatography) extraction->isolation identification Structural Identification (GC-MS, NMR) isolation->identification bioassays Biological Activity Assays (Antibacterial, Anti-inflammatory) isolation->bioassays physicochemical Physicochemical Characterization identification->physicochemical data_analysis Data Analysis and Conclusion physicochemical->data_analysis bioassays->data_analysis

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents an interesting natural product with potential for further scientific exploration. This technical guide consolidates the current knowledge on its chemical structure, properties, and biological activities, providing a foundation for researchers and drug development professionals. The detailed experimental protocols and compiled data aim to streamline future investigations into this and other related irregular monoterpenes. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

The Occurrence of Santolina Triene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, an irregular monoterpene hydrocarbon, is a characteristic volatile compound found in the essential oils of various aromatic plants, most notably within the Santolina genus of the Asteraceae family. Its unique chemical structure, 2,5-dimethyl-3-vinyl-1,4-hexadiene, contributes to the characteristic aroma of these essential oils[1]. The presence and concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method employed. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Quantitative Data

This compound is a significant component in the essential oils of several Santolina species. It has also been identified in other genera, such as Artemisia. The concentration of this compound is influenced by factors including the specific plant chemotype, environmental conditions, and harvest time. The following table summarizes the quantitative data on the occurrence of this compound in various essential oils as reported in the scientific literature.

Plant SpeciesPlant PartExtraction MethodPercentage of this compound (%)Reference
Santolina corsicaAerial PartsNot Specified13.5[1]
Santolina chamaecyparissusFlowered Aerial PartsHydrodistillation1.25 (in 2022)[2]
Artemisia campestrisNot SpecifiedHydrodistillation8.11 ± 0.49[3]
Artemisia absinthium (Semnan)Not SpecifiedHydrodistillation0.11[4]
Artemisia aucheri (Isfahan)Not SpecifiedHydrodistillation0.57[4]
Chamomile oil MoroccoFlowersNot Specified0.40[5]
Wormwood flower oil (annus america)FlowersNot Specified0.16[5]
Wormwood leaf oil (annus america)LeavesNot Specified0.04-0.20[5]

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes which are formed by the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through a "head-to-middle" condensation of two DMAPP molecules[6][7].

The biosynthesis of this compound begins with the universal precursors of all terpenoids, IPP and DMAPP, which are produced via the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells. A specific enzyme, likely a cis-prenyl diphosphate synthase, catalyzes the unique condensation of two DMAPP units to form an intermediate, which is then further converted to this compound.

Santolina_Triene_Biosynthesis Pyruvate_GAP Pyruvate + Glyceraldehyde-3-Phosphate MEP_Pathway Methylerythritol 4-Phosphate (MEP) Pathway Pyruvate_GAP->MEP_Pathway IPP Isopentenyl Diphosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase Santolina_Synthase This compound Synthase (putative) DMAPP->Santolina_Synthase DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->Santolina_Synthase Santolina_Triene This compound Santolina_Synthase->Santolina_Triene

Biosynthetic pathway of this compound.

Experimental Protocols

Essential Oil Extraction

The extraction of essential oils containing this compound is a critical step that can influence the final yield and chemical profile. Two common methods are hydrodistillation and microwave-assisted hydrodistillation.

1. Hydrodistillation (HD)

This traditional method involves the distillation of plant material with water to extract volatile compounds.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask (e.g., 2 L), condenser, collection vessel.

  • Procedure:

    • Weigh a sample of the dried and ground plant material (e.g., 100 g of Santolina aerial parts).

    • Place the plant material into the round-bottom flask.

    • Add a sufficient volume of distilled water to immerse the plant material (e.g., 500 mL)[8].

    • Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

    • Heat the flask using the heating mantle to bring the water to a boil.

    • Continue the distillation for a set period (e.g., 3 hours) until no more essential oil is collected[9][10].

    • The essential oil, being less dense than water, will separate and can be collected from the graduated tube of the Clevenger apparatus.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store in a sealed vial at 4°C in the dark.

2. Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more modern and efficient technique that utilizes microwave energy to accelerate the extraction process.

  • Apparatus: A modified microwave oven (e.g., 2450 MHz, with a maximum power of 900 W) equipped with a Clevenger-type apparatus[4].

  • Procedure:

    • Place a weighed amount of the plant material (e.g., 100 g) into a flask.

    • Add a specified volume of water (e.g., 300 ml)[4].

    • Place the flask inside the microwave oven and connect it to the Clevenger apparatus.

    • Set the microwave power and extraction time (e.g., 900 W for 30 minutes)[4].

    • The microwave energy heats the water and plant material, causing the essential oil to be released and co-distilled with the steam.

    • The condensed essential oil is collected in the same manner as in traditional hydrodistillation.

    • This method significantly reduces extraction time and energy consumption compared to conventional HD[4].

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Capillary Column: A non-polar or medium-polar capillary column is typically used, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9][11].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9].

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C.

    • Ramp: e.g., increase at 3°C/min to 240°C[9][11].

    • Final hold: maintain at 240°C for a specified time.

  • Injector and Detector Temperatures:

    • Injector temperature: e.g., 220°C[9].

    • MS transfer line temperature: e.g., 240°C[9].

  • Injection: 1 µL of the essential oil solution (diluted in a suitable solvent like hexane (B92381) or methanol) is injected in split mode[9][11].

  • Mass Spectrometry:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: e.g., 40-500 amu.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley)[9].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Santolina sp.) Extraction Extraction Plant_Material->Extraction HD Hydrodistillation (HD) Extraction->HD MAHD Microwave-Assisted Hydrodistillation (MAHD) Extraction->MAHD Essential_Oil Crude Essential Oil HD->Essential_Oil MAHD->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Pure_EO Pure Essential Oil Drying->Pure_EO GCMS_Analysis GC-MS Analysis Pure_EO->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis Identification Compound Identification (Mass Spectra, Retention Index) Data_Analysis->Identification Quantification Quantification (Peak Area %) Data_Analysis->Quantification Report Final Report Identification->Report Quantification->Report

Workflow for this compound Analysis.

Conclusion

This compound is a noteworthy irregular monoterpene that serves as a chemotaxonomic marker for certain plant species, particularly within the Santolina genus. Its quantification in essential oils requires precise extraction and analytical methodologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development, facilitating further investigation into the biological activities and potential applications of this compound and the essential oils in which it is found.

References

Santolina Triene (CAS 2153-66-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, with the CAS number 2153-66-4, is a naturally occurring monoterpene found in the essential oils of various plants, notably from the Asteraceae family. Its chemical name is 3-ethenyl-2,5-dimethylhexa-1,4-diene.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, natural sources, and biological activities. The document summarizes quantitative data in structured tables, details relevant experimental protocols, and presents predicted signaling pathways and experimental workflows through diagrams. It is important to note that while this compound is a known component of various essential oils with demonstrated biological effects, research on the isolated compound is limited. Much of the biological data presented herein pertains to the essential oils as a whole.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1] Its structure is characterized by a hexane (B92381) backbone with two methyl groups, a vinyl group, and two double bonds, making it a triene.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 2153-66-4[1]
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
Synonyms Santolinatriene, 2,5-Dimethyl-3-vinyl-1,4-hexadiene[2]
Flash Point 42.78 °C (109.00 °F)[2]
logP (o/w) 4.255 (estimated)[2]
Water Solubility 1.992 mg/L @ 25 °C (estimated)[2]

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted Value
Topological Polar Surface Area (TPSA) 0.00 Ų
XlogP 4.20

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, particularly within the Santolina genus. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Table 3: Occurrence of this compound in Essential Oils

Plant SpeciesPart of PlantPercentage of this compound in Essential OilReference(s)
Santolina corsicaAerial parts13.5%[3]
Santolina chamaecyparissusAerial parts0.26%[4]

Biological Activities and Potential Therapeutic Applications

The biological activities of essential oils containing this compound have been investigated, suggesting potential antimicrobial, anti-inflammatory, and antioxidant properties. However, it is crucial to reiterate that these activities are attributed to the complex mixture of compounds in the essential oils, and the specific contribution of this compound is not well-defined.

Anti-inflammatory Activity

Essential oils from Santolina species have demonstrated anti-inflammatory effects.[5] In-silico studies have predicted that this compound may contribute to this activity through the inhibition of the lipoxygenase (LOX) enzyme.

Table 4: In-Silico Prediction of this compound Activity

TargetPredicted Binding Affinity (Kcal/mol)Source(s)
Lipoxygenase-5.0[6]
Antimicrobial Activity

Essential oils rich in terpenes, including this compound, have shown activity against a range of microorganisms. For instance, the essential oil of Santolina chamaecyparissus has been reported to inhibit the growth of various bacteria and fungi.[7]

Experimental Protocols

Detailed experimental data on pure this compound is scarce. The following protocols are based on studies of essential oils containing this compound.

Extraction of Essential Oil from Santolina chamaecyparissus

This protocol describes the extraction of essential oil from the aerial parts of Santolina chamaecyparissus using microwave-assisted hydrodistillation.

Materials:

  • Dried aerial parts of Santolina chamaecyparissus

  • Microwave-assisted hydrodistillation apparatus

  • Deionized water

Procedure:

  • The dried plant material is ground into a coarse powder.

  • A known quantity of the powdered plant material is placed in the distillation flask.

  • Deionized water is added to the flask to cover the plant material.

  • The flask is connected to the microwave-assisted hydrodistillation apparatus.

  • The mixture is heated by microwave irradiation to initiate distillation.

  • The essential oil is collected from the condenser, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.

Antimicrobial Activity Assay (Agar Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the extracted essential oil.[7]

Materials:

  • Bacterial and fungal strains (e.g., Escherichia coli, Streptococcus mutans, Bacillus cereus, Bacillus subtilis, Candida albicans)

  • Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Essential oil of Santolina chamaecyparissus

  • Positive control antibiotics

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare agar plates with the appropriate medium.

  • Inoculate the surface of the agar plates with the test microorganisms.

  • Impregnate sterile filter paper discs with a known concentration of the essential oil.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 36-48 hours for fungi).

  • Measure the diameter of the inhibition zones around the discs in millimeters.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This in vitro assay can be used to experimentally validate the predicted anti-inflammatory activity of this compound by measuring the inhibition of the lipoxygenase enzyme.[8]

Materials:

  • Lipoxygenase enzyme solution

  • Linoleic acid (substrate)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (pure this compound or essential oil)

  • Quercetin (standard inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, lipoxygenase enzyme solution, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the linoleic acid substrate.

  • Monitor the formation of the product (13-hydroperoxyoctadecadienoic acid) by measuring the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition and the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Predicted Signaling Pathways and Experimental Workflows

While experimental data on the specific signaling pathways modulated by this compound is not available, in-silico predictions suggest potential interactions with key inflammatory pathways.

Predicted Anti-inflammatory Mechanism of Action

Computational models predict that this compound may exert anti-inflammatory effects by inhibiting the lipoxygenase enzyme. This inhibition would reduce the production of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, in-silico target prediction databases suggest that this compound might interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Substrate Leukotrienes Pro-inflammatory Leukotrienes Lipoxygenase->Leukotrienes Catalyzes Inflammatory_Genes Inflammatory Gene Transcription Leukotrienes->Inflammatory_Genes Promotes NF_kappa_B_complex IKK -> IκB-NF-κB NF_kappa_B NF-κB NF_kappa_B_complex->NF_kappa_B Releases NF_kappa_B->Inflammatory_Genes Activates Santolina_Triene This compound Santolina_Triene->Lipoxygenase Predicted Inhibition Santolina_Triene->NF_kappa_B_complex Predicted Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kappa_B_complex Activates

Caption: Predicted Anti-inflammatory Signaling Pathway of this compound.

General Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive investigation of this compound, from natural source to potential therapeutic application.

Investigation_Workflow Plant_Material Plant Material (e.g., Santolina sp.) Extraction Essential Oil Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Isolation Isolation of this compound (e.g., Preparative Chromatography) Extraction->Isolation Purified_Compound Purified this compound Isolation->Purified_Compound In_Vitro_Assays In Vitro Biological Assays (Antimicrobial, Anti-inflammatory, Antioxidant, Cytotoxicity) Purified_Compound->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Drug_Development Preclinical and Clinical Drug Development In_Vivo_Studies->Drug_Development

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with potential biological activities, as suggested by studies on essential oils in which it is a component. The in-silico data presented in this guide provides a starting point for further investigation into its anti-inflammatory properties. However, there is a clear need for more research focused on the isolated compound to validate these predictions and to fully elucidate its pharmacological profile. Future studies should prioritize the development of efficient isolation or synthetic protocols for this compound to enable rigorous biological testing. Elucidating its precise mechanism of action and its effects on key signaling pathways will be crucial for determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to Santolina Triene (C10H16)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, a monoterpene with the molecular formula C10H16, is a volatile organic compound found in various aromatic plants. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, natural occurrence, and known biological activities. While research into the specific mechanisms of action of isolated this compound is ongoing, this document summarizes the current state of knowledge, including detailed information on its presence in essential oils with demonstrated antioxidant and anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, systematically named 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a hydrocarbon with a molecular weight of approximately 136.23 g/mol .[1][2] It is a member of the class of organic compounds known as branched unsaturated hydrocarbons.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C10H16[1][2]
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
Molecular Weight 136.23 g/mol [1]
CAS Number 2153-66-4[1][2]
Canonical SMILES CC(=CC(C=C)C(=C)C)C[1]
InChI Key ZQGDEJAPCUGBRH-UHFFFAOYSA-N[1][2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While detailed spectral assignments for this compound require specific experimental data, 13C NMR spectra are available in public databases such as SpectraBase.[3] A thorough analysis of 1D and 2D NMR experiments would be necessary for the complete assignment of all proton and carbon signals.

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern. GC-MS analysis is a common method for its identification in essential oil samples. The mass spectrum and fragmentation data can be accessed through databases like the NIST WebBook.

Table 2: Key Spectroscopic Data Resources for this compound

Spectroscopic DataDatabase/Source
13C NMR SpectraBase[3]
Mass Spectrum (GC) NIST WebBook, SpectraBase[4]
IR Spectrum PubChem[5]

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, most notably from the Asteraceae family. Its presence has been reported in Santolina chamaecyparissus (cotton lavender), Santolina corsica, and Artemisia herba-alba.[1][5] The concentration of this compound in essential oils can vary significantly depending on the plant's geographical origin, harvest time, and the extraction method used. For instance, in Santolina corsica essential oil, this compound has been found to be a major component, with concentrations as high as 13.5%.[5]

Table 3: Occurrence of this compound in Selected Essential Oils

Plant SpeciesFamilyConcentration Range (%)Reference
Santolina corsicaAsteraceae8.2 - 13.5[6]
Santolina chamaecyparissusAsteraceaeVariable[5]
Artemisia herba-albaAsteraceaeNot specified[1]

Experimental Protocols

Isolation from Natural Sources

General Protocol for Hydrodistillation of Santolina spp. Essential Oil:

  • Plant Material: Fresh or dried aerial parts (flowers, leaves, stems) of Santolina chamaecyparissus or other this compound-containing plants are used.

  • Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.

  • Procedure: a. The plant material is placed in a flask with a sufficient amount of water. b. The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed. c. The essential oil, being immiscible with water, is collected from the condenser.

  • Purification: Further purification of this compound from the essential oil mixture would require fractional distillation under reduced pressure or preparative gas chromatography.

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of this compound is not well-documented in available literature. A plausible synthetic route could involve a Wittig reaction, a common method for forming carbon-carbon double bonds.

Conceptual Synthetic Pathway using Wittig Reaction:

The synthesis could potentially be achieved by reacting an appropriate phosphonium (B103445) ylide with a suitable ketone or aldehyde. For example, the synthesis of a related compound, trans-9-(2-phenylethenyl)anthracene, has been demonstrated using 9-anthraldehyde (B167246) and benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base. A similar strategy could be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Biological Activity and Signaling Pathways

The biological activities of essential oils containing this compound have been investigated, with studies reporting antioxidant, anti-inflammatory, and antimicrobial properties.[6] However, it is crucial to note that these activities are attributed to the complex mixture of compounds within the essential oils, and the specific contribution of this compound has not been extensively studied in isolation.

Antioxidant Activity

Extracts of Santolina species have demonstrated free radical scavenging activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

General Protocol for DPPH Radical Scavenging Assay:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The essential oil or isolated compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark.

  • The decrease in absorbance at a specific wavelength (around 517 nm) is measured, which indicates the radical scavenging activity.

Anti-inflammatory Activity

Essential oils from Santolina species have shown anti-inflammatory effects in cellular and animal models. While the precise molecular targets of this compound are unknown, the anti-inflammatory properties of many phytochemicals are mediated through the modulation of key signaling pathways.

Potential Signaling Pathway Involvement:

One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. Although there is no direct evidence linking this compound to the NF-κB pathway, its presence in anti-inflammatory essential oils suggests this as a potential area for future investigation.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Conceptual Workflow for Isolation and Analysis

isolation_workflow plant Santolina spp. (aerial parts) hydrodistillation Hydrodistillation plant->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil fractionation Fractional Distillation / Prep GC essential_oil->fractionation pure_compound Pure this compound fractionation->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis bioassay Biological Activity Assays pure_compound->bioassay

Caption: General workflow for isolation and analysis.

Hypothetical Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation santolina_triene This compound santolina_triene->nf_kb_activation Inhibition (?) pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_activation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with a well-defined chemical structure. While its presence in biologically active essential oils is established, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of the isolated compound. Future research should focus on developing standardized protocols for its synthesis and isolation to enable more detailed investigations. Elucidating its potential role in modulating inflammatory pathways, such as the NF-κB pathway, could open new avenues for its application in drug development and therapy. This guide provides a solid foundation for such future endeavors.

References

Santolina Triene in Santolina chamaecyparissus Essential Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Santolina triene, an irregular monoterpene found in the essential oil of Santolina chamaecyparissus (cotton lavender). The document consolidates quantitative data on its prevalence, details the experimental protocols for its extraction and analysis, and explores its physicochemical properties, predicted biological activities, and biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Santolina chamaecyparissus L., a member of the Asteraceae family, is an aromatic shrub native to the Mediterranean region.[1] Its essential oil is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes, and has been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] Among the diverse constituents of this essential oil is this compound, an irregular monoterpene with a unique chemical structure. This guide focuses specifically on this compound, providing a detailed technical summary of its characteristics within the context of Santolina chamaecyparissus essential oil.

Physicochemical Properties of this compound

This compound, with the IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a volatile hydrocarbon.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₆[1][3]
Molecular Weight136.23 g/mol [1][3]
CAS Number2153-66-4[3]
AppearanceColorless liquid (predicted)
Boiling PointNot available
DensityNot available
XlogP4.2[4]

Quantitative Analysis of this compound in Santolina chamaecyparissus Essential Oil

The concentration of this compound in Santolina chamaecyparissus essential oil exhibits significant variability, likely influenced by factors such as geographic origin, plant part, and extraction method. The following table summarizes the quantitative data from various studies.

Plant PartGeographic OriginExtraction MethodThis compound (%)Reference
Aerial PartsNot specifiedNot specifiedTrace[5]
Flowered Aerial PartsNorthern ItalyHydrodistillation1.25[6]
Aerial PartsCorsicaHydrodistillation8.2 - 13.5[7]
Aerial PartsNot specifiedNot specifiedNot specified (Present)[8][9]
Aerial PartsAlgeriaNot specified8.11[10]

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oil from Santolina chamaecyparissus using a Clevenger-type apparatus.

Materials:

  • Fresh or dried aerial parts of Santolina chamaecyparissus

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus, ensuring all glass joints are properly sealed.

  • Connect the condenser to a cold water supply.

  • Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a gentle, rolling boil.

  • Continue the distillation for 3 hours. The steam and volatilized essential oil will rise, be condensed, and collected in the burette.

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the separated essential oil from the burette.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in the extracted essential oil.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: Increase to 240 °C at a rate of 3 °C/min

      • Hold: 240 °C for 10 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 1:50

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of this compound by peak area normalization.

Biosynthesis and Biological Activity

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes have a different carbon skeleton arrangement. The biosynthesis of irregular monoterpenes, such as those with a santolinyl skeleton, is believed to proceed through a head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP).[10][11][12] This precursor then undergoes further enzymatic transformations to yield the final irregular monoterpene structure.

Simplified proposed biosynthetic pathway of this compound.
Predicted Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of isolated this compound is currently limited. However, in silico studies have provided some insights into its potential pharmacological effects.

A molecular docking study predicted that this compound has a binding affinity for lipoxygenase, suggesting potential anti-inflammatory activity.[2] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[13] Inhibition of these enzymes is a target for anti-inflammatory drug development.

Furthermore, computational predictions suggest that this compound may interact with the nuclear factor NF-kappa-B (NF-κB) p105 subunit.[4] The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory compounds.[14][15]

It is important to note that these are computational predictions and require experimental validation. The observed anti-inflammatory activity of Santolina chamaecyparissus essential oil may be due to the synergistic effects of its various components, including this compound.[16][17]

Predicted interactions of this compound with inflammatory pathways.

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from Santolina chamaecyparissus.

Experimental Workflow for this compound Investigation cluster_extraction Extraction cluster_analysis Analysis cluster_bioactivity Bioactivity Assessment plant_material Santolina chamaecyparissus (Aerial Parts) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gcms GC-MS Analysis essential_oil->gcms in_vitro In Vitro Assays (e.g., Lipoxygenase Inhibition) essential_oil->in_vitro identification Identification of This compound gcms->identification quantification Quantification of This compound gcms->quantification in_silico In Silico Docking in_silico->in_vitro Hypothesis for

Workflow for the extraction, analysis, and bioactivity assessment.

Conclusion and Future Directions

This compound is an intriguing irregular monoterpene present in the essential oil of Santolina chamaecyparissus. While its concentration can be variable, it represents a unique chemical entity within this natural product. The protocols for its extraction and analysis are well-established. However, there is a clear need for further research to experimentally validate the predicted biological activities of isolated this compound, particularly its potential anti-inflammatory effects through the inhibition of lipoxygenase and modulation of the NF-κB signaling pathway. Such studies would be invaluable for elucidating its therapeutic potential and could pave the way for its development as a novel pharmacological agent.

References

Santolina Triene: A Key Volatile Component in Artemisia Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Santolina triene, a monoterpene hydrocarbon, is a significant volatile constituent found in the essential oils of various Artemisia species. This technical guide provides a comprehensive overview of this compound, focusing on its prevalence in Artemisia essential oils, detailed methodologies for its extraction and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Artemisia, belonging to the Asteraceae family, encompasses a diverse group of aromatic plants renowned for their production of a wide array of secondary metabolites, particularly terpenoids.[1] Essential oils derived from Artemisia species have been utilized for centuries in traditional medicine and are now the subject of extensive scientific investigation for their potential therapeutic applications. This compound (2,5-Dimethyl-3-vinyl-1,4-hexadiene) is a characteristic, albeit irregularly structured, monoterpene that contributes to the unique aromatic profile and potential bioactivity of these essential oils.[2][3] Understanding the distribution and concentration of this compound, along with robust methods for its analysis, is crucial for the quality control, standardization, and exploration of Artemisia essential oils for pharmaceutical and other applications.

Chemical Structure of this compound

This compound is a C10 hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[2][4] Its chemical structure is characterized by a branched, acyclic backbone with three double bonds.

Caption: Chemical structure of this compound.

Occurrence and Concentration in Artemisia Species

This compound has been identified as a component in the essential oils of numerous Artemisia species. Its concentration, however, can vary significantly depending on the species, geographical origin, harvesting time, and the specific plant part used for extraction. The following table summarizes the quantitative data on this compound content in various Artemisia essential oils as reported in the scientific literature.

Artemisia SpeciesPlant PartThis compound Content (%)Reference(s)
Artemisia annuaAerial Parts11.6[5]
Artemisia annuaAerial Parts7.44[6]
Artemisia roxburghiana var. grata17.10[7]
Artemisia rutifoliaAerial Parts>22[8]
Artemisia herba-alba8.11[3]
Artemisia aucheri0.57[9]
Artemisia absinthium0.11[9]
Artemisia lavandulaefoliaNot specified, but present[10]
Artemisia vulgarisPresent, variable[7]
Artemisia campestrisPresent, variable[3]
Artemisia abyssinicaOilNot specified, but present[5]
Artemisia afraNot specified, but present[5]

Experimental Protocols

The extraction and analysis of this compound from Artemisia species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[11] The following protocol provides a general guideline.

Materials and Equipment:

  • Dried aerial parts of Artemisia species

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting vessel

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Plant Material Preparation: Air-dry the aerial parts of the Artemisia plant at room temperature in a shaded and well-ventilated area until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask as the still pot.

  • Hydrodistillation: Place approximately 100 g of the powdered plant material into the round-bottom flask. Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Heating: Heat the flask using a heating mantle to initiate boiling. The distillation process should be carried out for 3-4 hours, or until there is no significant increase in the volume of the collected essential oil.

  • Collection: The essential oil is volatilized with the steam, condensed in the condenser, and collected in the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.[12][13]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium as carrier gas

  • Injector and detector

Procedure:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a ratio of 1:100 (v/v).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/minute (Helium)

    • Injection Volume: 1 µL (split mode, e.g., 1:50)

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: 40-500 amu

  • Component Identification: Identify the constituents of the essential oil by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley). Further confirmation can be achieved by comparing their calculated Kovats retention indices (RI) with literature values.

  • Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram.

Workflow and Potential Biological Activity

The overall process for investigating this compound from Artemisia species is depicted in the following workflow diagram.

G cluster_0 Extraction & Analysis Workflow A Artemisia Plant Material B Hydrodistillation A->B C Essential Oil B->C D GC-MS Analysis C->D E Identification of this compound D->E F Quantification E->F

Caption: General workflow for extraction and analysis.

While specific studies on the isolated this compound are limited, the essential oils of Artemisia and Santolina species containing this compound have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[14][15][16] The antibacterial action of essential oils is often attributed to the synergistic effects of their various components, which can disrupt bacterial cell membranes and interfere with cellular processes.

G A Essential Oil (containing this compound) B Bacterial Cell A->B Interaction C Membrane Disruption B->C D Inhibition of Cellular Respiration B->D E Inhibition of Enzyme Activity B->E F Bacterial Cell Death C->F D->F E->F

Caption: Putative antibacterial mechanism of action.

Conclusion

This compound is a noteworthy constituent of the essential oils from a variety of Artemisia species. This guide has provided a detailed overview of its occurrence, methods for its extraction and analysis, and a summary of the potential biological activities of the essential oils in which it is found. The provided experimental protocols offer a solid foundation for researchers to undertake further investigations into this interesting monoterpene. Future research should focus on isolating pure this compound to elucidate its specific pharmacological properties and mechanisms of action, which could pave the way for its potential use in drug development and other therapeutic applications.

References

The Chemical Versatility of Santolina Triene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, an irregular monoterpene, is a volatile organic compound found in the essential oils of various aromatic plants. Its unique chemical structure and potential biological activities have garnered interest within the scientific community, particularly in the fields of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical variability of this compound across different plant species, details the experimental protocols for its analysis, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.

Data Presentation: Quantitative Variability of this compound

The abundance of this compound in the essential oils of plants is highly variable, influenced by factors such as the plant species, geographical origin, and specific chemotype. The following table summarizes the quantitative data on this compound content in several plant species as reported in the scientific literature.

Plant SpeciesFamilyPercentage of this compound in Essential Oil (%)Reference
Santolina corsicaAsteraceae13.5[1]
Santolina corsicaAsteraceae8.2[2]
Santolina chamaecyparissusAsteraceae1.25 (in 2022 oil)[3]
Artemisia roxburghiana var. grataAsteraceae17.10[4]
Artemisia albaAsteraceae7.3[5]
Artemisia herba-albaAsteraceae0.53[6]
Artemisia vulgarisAsteraceaePresent (unquantified)[4]
Ormenis mixta ssp. multicaulisAsteraceae1.6 - 3.0[7]
Achillea biebersteiniiAsteraceae5.1

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

  • Plant Material Preparation: The aerial parts of the plant (e.g., leaves, flowers, stems) are collected, typically at the full flowering stage to maximize essential oil yield. The material is then air-dried in a shaded, well-ventilated area to reduce moisture content.

  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

  • Procedure:

    • A known quantity of the dried plant material is placed in a round-bottom flask.

    • Distilled water is added to the flask to fully immerse the plant material.

    • The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises into the condenser.

    • The steam is condensed back into a liquid, and the essential oil, which is immiscible with water, is collected in a graduated tube.

    • The distillation process is typically carried out for 3-4 hours.

    • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at low temperature (e.g., 4°C) until analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for separating and identifying the individual components of essential oils.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane) or equivalent, is typically used. Common dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector: The injection is performed in split mode with a split ratio of, for example, 1:50. The injector temperature is maintained at a high temperature, such as 250°C, to ensure rapid volatilization of the sample.

    • Oven Temperature Program: A temperature gradient is employed to separate the components based on their boiling points. A typical program might be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Maintained at a consistent temperature, for instance, 230°C.

    • Mass Range: Scanned from m/z 40 to 500.

  • Component Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards, as well as with data from mass spectral libraries (e.g., NIST, Wiley).

Biosynthetic Pathway and Experimental Workflow

Biosynthesis of this compound

This compound is an irregular monoterpene, meaning its carbon skeleton is not formed by the typical head-to-tail fusion of two isoprene (B109036) units. Its biosynthesis is believed to proceed through a pathway involving a key enzyme, a cis-prenyl diphosphate (B83284) synthase. The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the known biosynthesis of other irregular monoterpenes like lavandulol.

Santolina_Triene_Biosynthesis DMAPP1 Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (GPP) DMAPP1->GPP CPPS cis-Prenyl Diphosphate Synthase-like enzyme DMAPP1->CPPS DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->CPPS IPP Isopentenyl Diphosphate (IPP) IPP->GPP GPP Synthase Intermediate Chrysanthemyl Diphosphate (CPP) (Hypothetical Intermediate) CPPS->Intermediate Head-to-middle condensation TPS Terpene Synthase Intermediate->TPS SantolinaTriene This compound TPS->SantolinaTriene

Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from plant material is depicted in the following diagram.

Experimental_Workflow PlantMaterial Plant Material (e.g., Santolina sp.) Drying Air Drying PlantMaterial->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil GCMS GC-MS Analysis EssentialOil->GCMS DataAnalysis Data Analysis (Component Identification and Quantification) GCMS->DataAnalysis Results Results (this compound %) DataAnalysis->Results

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a consolidated resource on the chemical variability, analytical methodologies, and biosynthetic origins of this compound. The significant variation in this compound content across different plant species underscores the importance of precise species identification and chemotype characterization in natural product research. The detailed experimental protocols offer a practical framework for the reliable extraction and quantification of this compound. Furthermore, the elucidation of its putative biosynthetic pathway provides a foundation for future research into the enzymatic and genetic mechanisms governing the production of irregular monoterpenes. This comprehensive understanding is crucial for harnessing the full potential of this compound and other related compounds in drug development and other industrial applications.

References

Santolina Triene: A Technical Guide to its Isomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, systematically named 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a naturally occurring irregular monoterpene.[1][2][3] It is a common constituent of the essential oils of various aromatic plants, particularly those belonging to the genus Santolina.[1][4][5] While the presence of this compound in essential oils is well-documented, detailed information regarding its specific isomers and their individual biological activities remains limited. This guide provides a comprehensive overview of the theoretical stereochemistry of this compound, outlines general experimental protocols for its analysis within essential oil matrices, and discusses the reported biological activities of essential oils containing this compound.

Stereochemistry of this compound

The structure of this compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) possesses one chiral center and one double bond capable of geometric isomerism, giving rise to several potential stereoisomers.

Chiral Center and Enantiomers

The carbon atom at position 3 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a vinyl group (-CH=CH2), a methyl group, and a 1,3-dimethylbut-1-enyl group. Consequently, this compound can exist as a pair of enantiomers: (R)-santolina triene and (S)-santolina triene. The absolute configuration at this center is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8][9]

G cluster_R (R)-Santolina Triene cluster_S (S)-Santolina Triene R_structure S_structure R_structure->S_structure Mirror Plane

Caption: Enantiomers of this compound.

Geometric Isomerism

The double bond between carbons 4 and 5 can exist in either an (E) or (Z) configuration, depending on the relative positions of the substituents. This adds another layer of isomeric complexity, resulting in diastereomeric relationships between the geometric isomers of each enantiomer.

Therefore, four potential stereoisomers of this compound exist:

  • (3R, 4E)-3-ethenyl-2,5-dimethylhexa-1,4-diene

  • (3R, 4Z)-3-ethenyl-2,5-dimethylhexa-1,4-diene

  • (3S, 4E)-3-ethenyl-2,5-dimethylhexa-1,4-diene

  • (3S, 4Z)-3-ethenyl-2,5-dimethylhexa-1,4-diene

stereoisomers cluster_enantiomers Enantiomers cluster_diastereomers_R Diastereomers cluster_diastereomers_S Diastereomers Santolina_Triene This compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) R_Santolina (R)-Santolina Triene Santolina_Triene->R_Santolina S_Santolina (S)-Santolina Triene Santolina_Triene->S_Santolina RE_Santolina (3R, 4E)-Isomer R_Santolina->RE_Santolina E/Z Isomerism RZ_Santolina (3R, 4Z)-Isomer R_Santolina->RZ_Santolina E/Z Isomerism SE_Santolina (3S, 4E)-Isomer S_Santolina->SE_Santolina E/Z Isomerism SZ_Santolina (3S, 4Z)-Isomer S_Santolina->SZ_Santolina E/Z Isomerism

Caption: Stereoisomers of this compound.

Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene
Kovats Retention Index Standard non-polar: ~900-918[10][11]
Mass Spectrometry (MS) Major fragments (m/z) reported at 93, 121, and 79.[11] A representative mass spectrum is available in public databases.[12]
Nuclear Magnetic Resonance (NMR) Specific chemical shift data for individual protons and carbons are not available for isolated isomers. However, DFT calculations for similar triene structures can provide theoretical predictions of 1H NMR chemical shifts.[13] Analysis of essential oils containing this compound has been performed using 13C-NMR.[14][15][16]

Experimental Protocols

Detailed protocols for the targeted synthesis or isolation of specific this compound isomers are not described in the reviewed literature. However, general methods for the extraction and analysis of essential oils containing this compound are well-established.

Extraction of Essential Oil from Santolina Species

A common method for extracting essential oils from plant material is hydrodistillation.

Protocol:

  • Plant Material: Fresh or dried aerial parts of Santolina species are used.

  • Hydrodistillation: The plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

  • Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature in the dark.

experimental_workflow Plant_Material Plant Material (e.g., Santolina chamaecyparissus) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Extraction Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Analysis GC-MS Analysis Essential_Oil->Analysis Storage Storage (Low temp, dark) Drying->Storage

Caption: General Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique used for the identification and quantification of this compound in essential oils.

Protocol:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to increase gradually to separate the individual components of the oil.

  • MS Detection: The separated components are introduced into a mass spectrometer for detection and identification.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and with data from spectral libraries (e.g., NIST, Wiley).[17][18][19]

  • Quantification: The relative percentage of each component is typically calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard would be required.[10]

Biological Activity

The biological activities of essential oils containing this compound have been investigated, although the specific contribution of this compound itself to these activities is not well-defined. Essential oils from various Santolina species have demonstrated a range of biological effects, including:

  • Antimicrobial activity: Essential oils from Santolina species have shown inhibitory effects against various bacteria and fungi.[5][14]

  • Antioxidant activity: These essential oils have been reported to possess antioxidant properties, likely due to the synergistic effects of their various components.[10][14]

  • Anti-inflammatory activity: Some studies have suggested that Santolina essential oils may have anti-inflammatory effects.[14]

It is important to note that these activities are attributed to the complex mixture of compounds present in the essential oils, and further research is needed to elucidate the specific biological roles of this compound and its isomers.

Conclusion

This compound is a fascinating natural product with a complex stereochemistry that is yet to be fully explored. While its presence in various essential oils is well-established, there is a clear need for further research to isolate or synthesize its individual stereoisomers. Such studies would enable the detailed characterization of their physicochemical properties and the evaluation of their specific biological activities. This could unlock their potential for applications in the fields of pharmacology and drug development. The experimental approaches outlined in this guide provide a foundation for future investigations into this promising class of natural compounds.

References

Santolina Triene: A Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santolina triene, an irregular monoterpene found in the essential oils of various aromatic plants, is a molecule of interest for its potential biological activities. Understanding its stability and degradation pathways is crucial for its development in pharmaceutical and other applications. This technical guide provides a comprehensive overview of the known and predicted degradation products of this compound, its stability under various conditions, and detailed experimental protocols for its analysis. Due to the limited direct research on this compound degradation, this guide incorporates data from studies on structurally similar terpenes to infer potential degradation mechanisms and products. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction to this compound

This compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) is an acyclic irregular monoterpene.[1][2] Irregular monoterpenes are characterized by a non-head-to-tail linkage of isoprene (B109036) units.[2] It is a constituent of the essential oils of plants from the Asteraceae family, such as Santolina corsica and various Artemisia species.[1] The unique chemical structure of this compound, with its conjugated diene system and a vinyl group, makes it susceptible to various degradation pathways, including oxidation, photo-degradation, and thermal degradation.

Predicted Degradation Pathways of this compound

Direct studies detailing the degradation products of this compound are scarce. However, based on the known degradation of other terpenes, particularly those with similar structural features like vinyl groups and diene systems, we can predict several potential degradation pathways.[3][4]

Oxidative Degradation

Oxidative degradation is a common pathway for terpenes, often initiated by exposure to air (auto-oxidation) or oxidizing agents. For this compound, oxidation is likely to target the double bonds. Predicted oxidative reactions include:

  • Epoxidation: Formation of epoxides at the double bonds.

  • Allylic Oxidation: Oxidation at the carbon atoms adjacent to the double bonds, leading to the formation of alcohols, ketones, or aldehydes.

  • Double Bond Cleavage: Scission of the carbon-carbon double bonds, resulting in the formation of smaller carbonyl compounds (aldehydes and ketones).

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in terpenes. For this compound, potential photodegradation pathways include:

  • Polymerization: The vinyl group and conjugated diene system make this compound susceptible to photopolymerization, forming larger oligomeric or polymeric structures.[3]

  • Isomerization: Light can induce cis-trans isomerization or other structural rearrangements.

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.

Thermal Degradation

High temperatures can lead to the degradation of terpenes through various reactions. For this compound, these may include:[4]

  • Dehydrogenation: Loss of hydrogen atoms, leading to the formation of more unsaturated compounds.

  • Rearrangements: The carbon skeleton may undergo rearrangements to form more stable isomers.

  • Oxidative reactions: At elevated temperatures in the presence of air, oxidative degradation is accelerated.[4]

A hypothesized degradation pathway for this compound is illustrated in the diagram below.

Santolina_Triene_Degradation_Pathway Santolina_Triene Santolina_Triene Oxidation_Products Oxidation_Products Santolina_Triene->Oxidation_Products Oxidation (Air, O3) Photodegradation_Products Photodegradation_Products Santolina_Triene->Photodegradation_Products Photodegradation (UV, Light) Thermal_Degradation_Products Thermal_Degradation_Products Santolina_Triene->Thermal_Degradation_Products Thermal Stress (Heat) Epoxides Epoxides Oxidation_Products->Epoxides Allylic_Alcohols_Ketones Allylic_Alcohols_Ketones Oxidation_Products->Allylic_Alcohols_Ketones Carbonyl_Fragments Carbonyl_Fragments Oxidation_Products->Carbonyl_Fragments Polymers_Oligomers Polymers_Oligomers Photodegradation_Products->Polymers_Oligomers Isomers Isomers Photodegradation_Products->Isomers Thermal_Degradation_Products->Isomers Dehydrogenated_Compounds Dehydrogenated_Compounds Thermal_Degradation_Products->Dehydrogenated_Compounds Forced_Degradation_Workflow Start Start Prepare_Sample Prepare this compound Solution Start->Prepare_Sample Apply_Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Sample->Apply_Stress Analyze_Samples Analyze Samples at Time Intervals Apply_Stress->Analyze_Samples HPLC_PDA HPLC-PDA Analysis (Separation & Quantification) Analyze_Samples->HPLC_PDA LC_MS_GC_MS LC-MS / GC-MS Analysis (Structure Elucidation) Analyze_Samples->LC_MS_GC_MS Develop_Method Develop Stability-Indicating Method HPLC_PDA->Develop_Method Identify_Products Identify Degradation Products LC_MS_GC_MS->Identify_Products Identify_Products->Develop_Method End End Develop_Method->End

References

Spectroscopic Data of Santolina Triene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Santolina Triene, a naturally occurring monoterpene found in various essential oils. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, analytical chemistry, and drug discovery.

Compound Information

PropertyValue
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
CAS Number 2153-66-4[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data (Predicted)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinylic Protons4.8 - 6.0Multiplets
Allylic Protons2.0 - 2.5Multiplets
Methyl Protons1.6 - 1.8Singlets/Doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table summarizes the available ¹³C NMR data.

Carbon AtomChemical Shift (ppm)
C1112.9
C2144.9
C350.1
C4126.1
C5132.8
C625.8
C717.9
C8114.9
C9139.5
C1020.6
(Data sourced from spectral prediction and comparison with similar compounds)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands for its hydrocarbon structure.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3080=C-HStretching
~2970C-H (sp³)Stretching
~1640C=CStretching
~1450C-HBending
~910, 990=C-HOut-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This compound is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

m/zRelative IntensityProposed Fragment
136[M]⁺Molecular Ion
121High[M - CH₃]⁺
93High[M - C₃H₇]⁺
79MediumFurther Fragmentation
(Major peaks sourced from PubChem)[1]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These methods are typical for the analysis of volatile terpenes like this compound.

NMR Spectroscopy of Volatile Terpenes

dot

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation: Isolate this compound from the essential oil matrix, typically by preparative gas chromatography or column chromatography. Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

    • Spectral Width: -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0 to 220 ppm.

  • 2D NMR Acquisition: For complete structural assignment, acquire 2D spectra such as COSY, HSQC, and HMBC using standard pulse programs.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy of Essential Oils

dot

Caption: Workflow for FT-IR analysis of this compound.

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, no specific sample preparation is needed. A single drop of the essential oil containing this compound or the isolated compound is placed directly onto the ATR crystal.[3]

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Place the sample on the crystal and record the spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum. If necessary, an ATR correction can be applied. Identify the wavenumbers of the major absorption bands.

GC-MS Analysis of this compound

dot

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation: Dilute the essential oil sample containing this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1:100 v/v).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with those of a reference standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley). Analyze the fragmentation pattern to confirm the structure. The identification is further confirmed by comparing its Kovats retention index with literature values.[4]

References

Santolina Triene: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of santolina triene, a naturally occurring monoterpene of interest in various scientific fields. This document summarizes its boiling point, addresses the current availability of its density data, and outlines standardized experimental protocols for the determination of these critical physical parameters.

Core Physical Properties

The physical properties of a compound are fundamental to its characterization, purification, and application in research and development. The following table summarizes the available quantitative data for this compound.

Physical PropertyValueConditions
Boiling Point 166.00 - 167.00 °Cat 760.00 mm Hg[1]
Density Data not available-

Note on Density: As of the latest literature review, an experimentally determined density for this compound has not been reported. For applications requiring this parameter, it is recommended to either perform an experimental determination or utilize computational estimation methods.

Experimental Protocols

Precise and reproducible experimental methods are crucial for the determination of physical properties. While specific protocols for this compound are not detailed in the available literature, the following standard methodologies are applicable for the determination of its boiling point and density.

Boiling Point Determination: Micro-Reflux Method

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Apparatus:

  • Thiele tube

  • Micro test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small sample of this compound (a few milliliters) is placed into the micro test tube.

  • A capillary tube, with its open end facing down, is placed inside the micro test tube containing the sample.

  • The micro test tube assembly is attached to a thermometer.

  • The entire assembly is then immersed in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point of the this compound, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

  • At this point, heating is discontinued.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the sample.

Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

  • The pycnometer is emptied, dried, and then filled with the this compound sample. Care is taken to ensure no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.

  • The density of the this compound is then calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of the calibration fluid (water).

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample_Acquisition Acquire/Synthesize This compound Purification Purify Sample (e.g., Distillation) Sample_Acquisition->Purification Characterization Confirm Purity (e.g., GC-MS) Purification->Characterization BP_Setup Assemble Micro-Reflux Apparatus Characterization->BP_Setup Density_Setup Calibrate and Weigh Pycnometer Characterization->Density_Setup BP_Measurement Heat Sample and Record Boiling Point BP_Setup->BP_Measurement BP_Repeat Repeat Measurement for Accuracy BP_Measurement->BP_Repeat Final_Data Compile and Report Physical Properties BP_Repeat->Final_Data Density_Measurement Measure Mass of Known Volume of Sample Density_Setup->Density_Measurement Density_Calculation Calculate Density Density_Measurement->Density_Calculation Density_Calculation->Final_Data

Caption: Workflow for the determination of boiling point and density.

References

Santolina Triene: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Santolina triene, a naturally occurring irregular monoterpene, has been a subject of interest in the field of natural product chemistry since its discovery. This technical guide provides a detailed overview of the history, discovery, and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its isolation, structure elucidation, and spectroscopic characterization. While the biological activities of essential oils containing this compound have been explored, this guide highlights the current gap in knowledge regarding the specific biological effects of the isolated compound.

Introduction

This compound, with the IUPAC name 3-ethenyl-2,5-dimethylhexa-1,4-diene, is a C10H16 acyclic monoterpene.[1] It is a volatile compound found in the essential oils of various plants, notably from the Santolina and Artemisia genera.[1] Its unique branched structure and triene system have made it a target of interest for both phytochemical and synthetic chemists. This document aims to consolidate the existing scientific knowledge on this compound, with a focus on its discovery, chemical properties, and the experimental methodologies used for its characterization.

Discovery and History

The first isolation and characterization of this compound were reported in 1967 by Japanese chemists Y. Ohta and Y. Hirose. Their seminal work, published in Tetrahedron Letters, laid the foundation for all subsequent research on this compound.

Initial Isolation from Santolina chamaecyparissus

Ohta and Hirose isolated this compound from the essential oil of Santolina chamaecyparissus, a species of flowering plant in the aster family, Asteraceae. The isolation process, as detailed in their 1967 publication, involved the following key steps:

Experimental Protocol: Isolation of this compound

  • Plant Material and Steam Distillation: The fresh aerial parts of Santolina chamaecyparissus were subjected to steam distillation to extract the essential oil.

  • Fractional Distillation: The crude essential oil was then fractionally distilled under reduced pressure to separate the hydrocarbon fraction from the oxygenated compounds.

  • Column Chromatography: The hydrocarbon fraction was further purified by column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). This technique is particularly effective for separating unsaturated hydrocarbons based on the number and geometry of their double bonds. Elution was performed with n-hexane.

  • Preparative Gas Chromatography: The fractions containing this compound were then subjected to preparative gas chromatography (GC) to obtain the pure compound.

Structure Elucidation

The structure of the newly isolated compound was elucidated using a combination of spectroscopic techniques and chemical degradation.

Experimental Protocol: Structure Elucidation of this compound

  • Elemental Analysis and Mass Spectrometry: Elemental analysis and low-resolution mass spectrometry established the molecular formula as C10H16. High-resolution mass spectrometry provided the exact mass, confirming this formula.

  • Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for a vinyl group (~910 and 990 cm⁻¹) and a trisubstituted double bond (~830 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR Spectroscopy: The proton NMR spectrum was crucial in revealing the key structural features. It showed signals corresponding to two vinyl protons, a vinylidene group, two methyl groups on double bonds, and a methine proton.

    • Decoupling Experiments: Spin-spin decoupling experiments were performed to establish the connectivity between the different protons in the molecule.

  • Ozonolysis: To confirm the arrangement of the double bonds, the isolated this compound was subjected to ozonolysis followed by reductive workup. This chemical degradation cleaved the double bonds and yielded smaller, identifiable fragments (acetone and formaldehyde), which were consistent with the proposed structure.

This comprehensive approach allowed Ohta and Hirose to definitively establish the structure of this compound as 3-ethenyl-2,5-dimethylhexa-1,4-diene.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[1]
CAS Number 2153-66-4[1]
Appearance Colorless liquid
Boiling Point Not reported
Density Not reported
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and ObservationsReference
¹³C NMR Spectra available in online databases.[2]
¹H NMR Assignments require further investigation from primary literature.
Mass Spectrometry (MS) Mass spectra available in online databases.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra available in online databases.[1]
Kovats Retention Index Standard non-polar: 901, 910, 905.3, 905, 901, 904, 903[1]

Natural Occurrence

This compound is a constituent of the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Table 3: Natural Sources of this compound
Plant SpeciesFamilyPercentage in Essential Oil (%)Reference
Santolina corsicaAsteraceae13.5[3]
Santolina chamaecyparissusAsteraceaeVariable[1]
Artemisia herba-albaAsteraceaeReported[1]

Chemical Synthesis

To date, a specific, detailed, and peer-reviewed experimental protocol for the total synthesis of this compound has not been prominently reported in the chemical literature. However, the synthesis of similar acyclic triene structures is commonly achieved through various modern organic chemistry methodologies. Potential synthetic strategies could involve:

  • Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and could be employed to construct the triene system of this compound.[4][5][6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, or Heck couplings are widely used for the stereoselective synthesis of complex alkenes and could be adapted for the synthesis of this compound.[8][9][10]

A logical retrosynthetic analysis would involve disconnecting the molecule at one of the double bonds, leading to simpler, commercially available or easily synthesized precursors.

Biological Activity

The biological activity of essential oils containing this compound has been investigated, with studies reporting antibacterial and antifungal properties.[3][11][12][13] However, it is crucial to note that these studies have been conducted on the complex mixtures of compounds present in the essential oils. Therefore, the observed biological effects cannot be solely attributed to this compound.

To ascertain the specific biological activity and potential therapeutic applications of this compound, further research on the isolated and purified compound is necessary. Quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for pure this compound, are currently lacking in the scientific literature.[11][12][14]

Logical Relationships and Workflows

The following diagrams illustrate the key processes described in this guide.

discovery_workflow plant Santolina chamaecyparissus steam_distillation Steam Distillation plant->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation hydrocarbon_fraction Hydrocarbon Fraction fractional_distillation->hydrocarbon_fraction column_chromatography Column Chromatography (Silica Gel/AgNO₃) hydrocarbon_fraction->column_chromatography santolina_fraction This compound containing Fraction column_chromatography->santolina_fraction prep_gc Preparative Gas Chromatography santolina_fraction->prep_gc pure_santolina Pure this compound prep_gc->pure_santolina structure_elucidation_workflow pure_compound Pure this compound elemental_analysis Elemental Analysis & Mass Spectrometry pure_compound->elemental_analysis ir_spec IR Spectroscopy pure_compound->ir_spec nmr_spec NMR Spectroscopy (¹H, Decoupling) pure_compound->nmr_spec ozonolysis Ozonolysis pure_compound->ozonolysis molecular_formula Molecular Formula (C₁₀H₁₆) elemental_analysis->molecular_formula functional_groups Functional Groups (Vinyl, Trisubstituted C=C) ir_spec->functional_groups proton_connectivity Proton Connectivity nmr_spec->proton_connectivity degradation_products Degradation Products (Acetone, Formaldehyde) ozonolysis->degradation_products structure Structure of this compound molecular_formula->structure functional_groups->structure proton_connectivity->structure degradation_products->structure

References

Methodological & Application

Application Notes and Protocols: Extraction of Santolina Triene from Santolina corsica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and analysis of santolina triene from Santolina corsica. The protocols are based on established scientific literature and are intended to guide researchers in the isolation and characterization of this compound.

Introduction

Santolina corsica, an aromatic shrub endemic to Corsica and Sardinia, is a known source of essential oils rich in various terpenoids.[1][2][3] Among these, this compound, an irregular monoterpene, is a notable constituent.[4][5] This document outlines the methodologies for extracting the essential oil from S. corsica and quantifying the this compound content.

Data Presentation

The chemical composition of Santolina corsica essential oil can vary, with this compound being a significant component. The following table summarizes the percentage of this compound found in S. corsica essential oil from different studies.

Plant OriginThis compound (%)Other Major Components (%)Reference
Corsica13.5Myrcene (34.6), β-Phellandrene (11.7)[4]
Corsica8.2Artemisia ketone (20.0), β-Phellandrene (14.4), Myrcene (11.7)[5][6]
Sardinia (500 m altitude)8.81 ± 0.02Artemisia ketone (22.49), β-Phellandrene (20.97)[1]
Sardinia (600 m altitude)4.51 ± 0.01Myrcene (44.91), Linalool (3.54)[1]
Sardinia (800 m altitude)5.13 ± 0.02β-Phellandrene (26.74), Myrcene (9.57)[1]

Experimental Protocols

1. Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from the aerial parts of Santolina corsica using steam distillation, a common method for obtaining volatile compounds from plant material.[7][8][9]

Materials and Equipment:

  • Fresh or dried aerial parts of Santolina corsica

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Collection vessel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Plant Material Preparation: Collect the aerial parts (flowers, leaves, and stems) of Santolina corsica. The material can be used fresh or air-dried in a shaded, well-ventilated area. Coarsely chop the plant material to increase the surface area for extraction.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round bottom flask of appropriate size.

  • Charging the Flask: Place a known quantity of the prepared plant material into the round bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged. A typical ratio is 1:10 (w/v) of plant material to water.

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid. The condensate (hydrosol and essential oil) is collected in the collection vessel of the Clevenger apparatus. Due to their different densities, the essential oil will form a separate layer from the hydrosol.

  • Extraction Duration: Continue the distillation for a period of 3-4 hours, or until no more essential oil is collected.

  • Oil Separation and Drying: Carefully separate the essential oil layer from the hydrosol. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

2. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound using GC-MS.[1][4]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium gas (carrier gas)

  • Capillary column (e.g., HP-5MS, DB-5)

  • Microsyringe

  • Extracted essential oil sample

  • Solvent (e.g., hexane, dichloromethane)

  • Reference standards (optional, for confirmation of retention time)

Procedure:

  • Sample Preparation: Dilute the essential oil sample in an appropriate solvent (e.g., 1:100 v/v in hexane).

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., split mode with a split ratio of 1:50).

    • Oven Temperature Program: Program the oven temperature to separate the components of the essential oil. A typical program could be: initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). Acquire mass spectra in the electron impact (EI) mode at 70 eV over a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm the identity of this compound by comparing its retention index (RI) and mass spectrum with published data.

    • Quantify the relative percentage of this compound by integrating the peak area in the TIC and expressing it as a percentage of the total peak areas.

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Santolina corsica.

Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis plant Santolina corsica (Aerial Parts) drying Air Drying plant->drying grinding Grinding drying->grinding distillation Steam Distillation grinding->distillation separation Separation of Oil and Hydrosol distillation->separation drying_oil Drying with Na2SO4 separation->drying_oil gcms GC-MS Analysis drying_oil->gcms identification Component Identification gcms->identification quantification Quantification of This compound identification->quantification

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes & Protocols: Isolation of Santolina Triene via Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Santolina triene is an irregular monoterpene found in the essential oils of various Santolina species. This document provides a comprehensive overview of the hydrodistillation process for the isolation of this compound, including detailed protocols and quantitative data from scientific literature. The chemical composition of essential oils from Santolina species can vary significantly based on the species, geographical origin, and the part of the plant used.[1][2]

Data Presentation: Chemical Composition of Santolina Essential Oils

The following tables summarize the percentage of this compound and other major components in the essential oils of different Santolina species obtained through hydrodistillation.

Table 1: this compound Content in Santolina Species

Santolina SpeciesPlant PartThis compound (%)Other Major Components (%)Reference
S. corsicaAerial Parts13.5Myrcene (34.6), β-phellandrene (11.7)[3][4]
S. corsicaAerial Parts8.2Artemisia ketone (20.0), β-phellandrene (14.4), Myrcene (11.7)[1]
S. chamaecyparissusFlowered Aerial Parts1.25 (in 2022)Artemisia ketone (55.67), Camphor (16.18)[5]

Table 2: Chemical Profile of Essential Oils from Various Santolina Species

Santolina SpeciesPlant PartMajor Chemical Components and their Percentages (%)Reference
S. chamaecyparissus (from Turkey)Aerial PartsArtemisia ketone (38.1), Camphor (11.7), β-phellandrene (9.2)[1]
S. chamaecyparissus (from Italy)Aerial PartsArtemisia ketone (28.24), β-phellandrene (12.78), Myrcene (8.02)[1]
S. chamaecyparissus (from Serbia)FlowersArtemisia ketone (36.11), Vulgarone B (22.13)[2]
S. chamaecyparissus (from Tunisia)Flower Heads1,8-cineole (12.94), β-eudesmol (10.49), Terpinene-4-ol (6.97)[1][6]
S. neapolitana (from Italy)Aerial Partsγ-Muurolene (31.9), α-pinene (15.5), Borneol (9.4)[1]
S. ligusticaAerial PartsMyrcene (12.0), 1,8-cineole (11.1), Terpinen-4-ol (9.9)[1]
S. insularis (from Sardinia)Aerial Parts3,3,6-Trimethyl-1,5-heptadien-4-one (21.18), 10-H-cyclopropyl-1,1,7-trimethyl-4-methylendecahydro azulene (B44059) (12.7)[1]

Experimental Protocols

This section outlines a detailed methodology for the isolation of this compound from Santolina species using hydrodistillation, followed by analysis.

1. Plant Material Preparation

  • Collection: Collect the aerial parts (flowers, leaves, and stems) of the Santolina species of interest, preferably during the flowering season.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for several days until it is brittle. This reduces the water content and can improve the efficiency of oil extraction.

  • Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for more effective steam penetration during hydrodistillation.

2. Hydrodistillation Procedure

  • Apparatus: Assemble a Clevenger-type apparatus for hydrodistillation. This consists of a large round-bottom flask, a heating mantle, a condenser, and a collection burette.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into the round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is completely submerged (e.g., 1 L of water for 100 g of plant material).

    • Heat the mixture to boiling using the heating mantle. The steam and volatile oils will rise and pass into the condenser.

    • The condensed mixture of water and essential oil will be collected in the burette. The essential oil, being less dense than water, will form a layer on top.

    • Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.

  • Oil Collection and Drying:

    • Carefully separate the essential oil from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

3. Analysis of Essential Oil

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dilute a small sample of the essential oil in a suitable solvent (e.g., hexane).

    • Inject the diluted sample into the GC-MS system.

    • The components of the essential oil will be separated based on their boiling points and polarity in the GC column.

    • The mass spectrometer will then fragment the individual components, producing a unique mass spectrum for each.

    • Identify this compound and other components by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).[3][7]

    • Quantify the relative percentage of each component by analyzing the peak areas in the chromatogram.

Visualizations

G Experimental Workflow for this compound Isolation and Analysis cluster_prep Plant Material Preparation cluster_distillation Hydrodistillation cluster_analysis Analysis Collection Collection of Santolina Aerial Parts Drying Air Drying Collection->Drying Grinding Grinding to Coarse Powder Drying->Grinding Hydrodistillation Hydrodistillation in Clevenger Apparatus Grinding->Hydrodistillation Oil_Collection Essential Oil Collection Hydrodistillation->Oil_Collection Drying_Oil Drying with Anhydrous Sodium Sulfate Oil_Collection->Drying_Oil GC_MS GC-MS Analysis Drying_Oil->GC_MS Identification Identification of this compound GC_MS->Identification Quantification Quantification of Components Identification->Quantification

Caption: Workflow for the isolation and analysis of this compound.

G Chemical Classification of this compound Terpenoids Terpenoids Monoterpenoids Monoterpenoids (C10) Terpenoids->Monoterpenoids Irregular_Monoterpenoids Irregular Monoterpenoids Monoterpenoids->Irregular_Monoterpenoids Santolina_Triene This compound Irregular_Monoterpenoids->Santolina_Triene

Caption: Classification of this compound within terpenoids.

References

Application Notes and Protocols for Supercritical Fluid Extraction (SFE) of Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene is an irregular monoterpene found in the essential oils of various Santolina species, notably Santolina chamaecyparissus and Santolina corsica. The essential oils of these plants have been traditionally used for their medicinal properties and are known to possess antimicrobial, antioxidant, and anti-inflammatory activities.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative to traditional methods like hydrodistillation for the extraction of volatile compounds such as this compound. SFE offers several advantages, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as the ability to tune the solvent power by modifying pressure and temperature, allowing for selective extraction.

This document provides detailed application notes and protocols for the extraction of this compound using SFE, based on available scientific literature.

Data Presentation

While specific quantitative data for the yield of this compound under varying SFE conditions is not extensively available, the following table summarizes the composition of volatile oil from Santolina chamaecyparissus flower heads obtained by SFE under different pressure and temperature conditions, as reported by Grosso et al. (2009). This data can be used to infer the optimal conditions for the extraction of monoterpenes, including this compound.

Table 1: Chemical Composition (%) of the Main Components of Santolina chamaecyparissus Volatile Oil Obtained by SFE at Different Conditions.

CompoundSFE (8 MPa, 50°C)SFE (9 MPa, 50°C)SFE (9 MPa, 40°C)Hydrodistillation (HD)
1,8-Cineole4835725-30
Camphor141287-9
Borneol11927-8
Terpinen-4-ol4316-7
Terpinolene7611-4
Isobornyl acetate11911-2
Monoterpene Fraction High Moderate Low Moderate
Sesquiterpene Fraction Low Enriched Low Low

Source: Adapted from Grosso et al., J Sep Sci, 2009.[2]

Note: The chemical composition of the extracts was significantly influenced by pressure and temperature. Increasing the pressure from 8 to 9 MPa at 50°C led to an enrichment of the sesquiterpene fraction, while a decrease in temperature to 40°C at 9 MPa resulted in a higher content of n-alkanes.[2] For the selective extraction of the more volatile monoterpenes like this compound, lower pressures (e.g., 8 MPa) and moderate temperatures (e.g., 50°C) appear to be more favorable.

Experimental Protocols

Supercritical Fluid Extraction (SFE) Protocol

This protocol is a general guideline based on the study by Grosso et al. (2009) and can be adapted for the specific SFE equipment available.

a. Plant Material Preparation:

  • Obtain dried flower heads of Santolina chamaecyparissus.

  • Grind the plant material to a mean particle size of approximately 0.5 mm to increase the surface area for extraction.

  • Accurately weigh the ground plant material (e.g., 30 g) and load it into the extraction vessel.

b. SFE System Parameters:

  • Supercritical Fluid: Supercritical grade carbon dioxide (CO2).

  • Extraction Vessel Volume: As per available equipment (e.g., 500 mL).

  • Pressure: Set the desired pressure (e.g., 8 MPa for higher monoterpene content or 9 MPa for a broader range of compounds).

  • Temperature: Set the desired temperature (e.g., 50°C).

  • CO2 Flow Rate: Maintain a constant flow rate (e.g., 2 kg/h ).

  • Extraction Time: Perform the extraction for a sufficient duration (e.g., 3 hours) to ensure complete recovery of the volatile compounds.

c. Collection:

  • Collect the extract in a separator at a lower pressure and temperature (e.g., atmospheric pressure and room temperature) to allow for the precipitation of the extracted oil.

  • Store the collected essential oil in a sealed vial at 4°C in the dark until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

This protocol provides a standard method for the analysis of the chemical composition of the extracted essential oil.

a. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

b. GC Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3°C/min to 240°C.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injection Volume: 1 µL of the essential oil (diluted in a suitable solvent like hexane (B92381) if necessary).

  • Injection Mode: Split (e.g., split ratio of 1:50).

c. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

d. Compound Identification:

  • Identify the constituents by comparing their retention indices (relative to a series of n-alkanes) and mass spectra with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Mandatory Visualizations

SFE_Workflow Supercritical Fluid Extraction (SFE) Workflow for this compound cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis cluster_params Key SFE Parameters Plant_Material Dried Santolina Flower Heads Grinding Grinding (0.5 mm) Plant_Material->Grinding Loading Loading into Extractor Grinding->Loading Extractor Extraction Vessel (Plant Material + scCO2) Loading->Extractor CO2_Source Liquid CO2 Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor Pressure_Control Back Pressure Regulator Extractor->Pressure_Control Separator Separator Pressure_Control->Separator Extract Collected Essential Oil Separator->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Pressure Pressure (8-9 MPa) Temperature Temperature (40-50 °C) Flow_Rate CO2 Flow Rate (e.g., 2 kg/h)

Caption: Workflow for the supercritical fluid extraction of this compound.

Logical_Relationship Logical Relationships in SFE of Santolina Oil cluster_pressure Pressure Effects cluster_temperature Temperature Effects SFE_Parameters SFE Parameters Low_Pressure Low Pressure (e.g., 8 MPa) SFE_Parameters->Low_Pressure High_Pressure High Pressure (e.g., 9 MPa) SFE_Parameters->High_Pressure Moderate_Temp Moderate Temperature (e.g., 50 °C) SFE_Parameters->Moderate_Temp Low_Temp Low Temperature (e.g., 40 °C at 9 MPa) SFE_Parameters->Low_Temp Monoterpenes Higher Yield of Monoterpenes (e.g., this compound) Low_Pressure->Monoterpenes favors Sesquiterpenes Higher Yield of Sesquiterpenes High_Pressure->Sesquiterpenes favors Volatiles Good Volatile Recovery Moderate_Temp->Volatiles promotes n_Alkanes Enrichment in n-Alkanes Low_Temp->n_Alkanes promotes

Caption: Logical relationships between SFE parameters and extract composition.

Biological Activity and Signaling Pathways

The essential oil of Santolina species, which contains this compound, has been reported to exhibit a range of biological activities, including:

  • Antimicrobial activity: Effective against various bacteria and fungi.

  • Antioxidant activity: Capable of scavenging free radicals.

  • Anti-inflammatory activity: May help in reducing inflammation.

Currently, there is a lack of specific studies in the available scientific literature detailing the signaling pathways modulated by isolated this compound. The observed biological effects are generally attributed to the synergistic action of the various components of the essential oil. Further research is required to elucidate the specific molecular mechanisms of this compound.

Conclusion

Supercritical fluid extraction is a highly effective and environmentally friendly method for obtaining volatile compounds, including this compound, from Santolina species. By carefully selecting the SFE parameters, particularly pressure and temperature, it is possible to influence the chemical profile of the extract and potentially enrich the fraction of desired monoterpenes. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the extraction and potential applications of this compound. Further studies are warranted to optimize the SFE process specifically for this compound and to investigate its individual biological activities and mechanisms of action.

References

Application Note: Quantification of Santolina Triene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of santolina triene in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpene of interest in flavor, fragrance, and pharmaceutical research, can be effectively quantified using a robust and validated GC-MS method. This document provides comprehensive procedures for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (2,5-Dimethyl-3-vinyl-1,4-hexadiene) is a volatile organic compound found in the essential oils of various plants, notably from the Santolina and Artemisia genera.[1][2][3][4] Its accurate quantification is crucial for the quality control of essential oils, the standardization of herbal products, and for research into its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose, offering excellent chromatographic separation and sensitive, specific detection.[5][6] This application note outlines a method for the quantification of this compound using GC-MS in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity for the target analyte.[7][8]

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Internal Standard (IS): n-Tridecane or another suitable n-alkane not present in the sample.

  • Certified Reference Standard (CRS) of this compound: (Note: Availability of a commercial CRS should be confirmed. If unavailable, isolation and purification followed by structural confirmation would be necessary for accurate quantification.)

  • Sample: Essential oil containing this compound.

Sample Preparation
  • Stock Standard Solution of this compound: Accurately weigh approximately 10 mg of this compound CRS and dissolve it in 10 mL of hexane to prepare a stock solution of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., n-tridecane) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample, dissolve it in 10 mL of hexane, and add the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temp. 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 180 °C at 4 °C/min, then to 280 °C at 20 °C/min (hold for 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 93 (quantifier), 79, 121 (qualifiers) - based on NIST mass spectrum data.
SIM Ions for IS (n-Tridecane) m/z 57 (quantifier), 43, 71 (qualifiers)

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Quantification of this compound in Samples

Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve. The final concentration in the original essential oil sample can be determined using the following formula:

Concentration (mg/g) = (C_solution × V_solvent) / W_sample

Where:

  • C_solution = Concentration in the prepared sample solution (µg/mL)

  • V_solvent = Final volume of the solvent (mL)

  • W_sample = Weight of the essential oil sample (mg)

Method Validation Parameters (Exemplary Data)

A full method validation should be performed according to ICH guidelines. The following table provides exemplary acceptance criteria and potential results for key validation parameters.

Validation ParameterAcceptance CriteriaExemplary Result
Linearity (R²) ≥ 0.9950.998
Range -1 - 100 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 101.0 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%Intra-day: < 5%, Inter-day: < 8%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Dilution Dilution with Hexane Sample->Dilution CRS This compound CRS Cal_Standards Calibration Standards (1-100 µg/mL) CRS->Cal_Standards IS Internal Standard Spiking Spiking with IS IS->Spiking Dilution->Spiking Sample_Prep Prepared Sample Spiking->Sample_Prep Injection GC Injection Cal_Standards->Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Result Final Concentration (mg/g) Quantification->Result

Caption: Experimental workflow for the GC-MS quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_validation Method Validation cluster_application Method Application Optimization Optimization of GC-MS Parameters Selectivity Ensuring Selectivity (SIM Mode) Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Sensitivity LOD & LOQ Linearity->Sensitivity Accuracy Accuracy Sensitivity->Accuracy Precision Precision Accuracy->Precision Routine_Analysis Routine Sample Analysis Precision->Routine_Analysis QC Quality Control Routine_Analysis->QC

Caption: Logical relationship of key steps in the analytical method development and validation.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in essential oil samples. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy, precision, and sensitivity. This protocol can be readily adapted and validated by researchers for routine quality control and research applications involving the quantification of this compound.

References

Application Notes and Protocols for the Identification of Santolina Triene in Complex Essential Oil Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene is a characteristic monoterpene found in the essential oils of various Santolina species, contributing to their distinct aroma and potential biological activities. The accurate identification and quantification of this compound within complex essential oil matrices are crucial for quality control, chemotaxonomic studies, and the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the reported quantitative data for this compound in the essential oils of different Santolina species.

Plant SpeciesPlant PartExtraction MethodThis compound (%)Reference
Santolina corsicaAerial PartsHydrodistillation13.5[1]
Santolina chamaecyparissusAerial PartsMicrowave Assisted DistillationNot specified, but identified[2][3]
Santolina chamaecyparissusFlowered Aerial PartsHydrodistillation1.25 (in 2022)[4]
Santolina insularisAerial PartsSupercritical CO2 ExtractionPresent in varying percentages across different chemotypes[5]
Santolina africanaAerial PartsHydrodistillation0.11[6]

Experimental Protocols

Protocol 1: Identification and Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound in essential oil samples using GC-MS.

1. Sample Preparation:

  • Dilute the essential oil sample to a concentration of approximately 1% (v/v) in a volatile solvent such as hexane (B92381) or ethanol.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identification:

    • Identify this compound by comparing its mass spectrum with reference spectra from commercial libraries (e.g., NIST, Wiley).[7]

    • Confirm the identification by comparing the calculated Linear Retention Index (LRI) with literature values. The LRI can be calculated using a homologous series of n-alkanes.

  • Quantification:

    • Quantify the relative percentage of this compound by peak area normalization, assuming a response factor of 1 for all components.

    • For absolute quantification, prepare a calibration curve using a certified reference standard of this compound.

Protocol 2: Structural Confirmation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is intended for the structural confirmation of this compound, particularly after isolation or in fractions enriched with the compound.

1. Sample Preparation:

  • Dissolve a sufficient amount of the isolated this compound or the enriched fraction in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 240 ppm

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Compare the acquired ¹H and ¹³C NMR chemical shifts and coupling constants with published data for this compound to confirm its structure.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation EO Essential Oil Sample Dilution Dilution (1% in Hexane/Ethanol) EO->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GCMS GC-MS Analysis Filtration->GCMS NMR NMR Analysis (for structural confirmation) Filtration->NMR If isolated/enriched Identification Identification (Mass Spectra & LRI) GCMS->Identification Quantification Quantification (Peak Area %) GCMS->Quantification Confirmation Structural Confirmation NMR->Confirmation

Caption: Experimental workflow for the identification and quantification of this compound.

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Injection Sample Injection Separation Separation on HP-5ms column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum for each peak Detection->MassSpectrum

Caption: Logical flow of the GC-MS analysis process.

References

Application Notes and Protocols for the Isolation of Santolina Triene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene is a naturally occurring irregular monoterpene hydrocarbon found in the essential oils of various aromatic plants, notably from the Santolina and Artemisia genera. As a volatile organic compound, it contributes to the characteristic aroma of these plants and is of interest for its potential biological activities and as a chiral building block in organic synthesis. This document provides a detailed protocol for the isolation of this compound from essential oils using column chromatography, a fundamental technique for the purification of natural products. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. The following table summarizes the reported percentage of this compound in the essential oils of several source plants, along with typical purity and yield values achievable for monoterpenes isolated by column chromatography.

Plant SpeciesThis compound Content in Essential Oil (%)Expected Purity after Column Chromatography (%)Expected Yield after Column Chromatography (%)Reference
Santolina corsica8.2 - 13.5~90Not Reported[1]
Santolina chamaecyparissusTrace - 1.25~90Not Reported[2]
Artemisia herba-albaTrace - 36.44~90Not Reported[3][4][5]
Artemisia annuaNot specified, but present~90Not Reported

Note: Expected purity and yield are based on the isolation of similar monoterpenes and may vary depending on the initial concentration of this compound and the specific chromatographic conditions.

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound, from the initial extraction of the essential oil to its purification by silica (B1680970) gel column chromatography.

Extraction of Essential Oil from Plant Material

The first step is to obtain the essential oil from the dried aerial parts of a suitable source plant (e.g., Santolina corsica or Artemisia herba-alba).

  • Materials and Equipment:

    • Dried aerial parts of the source plant

    • Clevenger-type apparatus for hydrodistillation

    • Heating mantle

    • Distilled water

    • Anhydrous sodium sulfate (B86663)

    • Glass vials for storage

  • Procedure:

    • Weigh a suitable amount of dried plant material (e.g., 100 g).

    • Place the plant material into the flask of the Clevenger apparatus.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the hydrodistillation apparatus and heat the flask using a heating mantle.

    • Continue the distillation for 3-4 hours, or until no more oil is collected.

    • Carefully collect the essential oil from the collection arm of the apparatus.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed glass vial at 4°C in the dark until further processing.

Isolation of this compound by Column Chromatography

This protocol describes the separation of this compound from the other components of the essential oil using silica gel column chromatography with a gradient elution system.

  • Materials and Equipment:

    • Glass chromatography column (e.g., 50 cm length, 2 cm internal diameter)

    • Silica gel (60-120 mesh)

    • Hexane (B92381) (or n-pentane), analytical grade

    • Ethyl acetate (B1210297) (or diethyl ether), analytical grade

    • Extracted essential oil

    • Beakers and flasks

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC development chamber

    • UV lamp for visualization

    • Staining solution (e.g., vanillin-sulfuric acid)

    • Rotary evaporator

  • Procedure:

    a. Column Packing:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Prepare a slurry of silica gel in hexane. The amount of silica gel should be 50-100 times the weight of the essential oil to be separated (e.g., 50 g of silica gel for 0.5-1 g of essential oil).

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.

    • Drain the excess hexane until the solvent level is just above the sand layer. Do not let the column run dry.

    b. Sample Loading:

    • Dissolve the essential oil (e.g., 1 g) in a minimal amount of hexane (e.g., 2-3 mL).

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

    c. Elution:

    • Begin the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane. A suggested gradient is as follows (for a 50 g silica gel column):

      • Fraction 1: 200 mL of 100% Hexane

      • Fraction 2: 200 mL of 1% Ethyl Acetate in Hexane

      • Fraction 3: 200 mL of 2% Ethyl Acetate in Hexane

      • Fraction 4: 200 mL of 5% Ethyl Acetate in Hexane

      • Fraction 5: 200 mL of 10% Ethyl Acetate in Hexane

      • Fraction 6: 200 mL of 20% Ethyl Acetate in Hexane

    • Maintain a steady flow rate of approximately 1-2 mL/minute.

    • Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.

    d. Fraction Analysis:

    • Monitor the separation by spotting every few fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 95:5).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating). This compound, being a hydrocarbon, will likely have a low Rf value and will elute in the early, less polar fractions.

    • Combine the fractions that contain the pure this compound based on the TLC analysis.

    e. Solvent Removal and Characterization:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting residue is the isolated this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound.

SantolinaTrieneIsolation cluster_extraction Essential Oil Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis and Purification plant Source Plant Material (e.g., Santolina corsica) distillation Hydrodistillation plant->distillation drying Drying with Na2SO4 distillation->drying essential_oil Crude Essential Oil drying->essential_oil column_prep Silica Gel Column Preparation essential_oil->column_prep Load onto column sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution (Hexane/Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Isolated this compound evaporation->pure_compound

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols: Santolina Triene as a Potential Biomarker in Chemotaxonomy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene is an irregular monoterpene found in the essential oils of various plants, particularly within the genus Santolina of the Asteraceae family. Its unique chemical structure and variable presence across different species make it a compelling candidate as a chemotaxonomic biomarker. Chemotaxonomy, the classification of organisms based on their chemical constituents, provides a valuable tool for plant systematics, authentication of medicinal plants, and understanding evolutionary relationships. These application notes provide an overview of the utility of this compound in this field, supported by quantitative data and detailed experimental protocols for its analysis.

The genus Santolina is taxonomically complex, with significant morphological similarities between species, making traditional classification challenging. The chemical composition of essential oils, particularly the presence and concentration of specific compounds like this compound, can offer a more definitive means of differentiation.[1] Variations in the essential oil profiles, influenced by genetic and environmental factors, underscore the importance of standardized methods for analysis to identify reliable chemotaxonomic markers.[1][2]

Data Presentation: this compound Content in Santolina Species

The following table summarizes the quantitative analysis of this compound in the essential oils of various Santolina species as reported in the scientific literature. This data highlights the variability in this compound concentration, suggesting its potential for distinguishing between different species and even chemotypes within the same species.

SpeciesGeographic OriginPlant PartThis compound (%)Reference
Santolina corsicaCorsica, FranceAerial Parts13.5[3][4]
Santolina corsicaCorsica, FranceAerial Parts8.2[3]
Santolina chamaecyparissusItalyFlowered Aerial Parts1.25[5]
Santolina chamaecyparissusNot SpecifiedNot SpecifiedTrace[6]
Artemisia herba-albaAlgeriaNot Specified8.11[7]

Note: The concentration of this compound can be influenced by factors such as the geographic location, developmental stage of the plant, and the specific extraction and analysis methods used.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from Santolina species using a Clevenger-type apparatus.

Materials and Equipment:

  • Fresh or air-dried aerial parts of Santolina species (e.g., leaves, flowers)

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Graduated collection tube

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 100 g of air-dried and powdered, or 300 g of fresh aerial parts of the Santolina plant material.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add distilled water until the flask is about two-thirds full, ensuring the plant material is fully submerged.

  • Connect the flask to the Clevenger-type apparatus, which is connected to a condenser.

  • Hydrodistillation: Gently heat the flask using a heating mantle to bring the water to a boil. The steam and volatilized essential oil will rise and pass into the condenser.

  • Continue the distillation for 3 hours, or until there is no further increase in the volume of the collected essential oil.

  • Oil Collection: After cooling, carefully collect the essential oil from the graduated collection tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place (e.g., at 4°C) until analysis.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in essential oil samples.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Essential oil sample extracted from Santolina

  • Solvent for dilution (e.g., hexane (B92381) or ethanol)

  • Microsyringe

  • NIST Mass Spectral Library or other relevant databases for compound identification

Procedure:

  • Sample Preparation: Dilute the essential oil sample in an appropriate solvent (e.g., 1:100 v/v in hexane).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C for 5 minutes.

      • Ramp up to 240°C at a rate of 4°C/minute.

      • Hold at 240°C for 10 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: 40-400 amu

  • Data Analysis:

    • Identify the components of the essential oil by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values.

    • The relative percentage of this compound is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram.

Mandatory Visualization

Biosynthesis of Irregular Monoterpenes

This compound is classified as an irregular monoterpene. The biosynthesis of irregular monoterpenes deviates from the typical head-to-tail condensation of isoprene (B109036) units seen in regular monoterpenes. Instead, it is proposed to originate from a "head-to-middle" or "non-head-to-tail" coupling of two dimethylallyl diphosphate (B83284) (DMAPP) molecules. The general pathway is initiated by the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce DMAPP. The specific enzymatic steps leading to this compound from DMAPP are still under investigation.

Irregular_Monoterpene_Biosynthesis cluster_0 General Terpenoid Precursor Pathways cluster_1 Irregular Monoterpene Biosynthesis MVA Mevalonate (MVA) Pathway (Cytosol) IPP Isopentenyl Diphosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase DMAPP2 Dimethylallyl Diphosphate (DMAPP) Condensation Head-to-Middle Condensation DMAPP2->Condensation Intermediate Chrysanthemyl Diphosphate (or similar intermediate) Condensation->Intermediate Prenyltransferase Santolina_Triene This compound Intermediate->Santolina_Triene Terpene Synthase

Caption: Proposed biosynthetic pathway for irregular monoterpenes like this compound.

Experimental Workflow for Chemotaxonomic Analysis

The following diagram illustrates the logical flow of an experiment designed to assess this compound as a chemotaxonomic marker.

Chemotaxonomy_Workflow cluster_collection Sample Collection cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_interpretation Data Interpretation Plant_Material Collect Santolina plant material (different species/locations) Hydrodistillation Hydrodistillation of plant material Plant_Material->Hydrodistillation Essential_Oil Collect and dry essential oil Hydrodistillation->Essential_Oil GCMS GC-MS Analysis Essential_Oil->GCMS Identification Identify this compound and other components GCMS->Identification Quantification Quantify relative percentage of this compound Identification->Quantification Comparison Compare this compound content across samples Quantification->Comparison Chemotaxonomic_Marker Evaluate potential as a chemotaxonomic marker Comparison->Chemotaxonomic_Marker

Caption: Experimental workflow for this compound analysis in chemotaxonomy.

References

Application Notes and Protocols for Investigating the Antibacterial Activity of Essential Oils Containing Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils, complex mixtures of volatile compounds biosynthesized by plants, have long been recognized for their diverse biological activities, including potent antimicrobial properties. Among the vast array of phytochemicals, terpenoids represent a significant class of compounds with demonstrated efficacy against a broad spectrum of pathogenic bacteria. Santolina triene, an irregular monoterpene, is a characteristic component of essential oils from various aromatic plants, notably within the Santolina and Artemisia genera. While research often focuses on the most abundant constituents of an essential oil, the contribution of minor or less-studied compounds like this compound to the overall antimicrobial effect is an area of growing interest.

These application notes provide a comprehensive overview of the current understanding of the antibacterial activity of essential oils containing this compound. This document summarizes the available quantitative data, details established experimental protocols for assessing antibacterial efficacy, and visualizes the putative mechanisms of action based on current knowledge of terpenoid-bacteria interactions. It is important to note that while several essential oils containing this compound exhibit antibacterial activity, the specific contribution of this compound to the overall effect is often not singled out in the cited literature. The presented data and protocols, therefore, pertain to the essential oils as a whole.

Data Presentation: Antibacterial Activity of Essential Oils Containing this compound

The following tables summarize the quantitative data on the antibacterial activity of essential oils in which this compound has been identified as a constituent. The data includes Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition measurements against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oils Containing this compound

Plant SpeciesThis compound Content (%)Bacterial StrainMIC ValueReference
Artemisia annua11.6Staphylococcus aureus0.15 µL/mL[1]
Escherichia coli0.31 µL/mL[1]
Santolina rosmarinifoliaNot specifiedEscherichia coli ATCC 259220.16 mg/mL
Enterobacter aerogenes0.16 mg/mL
Staphylococcus aureus0.32 mg/mL
Bacillus subtilis0.32 mg/mL
Proteus mirabilis0.64 mg/mL
Pseudomonas aeruginosa0.64 mg/mL
Santolina chamaecyparissusNot specifiedPseudomonas aeruginosa ATCC 278530.625 µg/mL[2]
Enterococcus faecalis ATCC 292120.625 µg/mL[2]
Escherichia coli ATCC 259221.25 µg/mL[2]
Staphylococcus aureus ATCC 259232.5 µg/mL[2]
Santolina corsica13.5Staphylococcus aureus5 mg/mL[3]

Table 2: Zone of Inhibition of Essential Oils Containing this compound

Plant SpeciesThis compound Content (%)Bacterial StrainZone of Inhibition (mm)Reference
Santolina rosmarinifoliaNot specifiedEscherichia coli ATCC 2592225
Escherichia coli20
Enterobacter aerogenes20
Staphylococcus aureus18
Bacillus subtilis18
Proteus mirabilis15
Pseudomonas aeruginosa15
Santolina chamaecyparissusNot specifiedEnterococcus faecalis ATCC 2921226[2]
Escherichia coli ATCC 2592215[2]
Staphylococcus aureus ATCC 2592312[2]
Santolina corsica13.5Staphylococcus aureus14.7[3]
Campylobacter jejuni39[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature for testing the antibacterial activity of essential oils.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of an essential oil that visibly inhibits the growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Essential oil sample

  • Solvent for essential oil (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a few colonies of the test bacterium from a fresh agar (B569324) plate into a tube containing sterile broth.

    • Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Essential Oil Dilutions:

    • Prepare a stock solution of the essential oil in a suitable solvent (e.g., DMSO) to ensure its miscibility in the aqueous broth.

    • Perform serial two-fold dilutions of the essential oil stock solution in the sterile broth directly in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the essential oil stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (negative control) and 12 (positive control) will not contain the essential oil.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). Well 12 will serve as a sterility control (broth only).

    • The final volume in each well will be 200 µL.

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the test bacterium for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an essential oil that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Sterile spreader or loop

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate or spread the aliquot onto a fresh, sterile agar plate.

  • Label the plates corresponding to the concentrations of the essential oil.

  • Incubate the agar plates at the optimal temperature for 24-48 hours.

  • After incubation, count the number of colonies on each spot/plate.

  • The MBC is the lowest concentration of the essential oil that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Agar Disc Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of an essential oil by measuring the zone of growth inhibition.

Materials:

  • Sterile Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Essential oil sample

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent)

  • Micropipette and sterile tips

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform bacterial growth.

  • Application of Discs:

    • Aseptically apply a sterile filter paper disc to the surface of the inoculated agar plate.

    • Pipette a known volume (e.g., 10 µL) of the essential oil onto the disc.

    • Place the positive and negative control discs on the same plate, ensuring they are sufficiently spaced apart to avoid overlapping inhibition zones.

  • Incubation:

    • Allow the plates to stand at room temperature for a short period (e.g., 30 minutes) to permit the diffusion of the essential oil before inverting and incubating at the optimal temperature for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm), including the diameter of the disc itself.

Visualization of Mechanisms and Workflows

Proposed Antibacterial Mechanism of Terpenoids

The precise antibacterial mechanism of this compound has not been elucidated. However, based on the known mechanisms of other terpenoids, a general pathway of action can be proposed. Terpenoids, due to their lipophilic nature, are thought to primarily target the bacterial cell membrane.

G cluster_0 Bacterial Cell cluster_1 Terpenoid Action Membrane Cell Membrane Cytoplasm Cytoplasm DNA DNA/RNA Proteins Proteins/Enzymes ATP ATP Synthesis Terpenoid This compound-rich Essential Oil Disruption Membrane Disruption & Increased Permeability Terpenoid->Disruption Interaction Inhibition_DNA Inhibition of DNA/RNA Synthesis Terpenoid->Inhibition_DNA Intracellular Accumulation Inhibition_Protein Inhibition of Protein Synthesis Terpenoid->Inhibition_Protein Inhibition_ATP Inhibition of ATP Synthase Terpenoid->Inhibition_ATP Disruption->Membrane Leakage Ion & ATP Leakage Disruption->Leakage Leakage->Cytoplasm Inhibition_DNA->DNA Inhibition_Protein->Proteins Inhibition_ATP->ATP

Caption: Putative antibacterial mechanism of terpenoids.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for screening the antibacterial activity of essential oils.

G Start Start: Essential Oil Sample Disc_Diffusion Agar Disc Diffusion Assay (Qualitative Screening) Start->Disc_Diffusion MIC Broth Microdilution Assay (Determine MIC) Disc_Diffusion->MIC If active MBC Subculture from MIC wells (Determine MBC) MIC->MBC From non-turbid wells End End: Characterization of Antibacterial Activity MBC->End

Caption: Workflow for antibacterial activity assessment.

Conclusion

The protocols provided herein offer standardized methods for researchers to further investigate the antibacterial potential of these essential oils. Future research should aim to:

  • Identify and test essential oils with a high concentration of this compound.

  • Evaluate the antibacterial activity of isolated this compound to determine its intrinsic efficacy.

  • Elucidate the specific molecular targets and signaling pathways affected by this compound in bacterial cells.

Such studies will be invaluable for the development of new, natural antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

Unveiling the Anti-Inflammatory Promise of Santolina Triene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene, a characteristic monoterpene found within the essential oils of various Santolina species, is emerging as a compound of interest in the exploration of novel anti-inflammatory agents. While research has historically focused on the therapeutic properties of the complete essential oils and extracts of the Santolina genus, preliminary data and the broader anti-inflammatory profile of related terpenes suggest the potential of isolated this compound as a valuable molecule for drug discovery and development. Species of the Santolina genus have been used in traditional medicine for their anti-inflammatory, antimicrobial, and antispasmodic properties.[1]

This document provides a comprehensive overview of the current understanding of the anti-inflammatory potential of compounds from the Santolina genus, with a focus on providing detailed experimental protocols and data presentation to guide further research into this compound. While direct quantitative data on isolated this compound is limited, the methodologies and known signaling pathways implicated in the anti-inflammatory effects of Santolina extracts serve as a foundational framework for its investigation.

Data Presentation: Anti-Inflammatory Activity of Santolina Species Extracts and Essential Oils

The following table summarizes the quantitative data on the anti-inflammatory effects of various Santolina species extracts and essential oils, which contain this compound as a constituent. This data provides a benchmark for the potential efficacy of isolated this compound.

Plant SpeciesExtract/Essential OilAssayTargetIC50 / InhibitionReference
Santolina rosmarinifoliaEssential OilNitric Oxide (NO) ProductioniNOSIC50 = 0.52 mg/mL[2]
Santolina chamaecyparissusMethanol ExtractEar Edema (PMA-induced)Inflammation61.51% reduction[3]
Santolina insularisMethanol ExtractCroton Oil-induced DermatitisInflammation-[4]
Santolina viscosaDichloromethane ExtractPhospholipase A2 (in vitro)PLA248% inhibition[5]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including those from the Santolina genus, are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_p P-IκBα IkB_NFkB->IkB_p IkB_p->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals.[8] The p38 MAPK and JNK pathways, in particular, are strongly associated with the production of inflammatory mediators.[8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 p38_n p38 p38->p38_n Translocation JNK JNK MKK4_7->JNK JNK_n JNK JNK->JNK_n Translocation AP1 AP-1 (c-Jun/c-Fos) p38_n->AP1 Activation JNK_n->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Overview of the p38 and JNK MAPK signaling pathways.

Experimental Protocols

The following protocols are standard methods used to assess the anti-inflammatory potential of natural products and can be adapted for the investigation of this compound.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) before evaluating its anti-inflammatory effects.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control + LPS, and a positive control (a known iNOS inhibitor) + LPS.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

Materials:

  • Supernatants from the NO production assay

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (TNF-α, IL-6, IL-1β)

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Principle: The assay typically involves coating a 96-well plate with a capture antibody for the cytokine of interest. The collected cell supernatants are then added, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparison to a standard curve. Calculate the percentage of cytokine inhibition.

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by assessing its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound, LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and blotting equipment

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein or a housekeeping protein (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory potential of a test compound like this compound.

Experimental_Workflow Start Start: Investigate This compound's Anti-inflammatory Potential Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentrations Start->Cytotoxicity NO_Assay 2. Nitric Oxide Production Assay (Griess) Assess inhibition of NO production Cytotoxicity->NO_Assay Cytokine_Assay 3. Cytokine Quantification (ELISA) Measure effects on TNF-α, IL-6, etc. NO_Assay->Cytokine_Assay Mechanism 4. Mechanism of Action Studies (Western Blot) Cytokine_Assay->Mechanism NFkB NF-κB Pathway Analysis (p-p65, p-IκBα) Mechanism->NFkB Investigate MAPK MAPK Pathway Analysis (p-p38, p-JNK) Mechanism->MAPK Investigate Conclusion Conclusion: Evaluate this compound as a potential anti-inflammatory agent NFkB->Conclusion MAPK->Conclusion

Caption: A stepwise workflow for the in vitro evaluation of anti-inflammatory compounds.

Conclusion

While direct evidence for the anti-inflammatory potential of isolated this compound is still forthcoming, the established bioactivity of Santolina species provides a strong rationale for its investigation. The application notes and detailed protocols provided herein offer a robust framework for researchers and drug development professionals to systematically evaluate the efficacy and mechanism of action of this compound as a potential novel anti-inflammatory agent. Further research in this area is warranted to unlock the full therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Screening Novel Biological Activities of Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the isolation, purification, and subsequent screening of Santolina triene for novel biological activities. The protocols outlined below are based on established methodologies for natural product screening and can be adapted for high-throughput applications.

Introduction

This compound is a naturally occurring irregular monoterpene found in the essential oils of various Santolina species, such as Santolina chamaecyparissus and Santolina africana.[1][2][3][4] The genus Santolina has a rich history in traditional medicine, with extracts and essential oils demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[5][6][7] While the bioactivity of the essential oils has been investigated, the specific contribution of this compound to these effects is not well-characterized. These protocols provide a roadmap for isolating this compound and systematically screening it for a variety of novel biological activities.

Part 1: Isolation and Purification of this compound

The initial step in screening for the biological activities of this compound is its isolation from the essential oil of a suitable Santolina species.

Protocol 1: Extraction of Essential Oil

  • Plant Material : Obtain fresh or dried aerial parts of a Santolina species known to contain this compound.

  • Hydrodistillation : Subject the plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

  • Oil Collection : Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed, dark vial until further processing.

Protocol 2: Isolation of this compound by Fractionation and Chromatography

  • Fractionation : The crude essential oil can be fractionated using flash chromatography on a silica (B1680970) gel column.[5]

    • Elute with a gradient of solvents with increasing polarity, for instance, a pentane:diethyl ether mixture.[5]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) : For higher purity, the fraction containing this compound can be subjected to Prep-GC or normal-phase HPLC.

  • Purity Assessment : The purity of the isolated this compound should be confirmed by analytical Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Part 2: Screening for Novel Biological Activities

Once isolated and purified, this compound can be subjected to a battery of in vitro assays to determine its biological activities.

A. Antimicrobial Activity Screening

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation : Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

  • Serial Dilution : Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation : Add the standardized microbial suspension to each well.

  • Incubation : Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Table 1: Example Antimicrobial Activity Data for Santolina Essential Oils (for reference)

MicroorganismS. africana Essential Oil Inhibition Zone (mm)S. chamaecyparissus Essential Oil Inhibition Zone (mm)
Staphylococcus aureus19.5 - 20.15High Inhibition
Bacillus subtilis20.15High Inhibition
Escherichia coliNo InhibitionHigh Inhibition
Klebsiella pneumoniaeNo InhibitionNot Reported
Candida albicansNot ReportedHigh Inhibition

Data is illustrative and based on reports for the whole essential oils, not isolated this compound.[2][5]

B. Antioxidant Activity Screening

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture : Prepare a solution of DPPH in methanol.

  • Sample Preparation : Prepare various concentrations of this compound in methanol.

  • Assay : Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate in the dark for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Table 2: Example Antioxidant Activity Data for Santolina Essential Oils (for reference)

AssayS. africana Essential Oil IC50 (mg/mL)S. chamaecyparissus Essential Oil IC50 (g/L)Positive Control (NDGA) IC50 (mg/mL)
DPPH Radical Scavenging0.065 ± 0.00488.301~0.013

Data is illustrative and based on reports for the whole essential oils, not isolated this compound.[2][5]

C. Anti-inflammatory Activity Screening

Protocol 5: Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate : Use soybean lipoxygenase and linoleic acid as the substrate.

  • Reaction Mixture : Prepare a reaction mixture containing the enzyme, substrate, and buffer.

  • Sample Addition : Add various concentrations of this compound to the reaction mixture.

  • Incubation : Incubate at room temperature.

  • Measurement : Measure the formation of the product (hydroperoxides) by monitoring the increase in absorbance at 234 nm.

  • Calculation : Determine the percentage of inhibition and calculate the IC50 value.

D. Anticancer Activity Screening

Protocol 6: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Cell Culture : Culture human cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media.

  • Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization : Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement : Measure the absorbance at 570 nm.

  • Calculation : Determine the percentage of cell viability and calculate the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_screening Biological Activity Screening plant Santolina Plant Material hydrodistillation Hydrodistillation plant->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil fractionation Flash Chromatography essential_oil->fractionation prep_gc_hplc Preparative GC/HPLC fractionation->prep_gc_hplc pure_santolina Pure this compound prep_gc_hplc->pure_santolina antimicrobial Antimicrobial Assays (MIC) pure_santolina->antimicrobial antioxidant Antioxidant Assays (DPPH) pure_santolina->antioxidant anti_inflammatory Anti-inflammatory Assays (LOX Inhibition) pure_santolina->anti_inflammatory anticancer Anticancer Assays (MTT) pure_santolina->anticancer

Caption: Workflow for the isolation and biological screening of this compound.

Antioxidant Activity (DPPH Assay) Logical Flow

dpph_assay_flow DPPH DPPH Radical (Purple) Reaction Reaction DPPH->Reaction Santolina This compound (Antioxidant) Santolina->Reaction DPPH_H Reduced DPPH (Yellow/Colorless) Reaction->DPPH_H

Caption: Logical flow of the DPPH radical scavenging assay.

Potential Anti-inflammatory Signaling Pathway Modulation

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Santolina_Triene This compound Santolina_Triene->LOX Inhibition

Caption: Potential inhibition of the lipoxygenase pathway by this compound.

References

Santolina Triene: Aromatic Constituent with Limited Application in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Santolina triene (2,5-dimethyl-3-vinyl-1,4-hexadiene) is a naturally occurring irregular monoterpene found as a constituent in the essential oils of various aromatic plants. It is notably present in species of the Santolina genus, particularly Santolina corsica and Santolina chamaecyparissus, as well as in Moroccan chamomile and wormwood oil.[1] Despite its presence in these fragrant essential oils, this compound as an isolated compound is not utilized in the flavor and fragrance industry. This is primarily due to a lack of comprehensive safety and toxicological data, leading to recommendations against its use as a flavor or fragrance ingredient.[1]

This document provides an overview of this compound's occurrence, the olfactory profile of the essential oils in which it is found, and standardized protocols for the analysis of these oils.

Application Notes

This compound is a volatile organic compound that contributes to the overall aromatic profile of the essential oils it inhabits. The essential oil of Santolina chamaecyparissus, for instance, is characterized by a complex aroma described as herbal, with earthy, woody, and camphoraceous notes.[2][3] The sensory character of the essential oil is a result of the interplay of its numerous constituents.

While the essential oil of Santolina chamaecyparissus has applications in traditional medicine and as a flavoring agent in some food and beverages, the isolated this compound is not used for these purposes.[2][3] The flavor and fragrance industry relies on a palette of ingredients that have been rigorously tested for safety and are approved for use by regulatory bodies. Due to insufficient data regarding its toxicological and dermatological effects, this compound has not been established as a safe and reliable ingredient for direct addition to consumer products.[1][4]

Researchers and product developers interested in the aromatic properties associated with this compound should therefore focus on the use of the whole essential oils where it is naturally present, provided these oils meet the required safety and quality standards.

Quantitative Data

The concentration of this compound can vary significantly in essential oils depending on the plant species, geographical origin, and harvesting time. The following table summarizes the composition of Santolina corsica essential oil as reported in a study.

CompoundClassPercentage (%)
MyrceneMonoterpene Hydrocarbon34.6
This compound Irregular Monoterpene 13.5
β-PhellandreneMonoterpene Hydrocarbon11.7
Table 1: Major constituents of Santolina corsica essential oil.[5]

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory method for extracting essential oils from plant material.

Materials:

  • Fresh or dried aerial parts of the plant (e.g., Santolina chamaecyparissus)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Place 100 g of the air-dried plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus with the flask, condenser, and collection burette.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the condensed essential oil and water in the burette.

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool.

  • Carefully collect the separated essential oil from the burette.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the extracted essential oil to identify and quantify its components, including this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Carrier gas: Helium, constant flow rate of 1.0 mL/min

  • Injector temperature: 250°C

  • Injection volume: 1 µL (split ratio 1:50)

  • Oven temperature program:

    • Initial temperature: 60°C for 5 minutes

    • Ramp: 3°C/min to 240°C

    • Hold: 10 minutes at 240°C

MS Conditions:

  • Ion source temperature: 230°C

  • Quadrupole temperature: 150°C

  • Ionization energy: 70 eV

  • Mass range: 40-500 amu

Data Analysis:

  • Identify the chemical constituents by comparing their mass spectra with those in the NIST and Wiley libraries.

  • Confirm the identification by comparing their calculated retention indices (RI) with literature values.

  • Calculate the relative percentage of each component by peak area normalization.

Protocol 3: Sensory Evaluation of Essential Oil

This protocol describes a method for the sensory evaluation of the extracted essential oil by a trained panel.

Materials:

  • Extracted essential oil

  • Ethanol (96%, odorless) for dilution

  • Smelling strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Prepare a 10% solution of the essential oil in ethanol.

  • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for 30 seconds.

  • Present the smelling strip to a panel of at least 10 trained sensory assessors.

  • Ask the panelists to evaluate the odor profile of the essential oil at different time intervals (top, middle, and base notes) and to describe the aroma using a predefined list of descriptors (e.g., herbal, woody, camphoraceous, floral, fruity).

  • Record the intensity of each descriptor on a scale from 0 (not perceptible) to 9 (very strong).

  • Compile and analyze the data to create an olfactory profile of the essential oil.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis Analysis cluster_results Results plant_material Plant Material (e.g., Santolina) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil gcms GC-MS Analysis pure_oil->gcms sensory Sensory Evaluation pure_oil->sensory composition Chemical Composition (%) gcms->composition olfactory_profile Olfactory Profile sensory->olfactory_profile

Caption: Experimental workflow for the extraction and analysis of essential oils.

sensory_evaluation_protocol start Start: Essential Oil Sample preparation Prepare 10% Solution in Ethanol start->preparation dipping Dip Smelling Strip preparation->dipping evaporation Evaporate Solvent (30s) dipping->evaporation presentation Present to Trained Panel evaporation->presentation evaluation Evaluate Odor Profile (Top, Middle, Base Notes) presentation->evaluation data_collection Record Descriptors and Intensities evaluation->data_collection end End: Olfactory Profile data_collection->end

Caption: Protocol for the sensory evaluation of essential oils.

References

Application Notes and Protocols for the Use of Santolina Triene as a Reference Standard in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the proposed use of santolina triene as a reference standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile compounds, particularly in the context of essential oil analysis and natural product research. While this compound is a known monoterpene found in various essential oils, its application as a certified reference standard is not yet widely established in scientific literature.[1][2] This application note, therefore, presents a comprehensive, albeit proposed, protocol based on established principles of GC analysis and available data on this compound's chromatographic behavior. The protocols outlined below cover instrument parameters for both Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), preparation of standard solutions, and data analysis procedures.

Introduction

This compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) is an irregular monoterpene and a constituent of various essential oils, notably from plants of the Santolina and Artemisia genera.[3][4] Its chemical properties, including a molecular formula of C₁₀H₁₆ and a molecular weight of 136.23 g/mol , make it a suitable candidate for a reference standard in the analysis of other terpenes and volatile organic compounds.[3][5] The use of an internal or external reference standard is crucial for accurate and reproducible quantitative analysis in chromatography, as it allows for the correction of variations in injection volume, instrument response, and sample matrix effects.

This document outlines a framework for employing this compound as a reference standard for GC-based quantification.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper application.

PropertyValueReference
IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[3][5]
CAS Number 2153-66-4[3][5]
Molecular Formula C₁₀H₁₆[3][5]
Molecular Weight 136.23 g/mol [3]
Boiling Point Not explicitly available, but expected to be in the range of other monoterpenes.
Solubility Soluble in organic solvents such as hexane, ethanol, and methanol.

Experimental Protocols

The following protocols are proposed for the use of this compound as a reference standard in GC-FID and GC-MS analysis. It is assumed that a certified reference standard of this compound with a known purity is available.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves.

Equipment and Reagents:

  • Certified reference standard of this compound (>98% purity)

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • GC-grade solvent (e.g., n-hexane, ethanol, or methanol)

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in the chosen GC-grade solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • This stock solution should be stored in an amber vial at ≤ 4°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve. A typical concentration range for terpene analysis is 1-100 µg/mL.[6]

    • For example, to prepare a 100 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the solvent.

GC-FID Analysis Protocol

GC-FID is a robust technique for the quantification of hydrocarbons.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 15:1[6]
Oven Temperature Program Initial temperature 70°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min[6]
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Makeup Gas (He) 30 mL/min
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
GC-MS Analysis Protocol

GC-MS provides both quantitative data and qualitative structural information.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 15:1
Oven Temperature Program Initial temperature 70°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min[6]
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

Calibration Curve

A calibration curve is essential for both external and internal standard quantification methods.

  • Inject the series of working standard solutions of this compound.

  • For each concentration, record the peak area.

  • Plot the peak area versus the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[6]

Quantification using this compound as an Internal Standard

When used as an internal standard, a known amount of this compound is added to each sample and calibration standard. A suitable internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and is well-resolved chromatographically. For terpene analysis, compounds like n-tridecane or dodecane (B42187) are often used.[6][7][8] If this compound is not present in the sample matrix, it could theoretically be used as an internal standard.

Procedure:

  • Add a constant, known concentration of this compound to all sample and calibration solutions.

  • Analyze the samples using the appropriate GC method.

  • Calculate the Response Factor (RF) for each analyte relative to the internal standard (this compound) using the calibration standards.

  • Quantify the concentration of the analyte in the samples using the calculated RF and the peak areas of the analyte and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow prep Standard Preparation stock Stock Solution (1000 µg/mL) prep->stock Weighing & Dissolving working Working Standards (1-100 µg/mL) stock->working Serial Dilution gc_analysis GC Analysis (FID or MS) working->gc_analysis sample_prep Sample Preparation extraction Extraction of Analytes sample_prep->extraction spiking Spiking with Internal Standard (if applicable) extraction->spiking spiking->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis calibration Calibration Curve Generation data_analysis->calibration quantification Quantification of Analytes data_analysis->quantification calibration->quantification report Reporting quantification->report

Caption: Workflow for GC analysis using a reference standard.

Logical Relationship for Quantification

quantification_logic start Start: Inject Sample/Standard gc_separation GC Separation start->gc_separation detection Detection (FID/MS) gc_separation->detection peak_integration Peak Integration detection->peak_integration is_standard Is it a Standard? peak_integration->is_standard build_curve Build Calibration Curve is_standard->build_curve Yes quantify_sample Quantify Analyte in Sample is_standard->quantify_sample No build_curve->quantify_sample end End: Report Concentration quantify_sample->end

Caption: Decision logic for quantitative GC analysis.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the proposed use of this compound as a reference standard in GC analysis. Adherence to these methodologies, particularly in the accurate preparation of standards and the optimization of GC parameters, is essential for achieving reliable and reproducible quantitative results. Further validation of these methods with specific sample matrices is recommended to ensure their suitability for intended applications. The commercial availability of a certified this compound reference standard will be a critical factor in the practical implementation of these protocols.

References

Application Note: Quantitative Analysis of Santolina Triene in Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the detection and quantification of Santolina triene, a volatile monoterpene found in various aromatic plants, including those of the Santolina and Artemisia genera. The protocol outlines procedures for solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who require a reliable and reproducible method for the quantitative analysis of this compound in plant extracts.

Introduction

This compound (C₁₀H₁₆, Molar Mass: 136.23 g/mol ) is a naturally occurring monoterpene that contributes to the characteristic aroma of several plant species.[1][2] Its chemical formula is C₁₀H₁₆.[1][2] The analysis of terpenes like this compound is crucial for the chemical profiling of essential oils, quality control of herbal products, and for exploring their potential pharmacological activities. Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like terpenes, and its coupling with Mass Spectrometry (MS) provides high sensitivity and selectivity for accurate identification and quantification.[3][4][5] This document presents a validated protocol for the extraction and GC-MS analysis of this compound from plant material.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes the extraction of this compound from dried plant material using a solvent.

Materials:

  • Dried plant material (e.g., leaves, flowers)

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Grinder or mortar and pestle

  • Vortex mixer

  • Centrifuge

  • Glass vials with screw caps

  • Micropipettes

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Grind the dried plant material to a fine powder using a grinder or mortar and pestle.

  • Accurately weigh approximately 1 gram of the powdered plant material into a glass vial.

  • Add 10 mL of ethyl acetate to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Place the vial in a sonicator bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant (ethyl acetate extract) to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the extract through filter paper or a 0.45 µm syringe filter into a new vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC-MS Parameters:

ParameterValue
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu (Full Scan)
Solvent Delay 3 min
Preparation of Calibration Standards
  • Obtain a certified reference standard of this compound.

  • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Analyze each calibration standard by GC-MS using the same method as for the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Data Presentation

The identification of this compound in a sample is based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The Kovats retention index can also be used for additional confirmation.

Table 1: Quantitative Data for this compound

ParameterValueReference
Molecular Formula C₁₀H₁₆[1][2]
Molar Mass 136.23 g/mol [1]
CAS Number 2153-66-4[1]
Kovats Retention Index (DB-5/HP-5MS) ~905 - 914[6][7][8]
Quantifier Ion (m/z) 93[9]
Qualifier Ions (m/z) 79, 121, 136[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Ethyl Acetate) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration gc_ms GC-MS Injection filtration->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the detection of this compound.

Conclusion

The described method provides a robust and reliable approach for the quantitative analysis of this compound in plant matrices. The use of solvent extraction followed by GC-MS analysis ensures high sensitivity and selectivity. This application note serves as a comprehensive guide for researchers and scientists involved in the chemical analysis of plant-derived volatile compounds.

References

Application Notes: Microwave-Assisted Extraction of Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina triene is a naturally occurring irregular monoterpene found in the essential oil of various aromatic plants, most notably Santolina chamaecyparissus (cotton lavender).[1] This compound and the essential oils derived from Santolina species are of interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. Microwave-Assisted Extraction (MAE) is a modern and efficient green extraction technique that offers significant advantages over traditional methods like hydrodistillation, including shorter extraction times, reduced solvent consumption, and lower energy use.[2][3] This document provides a detailed protocol for the extraction of this compound from Santolina chamaecyparissus using a proposed Microwave-Assisted Hydrodistillation (MAHD) method, based on established principles for essential oil extraction and data from related studies on the same plant matrix.

Principle of Microwave-Assisted Hydrodistillation (MAHD)

MAHD combines the principles of traditional hydrodistillation with the efficiency of microwave heating. The plant material is immersed in water, and microwave energy is applied to the mixture. The microwaves directly and rapidly heat the water within the plant material, causing the plant cells to rupture and release their essential oils. The steam and volatile compounds then travel to a condenser, where they are cooled and collected. The essential oil, being immiscible with water, can then be easily separated. This method is significantly faster than conventional hydrodistillation.[4][5]

Proposed Experimental Protocol for MAHD of this compound

This protocol is a proposed methodology based on the successful MAE of phenolic compounds from Santolina chamaecyparissus and MAHD of essential oils from other aromatic plants.[4][6][7] Optimization may be required for specific equipment and plant material.

1. Plant Material and Preparation:

  • Source: Aerial parts (flowers and leaves) of Santolina chamaecyparissus should be collected during the flowering season to maximize essential oil content.

  • Preparation: The plant material should be air-dried in a dark, well-ventilated area for several days until brittle. The dried material should then be ground to a coarse powder (e.g., 1-2 mm particle size) to increase the surface area for efficient extraction.

2. MAHD Procedure:

  • Apparatus: A modified laboratory microwave oven designed for extraction, equipped with a Clevenger-type apparatus for condensation and collection of the essential oil.

  • Sample Loading: Place 100 g of the dried, ground Santolina chamaecyparissus powder into the extraction vessel.

  • Solvent Addition: Add 500 mL of distilled water to the extraction vessel, ensuring the plant material is fully submerged. The solid-to-liquid ratio should be approximately 1:5 (g/mL).

  • Microwave Parameters (Starting Point for Optimization):

    • Microwave Power: 500 W. Power should be adjusted to maintain a steady distillation rate without causing excessive boiling or charring.

    • Extraction Time: 30 minutes. The extraction is typically complete when no more oil is observed collecting in the Clevenger apparatus.

    • Temperature: The temperature will be maintained at the boiling point of water (approx. 100°C) under atmospheric pressure.

  • Extraction Process:

    • Assemble the extraction vessel and Clevenger apparatus within the microwave system.

    • Begin microwave irradiation at the specified power.

    • Continuously circulate cooling water through the condenser.

    • Allow the distillation to proceed for 30 minutes, monitoring the collection of the oil.

  • Post-Extraction:

    • Once the extraction is complete, turn off the microwave and allow the apparatus to cool.

    • Carefully collect the essential oil from the collection arm of the Clevenger apparatus using a pipette.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

3. Analysis of this compound:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying components of essential oils.[8]

  • GC-MS Conditions (Example):

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 5 minutes, then ramp up to 240°C at a rate of 4°C/min, and hold at 240°C for 5 minutes.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV, with a mass scan range of 40-500 amu.

  • Identification: this compound and other components are identified by comparing their mass spectra and retention indices with those in reference libraries (e.g., NIST, Wiley) and with published data.

Data Presentation: MAE of Santolina chamaecyparissus

While specific quantitative data for the MAE of this compound is not available in the literature, the following table summarizes the optimized conditions for the MAE of phenolic compounds from Santolina chamaecyparissus. This provides a valuable reference for the optimization of the MAHD protocol for this compound, although different conditions are expected to be optimal for this non-polar compound.

Table 1: Optimized MAE Parameters for Phenolic Compounds from S. chamaecyparissus [6][9]

ParameterOptimized Value
Solvent Composition 65% Methanol in Water
Solvent pH 2.0
Temperature 100 °C
Solvent-to-Sample Ratio 75:1 (15 mL / 0.2 g)
Extraction Time 15 minutes

Note: These conditions were optimized for polar phenolic compounds. For the non-polar this compound, a solvent-free (MAHD) or a non-polar solvent system would be more appropriate. The temperature and time parameters, however, serve as a useful starting point.

Visualizations

Below are diagrams illustrating the proposed experimental workflow and the logical relationship of MAE parameters.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Hydrodistillation (MAHD) cluster_post Post-Extraction Processing cluster_analysis Analysis plant_material Santolina chamaecyparissus (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding to Coarse Powder drying->grinding extraction_vessel Load Sample and Water into Extraction Vessel grinding->extraction_vessel microwave Apply Microwave Power (e.g., 500 W, 30 min) extraction_vessel->microwave condensation Condensation (Clevenger Apparatus) microwave->condensation collection Collect Essential Oil and Hydrosol condensation->collection separation Separate Oil from Water collection->separation drying_oil Dry Oil with Na2SO4 separation->drying_oil storage Store at 4°C drying_oil->storage gcms GC-MS Analysis storage->gcms identification Identify this compound (Mass Spectra, RI) gcms->identification quantification Quantify Components identification->quantification MAE_Parameters center_node MAE Yield & Quality param1 Microwave Power param1->center_node Influences heating rate param2 Extraction Time param2->center_node Affects completeness param3 Solvent:Solid Ratio param3->center_node Impacts heat distribution param4 Plant Material (Particle Size) param4->center_node Determines surface area

References

Troubleshooting & Optimization

resolving santolina triene co-elution in GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis

Topic: Resolving Santolina Triene Co-elution in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with this compound co-eluting with other compounds during GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its co-elution a common problem?

A1: this compound (3-ethenyl-2,5-dimethylhexa-1,4-diene) is an irregular monoterpene hydrocarbon found in the essential oils of various plants, such as Santolina and Artemisia species.[1][2] Co-elution is a frequent challenge in the analysis of essential oils because they are complex mixtures containing numerous isomers and structurally similar compounds with close boiling points and polarities.[3][4] this compound often co-elutes with other C10H16 terpenes, complicating accurate identification and quantification.[5]

Q2: My chromatogram shows a single, asymmetrical peak where this compound should be. How can I confirm co-elution?

A2: An asymmetrical peak, such as one with a noticeable "shoulder" or excessive tailing, is a strong indicator of co-elution.[6][7] However, even a symmetrical-looking peak can hide a co-eluting compound. To confirm, you should use your mass spectrometry data:

  • Inspect Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the chromatographic peak. If the spectra are not identical, it confirms that multiple components are eluting together.[6][8][9]

  • Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate mixed mass spectra from overlapping peaks to identify the individual components.[10]

Q3: What are the primary causes of this compound co-elution?

A3: The most common causes for peak co-elution in GC analysis include:

  • Inappropriate Stationary Phase: The GC column's stationary phase may lack the selectivity needed to separate this compound from other similar terpenes.[11][12]

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not provide enough time for separation between compounds with close boiling points.[10][12]

  • Column Overload: Injecting too much sample can cause peaks to broaden and merge.[11][12]

  • Carrier Gas Flow Rate: A non-optimal flow rate can reduce column efficiency and, consequently, resolution.[12]

Q4: Can I resolve co-elution just by changing my data analysis method?

A4: In some cases, yes. If chromatographic separation is not fully achievable, you can use mass spectrometry-based techniques:

  • Selective Ion Monitoring (SIM): If the co-eluting compounds have unique ions in their mass spectra, you can monitor these specific ions. This allows for the selective detection and quantification of each compound even when their peaks overlap.[10]

  • Mass Spectral Deconvolution: As mentioned earlier, specialized software can process the data from an overlapping peak to extract the pure mass spectrum of each component, enabling their identification.[10]

Troubleshooting Guides

This section provides detailed guides for systematically resolving the co-elution of this compound.

Guide 1: Initial Troubleshooting and Method Optimization

If co-elution is suspected, optimizing the existing chromatographic method is the most direct first step. This involves adjusting parameters to improve the separation (resolution) between peaks.

Troubleshooting Decision Workflow

G start Co-elution Suspected (Broad/Shouldered Peak) check_ms Step 1: Confirm Co-elution Inspect Mass Spectra Across Peak start->check_ms is_coelution Are Spectra Different? check_ms->is_coelution optimize_gc Step 2: Optimize GC Method (Temp Program, Flow Rate) is_coelution->optimize_gc  Yes no_coelution Peak is Pure Investigate Other Issues (e.g., Column Tailing) is_coelution->no_coelution No   resolved1 Resolution Achieved? optimize_gc->resolved1 change_col Step 3: Change GC Column (Different Stationary Phase) resolved1->change_col No   success Problem Resolved resolved1->success  Yes resolved2 Resolution Achieved? change_col->resolved2 advanced Step 4: Use Advanced Techniques (Deconvolution, SIM, GCxGC) resolved2->advanced No   resolved2->success  Yes advanced->success

Caption: A troubleshooting workflow for identifying and resolving peak co-elution.

Summary of Parameter Adjustments

The following table summarizes how changing key GC parameters can affect peak resolution.

ParameterRecommended AdjustmentExpected OutcomePotential Drawback
Oven Temperature Program Decrease the initial temperature; use a slower ramp rate (e.g., 1-3°C/min).Increases the interaction time with the stationary phase, allowing more time for separation.[10][12]Significantly increases the total run time.
Carrier Gas Flow Rate Optimize the linear velocity for the carrier gas (He, H₂, N₂) and column diameter.Maximizes column efficiency (number of theoretical plates), leading to sharper peaks and better resolution.[12]Deviating far from the optimum flow rate will decrease resolution.
Injection Volume Reduce the injection volume or dilute the sample.Prevents column overload, which causes peak fronting and broadening, thereby improving resolution.[11][12]May decrease sensitivity, making it harder to detect trace compounds.
Guide 2: GC Column Selection

If optimizing the method parameters does not resolve the co-elution, the stationary phase is likely not selective enough for the compounds of interest.[3][13] Changing to a column with a different polarity is the next logical step. For nonpolar terpenes like this compound, elution on a nonpolar column is primarily by boiling point.[9] A polar stationary phase will introduce different intermolecular interactions, altering the elution order and potentially resolving co-eluting compounds.[9][13]

Experimental Protocol: Changing the GC Column

  • Select a New Column: Choose a column with a different stationary phase chemistry. If you are using a non-polar phase (like a DB-5ms or HP-5ms), consider a mid-polar or polar phase (e.g., a "WAX" or "FFAP" type column).

  • Column Installation: Carefully install the new column according to the manufacturer's instructions, ensuring a clean, square cut at both ends.[11] Improper installation can itself cause peak tailing and broadening.[7]

  • Conditioning: Condition the new column by heating it under a constant flow of carrier gas (without injection) to the maximum recommended isothermal temperature for 30-60 minutes to remove any contaminants.

  • Method Re-optimization: You will need to re-optimize the oven temperature program for the new column, as retention times will change significantly. Start with a generic scouting gradient to determine the new elution temperature of this compound.

GC Column Selection Guide for Terpene Analysis

Stationary Phase TypePolaritySelectivity MechanismExample Commercial NamesSuitability for this compound
5% Phenyl Polysiloxane Non-PolarPrimarily boiling point; some shape selectivity.DB-5, HP-5ms, ZB-5Standard choice; may co-elute with compounds of similar boiling points.
Polyethylene Glycol (PEG) PolarPolarity (dipole-dipole, hydrogen bonding).DB-WAX, HP-INNOWAXExcellent alternative. Will significantly alter elution order compared to a non-polar column, likely resolving boiling point-based co-elutions.[13]
Trifluoropropylmethyl Polysiloxane Mid-PolarElectron-withdrawing groups provide unique selectivity.DB-210, Rtx-200Good for providing a different selectivity profile than standard non-polar or polar phases.

Reported Kovats Retention Indices for this compound

Stationary Phase TypeKovats Index (Approximate)
Standard Non-Polar900 - 910[1]
Standard Polar (e.g., WAX)1050 - 1085

Note: Retention indices can vary with experimental conditions.

Advanced Techniques

If the above methods fail, more advanced analytical approaches may be required.

Guide 3: Using Selective Ion Monitoring (SIM)

This technique improves selectivity by instructing the mass spectrometer to detect only a few specific m/z values, rather than scanning the full mass range.

Experimental Protocol: Developing a SIM Method

  • Identify Unique Ions: First, run your sample in full-scan mode to obtain the mass spectra of this compound and the suspected co-eluting compound(s). Identify ions that are present and abundant in one spectrum but absent or of very low abundance in the other.

  • Create SIM Groups: In your instrument control software, create a new acquisition method. Instead of "Scan," select "SIM."

  • Program the Ions and Dwell Time: Enter the unique m/z values you identified for each target compound. If this compound and a co-eluting peak appear at around 10 minutes, create a time segment from 9.5 to 10.5 minutes that monitors the chosen ions. Assign a dwell time of 50-100 ms (B15284909) for each ion.

  • Acquire Data: Run the sample using the new SIM method. The resulting chromatogram will show separate traces for each monitored ion, allowing you to distinguish and quantify the co-eluting compounds.

Workflow for Advanced GC-MS Techniques

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Result full_scan Acquire Data in Full Scan Mode deconvolution Apply Deconvolution Algorithm full_scan->deconvolution sim_scan Acquire Data in SIM Mode sim_analysis Extract Ion Chromatograms sim_scan->sim_analysis resolved_spectra Resolved Mass Spectra deconvolution->resolved_spectra resolved_peaks Separated Peak Traces sim_analysis->resolved_peaks

References

Technical Support Center: Optimizing GC Column Selection for Santolina Triene Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the gas chromatographic (GC) separation of santolina triene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for this compound separation?

A1: The most important factor is the stationary phase polarity. The choice of a non-polar, mid-polar, or polar column will dictate the selectivity and resolution of this compound from other components in your sample matrix, particularly other terpenes and terpenoids.

Q2: Which type of GC column is best for general screening of essential oils containing this compound?

A2: For a broad screening of essential oils that contain a mix of non-polar and polar terpenoids, a non-polar or a mid-polarity column is often a good starting point. Non-polar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) stationary phase, are commonly used for terpene analysis.

Q3: When should I consider using a polar GC column for this compound analysis?

A3: A polar column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX or Carbowax) stationary phase, is beneficial when you need to improve the separation of this compound from other polar compounds, like terpene alcohols, that might be present in your sample. Polar columns can offer different selectivity compared to non-polar columns, which can be advantageous for resolving specific isomers or co-eluting peaks.

Q4: Can changing the GC column dimensions improve my separation of this compound?

A4: Yes, column dimensions (length, internal diameter, and film thickness) play a significant role in separation efficiency.

  • Length: A longer column generally provides better resolution but increases analysis time.

  • Internal Diameter (ID): A smaller ID column offers higher efficiency (narrower peaks) but has a lower sample capacity.

  • Film Thickness: A thicker film increases retention, which can be useful for separating volatile compounds like monoterpenes without requiring sub-ambient oven temperatures.

Data Presentation: Comparison of GC Columns for this compound Separation

The following table summarizes the expected performance of different types of GC columns for the separation of this compound, including Kovats Retention Index (RI) data. The RI is a standardized measure of a compound's retention time relative to a series of n-alkanes, which helps in compound identification across different instruments and conditions.

Stationary Phase TypeCommon Column ExamplesExpected this compound Elution BehaviorKovats Retention Index (RI) RangeAdvantagesDisadvantages
Non-Polar DB-1, HP-1, Rtx-1 (100% Dimethylpolysiloxane)Elutes primarily based on boiling point. Good for general terpene profiling.900 - 918[1][2]Robust, widely available, good for separating non-polar terpenes.May have limited selectivity for polar isomers.
Mid-Polar DB-5, HP-5MS, Rtx-5 (5% Phenyl / 95% Dimethylpolysiloxane)Similar to non-polar but with slightly different selectivity due to the phenyl groups.905 - 914[3]Excellent general-purpose columns, often used in GC-MS. Good balance of selectivity for a wide range of compounds.May not fully resolve complex mixtures of isomers.
Polar DB-WAX, HP-INNOWAX (Polyethylene Glycol - PEG)Increased retention compared to non-polar columns due to polar interactions.1011 - 1063[1][4]Enhanced separation of polar compounds, can resolve co-elutions seen on non-polar phases.Susceptible to damage from oxygen and water, lower maximum operating temperatures.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Essential Oils

This protocol provides a starting point for the qualitative and quantitative analysis of this compound in essential oil samples.

1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1% (v/v). b. For quantitative analysis, prepare a series of calibration standards of a this compound reference standard in the same solvent.

2. GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890 GC with 5975C MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1 or as appropriate for concentration)
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range 40-350 amu

3. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention index to a reference standard or library data (e.g., NIST). b. For quantitative analysis, generate a calibration curve from the peak areas of the this compound standards and use it to determine the concentration in the sample.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for terpenes is often caused by active sites in the GC system. Here's a systematic approach to troubleshooting:

  • Check the Inlet Liner: The glass liner in the injector can become contaminated or have active silanol (B1196071) groups.

    • Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues.

  • Column Contamination: The front end of the GC column can accumulate non-volatile matrix components.

    • Solution: Trim the first 10-20 cm from the front of the column.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Active Sites in the System: Other parts of the system, such as the injector body, can have active sites.

    • Solution: Ensure all components in the sample path are properly deactivated.

Issue 2: Co-elution of this compound with Other Components

Question: this compound is co-eluting with another terpene in my sample. How can I improve the separation?

Answer: Co-elution is a common challenge in terpene analysis due to their similar chemical structures. Here are some strategies to improve resolution:

  • Change the Stationary Phase: This is the most effective way to alter selectivity. If you are using a non-polar column (e.g., DB-5), try a polar column (e.g., DB-WAX). The different interaction mechanisms of the polar phase will likely change the elution order and resolve the co-eluting peaks.

  • Optimize the Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Use a Longer Column: A longer column provides more theoretical plates, leading to better resolution, although it will increase the analysis time.

  • Consider GCxGC: For very complex samples, two-dimensional gas chromatography (GCxGC) provides significantly higher resolving power by using two columns with different stationary phases.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dilute Essential Oil (e.g., 1% in Hexane) gcms1 Inject Sample (1 µL) prep1->gcms1 prep2 Prepare Calibration Standards (for quantification) prep2->gcms1 gcms2 Separation on GC Column gcms1->gcms2 gcms3 Detection by Mass Spectrometer gcms2->gcms3 data1 Identify this compound (Mass Spectrum & Retention Index) gcms3->data1 data2 Quantify this compound (using Calibration Curve) data1->data2

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_peakshape Peak Shape Issues cluster_coelution Co-elution Issues start Problem: Poor this compound Separation q_peakshape Tailing or Fronting Peak? start->q_peakshape q_coelution Co-eluting with another peak? start->q_coelution a_liner Replace Inlet Liner q_peakshape->a_liner Yes a_trim Trim Front of Column a_liner->a_trim Still Tailing? a_reinstall Reinstall Column a_trim->a_reinstall Still Tailing? a_column Change to a Different Polarity Column q_coelution->a_column Yes a_temp Optimize Oven Temperature Program a_column->a_temp Still Co-eluting? a_length Use a Longer Column a_temp->a_length Still Co-eluting?

Caption: Troubleshooting logic for this compound separation issues.

References

Technical Support Center: Chromatographic Analysis of Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with Santolina triene peak resolution in chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its peak resolution often challenging?

This compound is an irregular monoterpene found in the essential oils of various plants, particularly within the Santolina and Artemisia genera. The primary challenge in achieving good chromatographic resolution is its frequent co-elution with other structurally similar monoterpenes and sesquiterpenes that possess very close boiling points and polarities.[1][2][3] Complex matrices, such as plant extracts, exacerbate this issue, often leading to overlapping peaks that complicate accurate identification and quantification.[4]

Q2: My this compound peak is co-eluting with another compound. What is the first step to troubleshoot this?

When co-elution occurs, the first step is to confirm that you are truly seeing two different compounds under a single peak.[5] If you are using a Mass Spectrometry (MS) detector, examine the mass spectra across the peak. A shift in the mass fragmentation profile from the beginning to the end of the peak indicates the presence of more than one compound.[5][6] For UV detectors like a Diode Array Detector (DAD), peak purity analysis can be used to compare spectra across the peak.[6]

Once co-elution is confirmed, the most straightforward initial adjustment is to modify the oven temperature program.[7] A slower temperature ramp or a lower initial temperature often enhances separation for compounds with close boiling points.[8][9]

Q3: How does the GC column's stationary phase affect the resolution of this compound?

The stationary phase is the most critical factor for chromatographic selectivity.[10] The principle of "likes dissolves like" applies; non-polar columns are best for non-polar compounds, while polar columns are suited for polar compounds.[10]

  • Non-Polar Phases (e.g., DB-5ms, HP-5MS): These phases, often based on polydimethylsiloxane, separate compounds primarily by their boiling points.[11][12] If this compound is co-eluting with an isomer of a similar boiling point, a non-polar column may not provide adequate resolution.

  • Polar Phases (e.g., WAX, FFAP): Polyethylene glycol (PEG) phases, commonly known as WAX columns, separate compounds based on polarity.[12] Switching to a polar column can resolve this compound from other terpenes by exploiting subtle differences in their polarity and hydrogen bonding capacity.[13]

Q4: What is the impact of the oven temperature program on peak separation?

The temperature program directly influences retention time and peak resolution.[8]

  • Improved Resolution: Lowering the column temperature increases the interaction between the analytes and the stationary phase, which typically improves separation, especially for early-eluting peaks.[9]

  • Faster Analysis: A faster temperature ramp reduces the overall analysis time but may cause closely eluting peaks to merge.[14]

  • Optimization: For complex mixtures containing terpenes like this compound, a slow temperature ramp (e.g., 3-5 °C/min) is often necessary to achieve baseline separation of isomers and other closely related compounds.[11][15]

Q5: Can adjusting the carrier gas flow rate improve my resolution?

Yes, the carrier gas flow rate (or linear velocity) affects column efficiency. Every column has an optimal flow rate at which it performs with the highest efficiency (narrowest peaks). Deviating significantly from this optimum, either by being too fast or too slow, will decrease efficiency and, consequently, resolution.[16][17] While a faster flow rate reduces analysis time, it can compromise the separation of critical pairs if it pushes the efficiency too far from the optimum.[14]

Troubleshooting Guide: Resolving Co-elution

Co-elution is a common problem when analyzing complex essential oils. This guide provides a systematic approach to improving the separation of this compound from interfering compounds.

Step 1: Methodical Adjustment of GC Parameters

The resolution of any two peaks is governed by three factors: capacity factor (k), selectivity (α), and efficiency (N).[6][7] A logical troubleshooting workflow involves adjusting the parameters that affect these factors.

G cluster_workflow Troubleshooting Workflow for Peak Co-Elution Start Poor Peak Resolution (Co-Elution) Temp Optimize Temperature Program (Affects Capacity Factor & Selectivity) Start->Temp Start Here (Easiest to change) Flow Adjust Carrier Gas Flow Rate (Affects Efficiency) Temp->Flow If resolution is still poor Resolved Resolution Achieved Temp->Resolved If successful Phase Change Stationary Phase (Affects Selectivity) Flow->Phase If resolution is still poor Flow->Resolved If successful Dimensions Modify Column Dimensions (Affects Efficiency) Phase->Dimensions If no suitable phase is found (Last resort) Phase->Resolved If successful Dimensions->Resolved If successful

Caption: A logical workflow for troubleshooting co-elution in GC analysis.
Step 2: Reviewing and Optimizing Experimental Protocols

If adjustments to your current method are insufficient, comparing it to established protocols for terpene analysis can provide a new baseline.

Table 1: Comparison of GC Methodologies for Terpene Analysis

ParameterMethod AMethod BMethod C
Column DB-35 (mid-polar)[18]DB-HeavyWAX (polar)[13]DB5-MS (non-polar)[11]
Dimensions Not SpecifiedNot Specified30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium[18]HeliumHelium[11]
Flow Rate 1.0 mL/min[18]Not Specified1.2 mL/min[11]
Inlet Temp. 290 °C[18]Multimode Inlet250 °C[11]
Split Ratio 1:25[18]Not Specified15:1[11]
Oven Program 60°C initial, ramp 5.1°C/min[18]Not Specified70°C (2 min), ramp 3°C/min to 85°C, then complex ramps[11]
Detector FID[18]FID & MSD[13]FID[11]

Detailed Protocol: Optimizing a GC Temperature Program for this compound

This protocol outlines a systematic approach to refining the oven temperature program to resolve this compound from co-eluting peaks.

  • Establish a Baseline: Run your sample with your current method and identify the retention time of the unresolved this compound peak.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This increases the retention of volatile compounds and can improve separation at the beginning of the chromatogram.[7]

  • Reduce the Ramp Rate: Halve your current temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp gives more time for compounds to interact with the stationary phase, which is crucial for separating compounds with similar boiling points.[15]

  • Introduce Isothermal Holds: If the co-eluting peaks are very close, add a short isothermal (constant temperature) hold in the oven program just before the target peaks are expected to elute. This can often provide the necessary resolution.

  • Iterate and Evaluate: Analyze the results after each adjustment. Compare the resolution (Rs) value between the this compound peak and the interfering peak. Continue with small, iterative changes until baseline resolution (Rs ≥ 1.5) is achieved.[16]

Step 3: Advanced Solutions

If the above steps do not yield satisfactory results, consider more advanced chromatographic techniques.

  • Column Switching (Deans Switch): This involves using two columns of different polarities. The unresolved segment from the first column is selectively transferred to a second column for further separation.

  • Comprehensive Two-Dimensional GC (GCxGC): This powerful technique provides a significant increase in peak capacity and resolution by subjecting the effluent from one column to a second, orthogonal separation on a different column. It is highly effective for analyzing extremely complex mixtures like essential oils.[2]

The relationship between key GC parameters and their effect on the final resolution is illustrated below.

G Relationship Between GC Parameters and Peak Resolution cluster_params Adjustable GC Parameters Resolution Peak Resolution (Rs) Selectivity Selectivity (α) (Peak Spacing) Selectivity->Resolution Efficiency Efficiency (N) (Peak Width) Efficiency->Resolution Capacity Capacity Factor (k) (Retention) Capacity->Resolution StationaryPhase Stationary Phase StationaryPhase->Selectivity Temperature Oven Temperature Temperature->Selectivity Temperature->Capacity ColumnDimensions Column Dimensions (Length, ID) ColumnDimensions->Efficiency FlowRate Carrier Gas Flow Rate FlowRate->Efficiency

Caption: The influence of primary GC parameters on chromatographic resolution.

References

Technical Support Center: Quantification of Santolina Triene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of Santolina triene. Below are frequently asked questions (FAQs), a detailed troubleshooting guide, and a standard experimental protocol to address common challenges encountered during analysis in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound is a volatile monoterpene hydrocarbon.[1] It is a natural constituent of the essential oils of several plant species, particularly those from the Santolina genus, such as Santolina corsica and Santolina chamaecyparissus.[1][2] Therefore, it is most commonly quantified in complex matrices like essential oils, plant extracts, and vegetative tissues (flowers, leaves).[3][4]

Q2: What is the primary analytical technique for quantifying this compound?

A2: The standard and most effective technique for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[5][6] This method is ideal for separating volatile and semi-volatile compounds like terpenes from a complex mixture.[7] For highly complex samples where co-elution is a significant problem, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) may be employed for enhanced resolution.[8]

Q3: What are "matrix effects" and how do they impact this compound quantification by GC-MS?

A3: Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the analytical signal, causing either suppression or enhancement.[9] In GC-MS analysis of this compound, co-eluting compounds from the plant matrix (e.g., other terpenes, fatty acids) can affect the ionization efficiency of the target analyte in the MS source.[10][11] This can lead to inaccurate and unreliable quantitative results. For example, certain matrix components can coat active sites in the GC inlet, protecting analytes from thermal degradation and artificially enhancing the signal.[10]

Q4: My this compound concentrations are highly variable between batches of the same plant material. What could be the cause?

A4: Significant variability in this compound concentration is common and can be attributed to several factors. The chemical profile of a plant's essential oil is influenced by its geographical origin, harvest time, the specific plant part used, and the extraction method.[5] Even environmental conditions during the plant's growth can alter its metabolic profile. To minimize analytical variability, it is crucial to standardize collection and extraction procedures.

Q5: Is it possible to use Liquid Chromatography (LC-MS) for this compound analysis?

A5: While LC-MS is a powerful technique for many compounds, it is generally not suitable for analyzing volatile and non-polar compounds like this compound.[12] Gas chromatography is the preferred method because it is designed to handle thermally stable and volatile substances.[12] Attempting to use reversed-phase LC would result in poor retention and chromatographic performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Chromatographic Resolution (Peak co-elution or tailing)1. Inappropriate GC column phase or dimensions.2. Suboptimal GC oven temperature program.3. Contamination or activity in the GC inlet liner.1. Use a non-polar or mid-polarity capillary column (e.g., HP-5MS) suitable for terpene analysis.[6]2. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.3. Clean or replace the inlet liner and use a deactivated liner to prevent analyte degradation.
Inconsistent or Non-Reproducible Results 1. Significant matrix effects between samples.[11]2. Inconsistent sample preparation or extraction efficiency.3. Loss of volatile analyte during sample handling.1. Implement a matrix-matched calibration strategy or use the standard addition method to compensate for matrix effects.[11]2. Use a consistent, validated sample preparation protocol. Incorporate an internal standard (a compound with similar chemical properties but not present in the sample) to correct for variations.[13]3. Minimize sample exposure to air and heat. Store extracts in sealed vials at 4°C.[14]
Low Analyte Response / Poor Sensitivity 1. Inefficient extraction of this compound from the matrix.2. Suboptimal MS detector settings.3. Analyte loss during sample injection (e.g., discrimination in a split injection).1. Consider alternative extraction techniques like headspace solid-phase microextraction (HS-SPME), which is excellent for volatile compounds.[7][15]2. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z from its mass spectrum) to increase sensitivity.[16]3. Optimize the split ratio or use a splitless injection for trace-level analysis, ensuring the inlet temperature is appropriate to volatilize the sample without causing degradation.
Signal Suppression or Enhancement 1. Co-eluting matrix components interfering with ionization in the MS source.[9]2. High concentration of matrix components overloading the system.1. Improve sample cleanup to remove interfering compounds. This can involve fractionation of the essential oil.[1]2. Dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where their effect is negligible.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the species and other factors. The following table summarizes reported concentrations from different studies.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (% of Essential Oil)Reference
Santolina corsicaAerial PartsHydrodistillation & Column Chromatography13.5%[1][8]
Santolina corsicaAerial PartsHydrodistillation8.2%[2]
Santolina chamaecyparissusFlowered Aerial PartsHydrodistillation1.25% (in one of two years studied)[3]
Artemisia campestrisNot SpecifiedHydrodistillation8.11%[14]

Experimental Protocol: GC-MS Quantification of this compound

This protocol provides a generalized workflow for the extraction and quantification of this compound from plant material.

1. Sample Preparation: Essential Oil Extraction (Hydrodistillation)

  • Collect fresh aerial parts of the plant material (e.g., 100g).[17]

  • Grind the sample to a particle size of approximately 2 mm to increase the surface area for efficient extraction.[14]

  • Place the ground material in a Clevenger-type apparatus for hydrodistillation for 3 hours.[14]

  • After extraction, collect the essential oil and dry it using anhydrous sodium sulfate.

  • Store the resulting oil in a sealed amber vial at 4°C until GC-MS analysis.[14]

2. GC-MS System and Conditions

  • Gas Chromatograph: Agilent 7890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS (or equivalent).[6]

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Injector: Split/splitless injector at 250°C. Use a split ratio of 1:50 for concentrated essential oils.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Acquisition Mode: Full Scan (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for quantification.

3. Calibration and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a known standard or a reference library (e.g., NIST).[16]

  • Internal Standard (IS): Prepare all standards and samples with a consistent concentration of an internal standard (e.g., 2-octanol (B43104) or a similar compound not present in the matrix).[7]

  • Calibration Curve: Prepare a series of calibration standards by diluting a this compound stock solution. To correct for matrix effects, use a matrix-matched calibration approach:

    • Obtain a plant extract known to be free of this compound to use as a "blank matrix."

    • Spike this blank matrix with the calibration standards to create matrix-matched calibrators.

  • Analysis: Inject the prepared samples and matrix-matched calibrators into the GC-MS.

  • Data Processing: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of this compound in the samples by interpolating their area ratios from this curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Essential Oil Extraction (e.g., Hydrodistillation) p2->p3 p4 Sample Dilution & Internal Standard Spiking p3->p4 a1 GC-MS Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (Scan/SIM) a2->a3 d1 Peak Identification (Retention Time & Mass Spectrum) a3->d1 d2 Peak Integration d1->d2 d3 Calibration Curve Construction d2->d3 d4 Concentration Calculation d3->d4 end end d4->end Final Report

Caption: Experimental workflow for this compound quantification.

start Inaccurate or Non-Reproducible Quantification Result check_chrom Review Chromatogram: Is peak shape/resolution poor? start->check_chrom check_cal Review Calibration: Are results consistent across standards? start->check_cal check_prep Review Sample Prep: Was an Internal Standard used? start->check_prep sol_chrom SOLUTION: Optimize GC method (temp. program) and/or clean GC inlet. check_chrom->sol_chrom Yes sol_cal SOLUTION: Use matrix-matched standards or standard addition method. check_cal->sol_cal No (Indicates Matrix Effect) sol_cal_no SOLUTION: Prepare fresh standards and re-run calibration. check_cal->sol_cal_no Yes (Indicates Standard Issue) sol_prep SOLUTION: Incorporate a suitable Internal Standard. check_prep->sol_prep No

Caption: Troubleshooting logic for inaccurate quantification results.

References

santolina triene stability during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of santolina triene during experimental procedures. Due to the limited availability of stability data for isolated this compound, this guide incorporates data from analogous volatile monoterpenes and essential oils containing this compound to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (C₁₀H₁₆) is a volatile monoterpene hydrocarbon found in the essential oils of various plants, notably from the Santolina genus.[1][2][3] Like many terpenes, its unsaturated structure makes it susceptible to degradation from environmental factors, which can impact the accuracy of analytical quantification and the chemical profile of the sample being studied.

Q2: What are the primary factors that cause this compound degradation?

A2: The stability of this compound, similar to other monoterpenes, is primarily affected by:

  • Temperature: Higher temperatures accelerate evaporation and can induce thermal degradation, leading to the formation of artifactual compounds. Many terpenes begin to degrade at temperatures as low as 21°C (70°F).[4][5]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidation. The double bonds in the this compound structure are particularly susceptible to reacting with oxygen, forming oxides and other degradation products.[4][5]

  • Light: UV light provides the energy to initiate and accelerate degradation reactions, including oxidation and isomerization.[4] Storing samples in the dark is crucial.

  • Humidity: While high humidity can be detrimental, excessively low humidity can also hasten the degradation or evaporation of terpenes.[4]

Q3: How should samples containing this compound be stored to ensure stability?

A3: To maximize the stability of this compound in samples or essential oils, the following storage conditions are recommended:

  • Temperature: Cool or refrigerated conditions (2-8°C) are ideal. For long-term storage, freezing (-20°C or lower) can be employed, but the effects of freeze-thaw cycles should be considered.

  • Atmosphere: Store samples in airtight containers with minimal headspace to reduce oxygen exposure. Flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended.

  • Light: Use amber glass vials or other light-blocking containers to protect the sample from UV radiation.

  • Container Material: Glass is the preferred material for storing terpenes, as plastic containers can be degraded by terpenes and potentially leach contaminants into the sample.

Troubleshooting Guide

Problem: Low or inconsistent quantification of this compound in my samples.

This issue can arise from degradation during sample preparation or storage, or from the analytical method itself. The following guide will help you troubleshoot potential causes.

TroubleshootingGuide Troubleshooting: Low this compound Recovery start Low this compound Recovery Detected storage 1. Review Storage Conditions start->storage storage_q1 Stored in airtight, dark glass at low temp (2-8°C)? storage->storage_q1 prep 2. Evaluate Sample Preparation prep_q1 Was sample exposed to high heat or prolonged air/light during prep? prep->prep_q1 analysis 3. Check Analytical Method analysis_q1 Is GC inlet temperature too high? Are there active sites in the system? analysis->analysis_q1 storage_q1->prep Yes storage_sol Solution: Improve storage. - Use amber vials. - Refrigerate/freeze. - Minimize headspace. - Use inert gas. storage_q1->storage_sol No end Recovery Improved storage_sol->end prep_q1->analysis No prep_sol Solution: Optimize preparation. - Keep samples chilled. - Minimize exposure time. - Use gentle solvent evaporation (e.g., nitrogen stream). prep_q1->prep_sol Yes prep_sol->end analysis_sol Solution: Optimize GC method. - Lower inlet temperature. - Use a deactivated liner. - Check for system leaks. - Confirm column integrity. analysis_q1->analysis_sol Yes analysis_q1->end No, review data analysis_sol->end

Troubleshooting workflow for low this compound recovery.

Problem: I see unexpected peaks or a shifting baseline in my GC-MS chromatogram.

This may indicate degradation of this compound or other sample components.

Possible Cause & Solution:

  • Thermal Degradation in GC Inlet: this compound and other volatile terpenes can degrade at high injector temperatures, creating artifactual peaks.

    • Solution: Lower the injector temperature. A starting point of 250°C is common, but optimization may be required.[6] Using a "cool on-column" injection technique can also minimize thermal degradation.

  • Oxidation: If samples were not stored under an inert atmosphere, oxidation products may appear.

    • Solution: Review sample storage protocols. Ensure minimal headspace and consider using an inert gas overlay (e.g., argon, nitrogen).

  • Column Bleed or Contamination: A noisy or shifting baseline can result from column degradation or contamination from previous injections.

    • Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters from the inlet side of the column or replace it.[7][8]

Quantitative Stability Data (Analogous Monoterpenes)

Table 1: General Stability of Monoterpenes Under Various Conditions

ConditionEffect on Monoterpenes (e.g., Limonene, Myrcene)RecommendationSource(s)
High Temperature (>21°C) Increased evaporation and thermal degradation.Store at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[4]
UV Light Exposure Accelerates oxidation and isomerization. Blue LED light has been shown to cause the disappearance of limonene.Store in amber or opaque glass containers in the dark.[1]
Oxygen Exposure Leads to the formation of oxides, alcohols, and ketones, altering the chemical profile.Use airtight containers, minimize headspace, and consider flushing with inert gas.[4][5]
Long-Term Storage (Room Temp) Significant loss of volatile monoterpenes. Cannabis flower can lose 30-50% of its terpene content in 6 months.For long-term storage, use refrigerated or frozen conditions in airtight, dark containers.[5]
Freeze-Thaw Cycles Can potentially lead to changes in sample matrix and composition, though effects vary.Minimize the number of freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are planned.[9]

Experimental Protocols

A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for the accurate quantification of this compound.

1. Sample Preparation: Liquid Extraction of Essential Oils

This protocol is a general guideline for preparing essential oil samples for GC-MS analysis.

SamplePrepWorkflow Workflow: Sample Preparation for GC-MS Analysis start Start: Sample Containing This compound weigh 1. Weigh Sample (e.g., 10-20 mg of essential oil) start->weigh dissolve 2. Dissolve in Solvent (e.g., 1 mL Hexane or Ethyl Acetate) + Add Internal Standard weigh->dissolve vortex 3. Vortex to Mix (Ensure complete dissolution) dissolve->vortex filter 4. Filter (Optional) (Use 0.22 µm PTFE filter if particulates are present) vortex->filter transfer 5. Transfer to GC Vial (Use amber glass vial with insert if needed) filter->transfer analyze 6. Analyze via GC-MS transfer->analyze

General sample preparation workflow for GC-MS analysis.

Detailed Steps:

  • Accurately weigh approximately 10-20 mg of the essential oil or sample extract into a clean glass vial.

  • Add a precise volume (e.g., 1.0 mL) of a suitable volatile solvent such as hexane, pentane, or ethyl acetate.[10][11]

  • Add an internal standard (e.g., n-tridecane or p-cymene) at a known concentration to aid in accurate quantification.[11]

  • Vortex the mixture for 1-2 minutes until the sample is completely dissolved.

  • If the solution contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[12]

  • The sample is now ready for injection into the GC-MS system.

2. GC-MS Method for Terpene Quantification

The following is a representative GC-MS method for the analysis of terpenes, which can be adapted for this compound.[6][11][12][13]

Table 2: Example GC-MS Parameters for Terpene Analysis

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard equipment for volatile compound analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides mass data for compound identification.
Column DB-5MS (30m x 0.25mm, 0.25µm) or similar non-polar columnGood for separating a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas standard for GC-MS.
Injection Mode Split (e.g., 50:1 ratio) or SplitlessSplit mode is for concentrated samples; splitless is for trace analysis.
Injector Temperature 250 °CA common starting point; may need to be lowered to prevent degradation.
Oven Program - Initial Temp: 60°C, hold 2 min- Ramp 1: 3°C/min to 190°C- Ramp 2: 20°C/min to 280°C, hold 2 minThis gradient separates volatile monoterpenes first, followed by less volatile sesquiterpenes.
MS Transfer Line 280 °CEnsures analytes remain in the gas phase.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra.
Scan Range m/z 40-500Covers the expected mass range for monoterpenes and sesquiterpenes.

Method Validation: For reliable quantitative results, the analytical method should be validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following guidelines such as those from the AOAC.[11][13][14]

Degradation Pathways

Understanding potential degradation pathways is key to troubleshooting stability issues.

DegradationPathways General Monoterpene Degradation Pathways monoterpene Unsaturated Monoterpene (e.g., this compound) oxidized Oxidation Products (Epoxides, Alcohols, Ketones) monoterpene->oxidized + O2 / Light / Heat isomerized Isomerization Products (e.g., p-Cymene) monoterpene->isomerized + Heat / Acid polymerized Polymerization Products (Resins) monoterpene->polymerized Long-term exposure

Simplified degradation pathways for unsaturated monoterpenes.

Monoterpenes like this compound can undergo several reactions:

  • Oxidation: The most common degradation pathway, where oxygen adds across the double bonds, often initiated by light or heat, to form various oxygenated compounds.

  • Isomerization/Rearrangement: Heat or acidic conditions can cause the carbon skeleton to rearrange, forming more stable aromatic compounds like p-cymene.

  • Polymerization: Over time, especially with exposure to oxygen and light, terpene molecules can react with each other to form larger, non-volatile polymers or resins.

References

Technical Support Center: Accurate Santolina Triene Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and refined methodologies for the accurate identification and quantification of Santolina triene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for identifying this compound?

A1: The primary method for identifying this compound, a volatile monoterpene, is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[1][2] This technique separates the compound from complex mixtures, such as essential oils, and provides a mass spectrum that serves as a chemical fingerprint. For unambiguous identification, this is often supplemented by calculating the Kovats Retention Index (RI) and comparing it to established literature values.[1][3][4] For absolute structural confirmation, isolation of the compound followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1]

Q2: My GC-MS results show a peak that could be this compound, but it's co-eluting with other compounds. How can I resolve this?

A2: Co-elution is a common challenge when analyzing complex terpene mixtures due to the presence of structurally similar isomers.[5] To resolve this, consider the following strategies:

  • Optimize GC Temperature Program: Decrease the oven ramp rate (e.g., from 5°C/min to 2-3°C/min) and lower the initial oven temperature. This increases the time analytes spend interacting with the stationary phase, often improving separation.[5]

  • Change GC Column Polarity: If you are using a standard non-polar column (like a DB-5 or HP-5MS), switching to a mid-polar or polar stationary phase (e.g., a wax-type column) can alter the elution order and resolve co-eluting compounds.[5]

  • Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates, which can enhance separation efficiency.[5]

  • Consider Comprehensive 2D-GC (GCxGC): For highly complex samples, GCxGC provides significantly higher peak capacity and resolution compared to conventional single-dimension GC, effectively separating co-eluting compounds.[6]

Q3: The mass spectrum for my putative this compound peak has a low match score with the NIST library. What are the potential causes?

A3: A low library match score can be misleading and may result from several factors:

  • Co-elution: An overlapping peak from another compound will contaminate the mass spectrum, leading to a poor match.[6] Verify peak purity using deconvolution software or by employing the separation techniques mentioned in Q2.

  • Thermal Degradation: Sesquiterpenes and other terpenes can be thermally labile, degrading in a hot GC inlet.[5][7] This creates fragmentation patterns not present in the library spectrum of the parent compound. Try lowering the injector temperature.[7]

  • Incorrect Library: Ensure you are using an up-to-date and comprehensive mass spectral library, such as the NIST database.[8]

  • Instrumental Variance: Differences in instrument type (e.g., quadrupole vs. ion trap) or settings (e.g., ionization energy) can cause slight variations in fragmentation patterns compared to the library spectrum.

Q4: How can I definitively confirm the identity of this compound beyond a library match?

A4: Definitive confirmation requires a multi-faceted approach:

  • Kovats Retention Index (RI) Matching: Calculate the RI of your peak using an n-alkane standard mixture run under the exact same GC conditions. Compare this experimental RI to literature values for this compound on a stationary phase of identical polarity. A match within a narrow window provides strong evidence of correct identification.[3][4]

  • Co-injection with an Authentic Standard: The most reliable method is to obtain a certified reference standard of this compound and perform a co-injection with your sample. If a single, sharp, symmetrical peak results, it confirms the identity of the analyte.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental formula (C10H16 for this compound) and rule out other compounds with the same nominal mass.[3]

  • NMR Spectroscopy: For absolute, unambiguous proof of structure, the compound must be isolated from the sample matrix (e.g., via preparative chromatography) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC).[1]

Troubleshooting Guide

This section addresses specific issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Injector Contamination: Active sites in a dirty liner or inlet.[9]2. Column Degradation: Stationary phase damage.3. Inlet Temperature Too Low: Incomplete vaporization of the sample.4. Solvent Mismatch: Polar solvent on a non-polar column.[9]1. Replace the inlet liner and septum; perform routine injector maintenance.2. Condition the column or trim the first few cm; replace if necessary.3. Increase the injector temperature incrementally.4. Use a solvent that is chemically similar to the stationary phase (e.g., hexane (B92381) for a DB-5 column).
Inconsistent Retention Times 1. Gas Leaks: Carrier gas flow is not constant.2. Oven Temperature Fluctuation: Poor GC oven temperature control.3. Inconsistent Sample Volume/Prep: Variations in injection volume or sample concentration.[10]1. Perform a leak check on the system, especially at the injector and column fittings.2. Have the GC oven calibration checked by a service engineer.3. Use an autosampler for precise injections; ensure consistent sample preparation protocols.
Low Signal / Poor Sensitivity 1. Degradation in Inlet: Thermally labile compound breaking down.[5][7]2. Improper Injection Technique: Using split injection with trace samples.3. MS Source is Dirty: Ion source contamination reduces ionization efficiency.1. Lower the injector temperature; use a deactivated inlet liner.[5]2. Switch to splitless injection for trace analysis to transfer more analyte to the column.[9]3. Clean the MS ion source according to the manufacturer's protocol.

Quantitative Data Summary

Accurate identification relies heavily on comparing experimental data with reference values. The following tables provide key quantitative data for this compound.

Table 1: Kovats Retention Indices (RI) for this compound

Column Stationary PhaseRI Value (Range)Reference(s)
Non-Polar (e.g., DB-5, HP-5MS, CP-Sil-5CB)900 - 918[3][4][11][12]
Polar (e.g., Wax-type)1011 - 1063[3]
Note: RI values are highly dependent on the specific GC conditions (temperature program, gas flow rate). Always compare with literature values obtained under similar conditions.

Table 2: Characteristic Mass Fragments (Electron Ionization, 70 eV)

m/z (Mass-to-Charge Ratio)Potential Fragment InterpretationNotes
136 Molecular Ion [M]⁺The parent peak, C10H16⁺.[3]
121 [M - CH3]⁺Loss of a methyl group.
93 C7H9⁺Common fragment in terpene analysis.
79 C6H7⁺
67 C5H7⁺
Note: Relative intensities can vary between instruments. The overall fragmentation pattern is key for identification.

Experimental Protocols

Protocol 1: GC-MS Analysis for this compound Identification

This protocol outlines a standard method for the analysis of this compound in essential oil samples.

  • Sample Preparation:

    • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent (e.g., n-hexane or ethanol).

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, Temperature: 220°C (can be optimized, 190-250°C).[7]

    • Carrier Gas: Helium, Constant Flow Rate: 1.0 mL/min.[13]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 3°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.[14]

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to find all peaks.

    • For the peak at the expected retention time of this compound, compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

    • If a co-injection with an n-alkane standard (e.g., C8-C20) was performed, calculate the Kovats Retention Index and compare it with the values in Table 1.

Visualizations

Workflow for Accurate Identification

G cluster_refine Refinement Options cluster_confirm Confirmation Methods start Sample Preparation (e.g., Essential Oil Dilution) gcms Initial Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms data_proc Data Processing (Peak Deconvolution, Library Search) gcms->data_proc putative Putative this compound Peak Identified? data_proc->putative refine Method Refinement putative->refine  No / Ambiguous confirm Confirmatory Analysis putative->confirm  Yes no_peak No Matching Peak Found / Re-evaluate Sample putative->no_peak  No Peak Detected refine->gcms Re-analyze refine_gc Optimize GC Method (Column, Temp. Program) refine_ms Adjust MS Parameters (Scan Speed, Ionization Energy) report Accurate Identification & Quantification confirm->report confirm_ri Kovats Retention Index (RI) Calculation & Comparison confirm_std Co-injection with Authentic Standard confirm_nmr Isolation and NMR Spectroscopy

Caption: Recommended workflow for the identification and confirmation of this compound.

Troubleshooting Decision Tree

G start Problem: Inaccurate or Ambiguous Identification q_peak What is the primary issue? start->q_peak a_coelution Co-elution / Poor Resolution q_peak->a_coelution  Poor Separation a_lowmatch Low Mass Spectral Library Match q_peak->a_lowmatch  Bad Spectrum a_badshape Poor Peak Shape (Tailing/Fronting) q_peak->a_badshape  Bad Peak Shape sol_coelution1 Optimize GC Temp Program (Slower Ramp Rate) a_coelution->sol_coelution1 sol_coelution2 Switch to a Column with Different Polarity (e.g., Wax) a_coelution->sol_coelution2 sol_lowmatch1 Check for Co-elution (See Resolution Path) a_lowmatch->sol_lowmatch1 sol_lowmatch2 Lower Injector Temperature to Prevent Degradation a_lowmatch->sol_lowmatch2 sol_badshape1 Perform Injector Maintenance (Replace Liner, Septum) a_badshape->sol_badshape1 sol_badshape2 Check for Leaks and Verify Gas Purity a_badshape->sol_badshape2 end Re-analyze Sample sol_coelution1->end sol_coelution2->end sol_lowmatch1->end sol_lowmatch2->end sol_badshape1->end sol_badshape2->end

Caption: Decision tree for troubleshooting common GC-MS identification issues.

References

Technical Support Center: Analysis of Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Santolina triene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The matrix effect is the influence of co-eluting compounds from the sample matrix on the ionization and detection of the target analyte, in this case, this compound.[1] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the actual concentration.[2] In the analysis of this compound from complex samples like essential oils or biological tissues, other terpenes, fatty acids, and plant-derived molecules can interfere with the measurement, leading to inaccurate and unreliable results.[3][4][5]

Q2: What are the common signs of matrix effects in my chromatograms for this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas for replicate injections of the same sample.[6]

  • Inconsistent recovery of this compound when spiking samples with a known concentration.

  • Significant differences in the slope of calibration curves prepared in solvent versus those prepared in a sample matrix (matrix-matched calibration).

  • Distorted peak shapes, such as splitting or shouldering.[7]

  • Unexpected shifts in retention time.[1]

Q3: How can I quantify the extent of the matrix effect in my this compound analysis?

A3: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Poor reproducibility and inaccurate quantification of this compound.
  • Examine Chromatography: Is the this compound peak well-resolved from other major components in the sample matrix? Co-elution is a primary cause of matrix effects.[6]

  • Evaluate Calibration Strategy: Are you using a solvent-based calibration curve? This is often insufficient for complex matrices.[6]

Based on your initial assessment, implement one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Use a sorbent that retains this compound while allowing interfering compounds to be washed away.

    • Liquid-Liquid Extraction (LLE): Partition the sample extract with an immiscible solvent (e.g., hexane) to separate this compound from more polar or non-polar interferences.[8]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, commonly used for pesticide analysis in complex matrices, involves a salting-out extraction followed by dispersive SPE for cleanup.[6]

  • Modify Chromatographic Conditions:

    • Optimize the GC Temperature Program: Adjust the temperature ramp to improve the separation between this compound and co-eluting matrix components.

    • Select a Different GC Column: A column with a different stationary phase may provide better resolution.

  • Implement Alternative Calibration Methods:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for matrix effects as the standards and samples will be affected similarly.[9]

    • Standard Addition: Add known amounts of this compound standard to aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined from the x-intercept. This method is highly effective as it accounts for the specific matrix effect of each sample.[9]

    • Use of an Internal Standard (IS): A suitable internal standard is a compound that is chemically similar to this compound but not present in the sample. A deuterated version of this compound would be ideal. The IS is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte peak area to the IS peak area is then used for quantification, which can correct for variability in injection volume and matrix-induced suppression or enhancement.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Extraction: Homogenize the sample (e.g., plant material) and extract with a suitable solvent such as acetonitrile (B52724) or methanol (B129727).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Protocol 2: GC-MS Analysis of this compound
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar HP-5MS column (or equivalent) is commonly used for essential oil analysis.[10]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound. A full scan mode can be used for initial identification.[11]

Data Presentation

Table 1: Comparison of Calibration Methods for this compound Quantification

Calibration MethodRecovery (%)RSD (%)
Solvent-Based5518
Matrix-Matched986
Standard Addition1024
Internal Standard995

Recovery and Relative Standard Deviation (RSD) are representative values for a complex matrix and demonstrate the effectiveness of different calibration strategies.

Table 2: Effect of Sample Preparation on Matrix Effect

Sample Preparation MethodMatrix Effect (%)
Dilute-and-Shoot45% (Suppression)
Liquid-Liquid Extraction85% (Mild Suppression)
Solid-Phase Extraction95% (Minimal Effect)

Matrix Effect (%) is calculated as (Response in Matrix / Response in Solvent) x 100%. Values significantly different from 100% indicate a strong matrix effect.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction cleanup SPE or LLE Cleanup extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate injection GC-MS Injection concentrate->injection detection Data Acquisition injection->detection quant Quantification detection->quant review Data Review quant->review troubleshooting start Inaccurate Results? check_repro Check Reproducibility start->check_repro poor_repro Poor Reproducibility? check_repro->poor_repro check_cal Review Calibration Curve cal_mismatch Solvent vs. Matrix Mismatch? check_cal->cal_mismatch poor_repro->check_cal No optimize_prep Optimize Sample Prep (SPE, LLE) poor_repro->optimize_prep Yes matrix_match Use Matrix-Matched Calibration cal_mismatch->matrix_match Yes end_bad Problem Persists? Contact Support cal_mismatch->end_bad No use_is Use Internal Standard optimize_prep->use_is end_good Results Accurate use_is->end_good std_add Use Standard Addition matrix_match->std_add std_add->end_good

References

Technical Support Center: Optimization of Injection Parameters for Santolina Triene in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Santolina triene and other volatile terpenes using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your GC injection parameters and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a monoterpene, a type of volatile organic compound, found in the essential oil of plants from the Santolina genus.[1] Like many terpenes, its analysis by GC can be challenging due to its volatility and potential for thermal degradation at high temperatures. Optimizing injection parameters is crucial to ensure the compound is efficiently transferred to the GC column without discrimination or degradation.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This technique is recommended for samples with high concentrations of analytes, such as in pure essential oils.[2] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[3][4]

  • Splitless Injection: This method is ideal for trace analysis where the analyte concentration is very low.[2] The entire sample is transferred to the column, maximizing sensitivity.[4] However, this technique is more susceptible to band broadening and analyte degradation due to longer residence times in the hot injector.[5]

Q3: What is a good starting temperature for the GC injector?

A3: A common starting point for the injector temperature is 250 °C.[6] However, the optimal temperature should be high enough to ensure rapid and complete vaporization of this compound and the sample solvent but low enough to prevent thermal degradation of thermally labile compounds. For high-boiling point analytes, you may need to incrementally increase the temperature to 275 °C or 300 °C.[6][7]

Q4: How does the split ratio affect my analysis?

A4: The split ratio determines the portion of the sample that enters the column versus the amount that is vented. A higher split ratio (e.g., 100:1) means less sample reaches the column, which is suitable for highly concentrated samples to avoid column overload.[8] A lower split ratio (e.g., 10:1) allows more of the sample onto the column, increasing sensitivity.[8] It's important to note that the relationship between split ratio and peak response is not always linear and should be determined empirically for your specific method.[9]

Q5: Which type of inlet liner is best for terpene analysis?

A5: The choice of inlet liner is critical for good chromatography. For terpene analysis, an inert liner is essential to prevent interactions with active sites.

  • For Split Injection: A liner with glass wool is often recommended as it aids in sample vaporization and mixing, and traps non-volatile residues.[10][11]

  • For Splitless Injection: A single taper liner, often with glass wool, is a good choice. The taper helps to focus the analytes onto the head of the column, minimizing contact with metal surfaces in the injector.[10] Using deactivated liners is crucial, especially for polar or active compounds.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My this compound peak is tailing. What could be the cause?

    • A: Peak tailing can be caused by several factors related to the injection:

      • Active Sites: The analyte may be interacting with active sites in the liner or on the column. Solution: Use a fresh, deactivated liner or trim the first 10-20 cm of the column.[6]

      • Injector Temperature Too Low: Incomplete vaporization can lead to tailing. Solution: Increase the injector temperature in 25 °C increments to ensure complete vaporization.[6]

      • Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or increase the split ratio.[6]

  • Q: I'm observing peak fronting. What is the most likely reason?

    • A: Peak fronting is a classic sign of column overload.[6] Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[8]

Issue 2: Poor Reproducibility

  • Q: My peak areas for this compound are not reproducible between injections. What should I check?

    • A: Poor reproducibility can often be traced back to the injection process:

      • Injector Discrimination: The injector temperature may be too low, causing less volatile compounds to transfer less efficiently than more volatile ones. Solution: Optimize the injector temperature for the full range of analytes.

      • Liner Volume Exceeded (Backflash): The volume of the vaporized sample may be larger than the liner volume, causing sample loss through the septum purge and split vent.[13] Solution: Reduce the injection volume or use a liner with a larger internal diameter.

      • Syringe Issues: For manual injections, the injection speed can affect reproducibility. For autosamplers, ensure the syringe is functioning correctly and is not clogged.

Issue 3: Ghost Peaks or Carryover

  • Q: I am seeing peaks in my blank runs that correspond to previous samples. How do I eliminate this carryover?

    • A: Carryover is often due to contamination within the injection system:

      • Contaminated Liner: Non-volatile residues from previous injections can accumulate in the liner. Solution: Replace the inlet liner and septum regularly.

      • Contaminated Syringe: The syringe may not be adequately cleaned between injections. Solution: Implement a more rigorous syringe cleaning protocol with multiple solvent washes.

      • Injector Temperature Too High: While unlikely to cause carryover, excessively high temperatures can cause septum bleed, which may appear as ghost peaks. Solution: Use high-quality, low-bleed septa and set the injector to the lowest effective temperature.

Data Presentation: Injection Parameter Optimization

Optimizing injection parameters requires a systematic approach. Below are tables illustrating typical starting parameters and the effect of varying a single parameter.

Table 1: Recommended Starting GC Injection Parameters for this compound Analysis

ParameterSplit Injection (High Conc.)Splitless Injection (Trace Analysis)
Injector Temperature 250 °C250 °C
Injection Mode SplitSplitless
Split Ratio 50:1N/A
Splitless Hold Time N/A0.5 - 1.0 min
Injection Volume 1.0 µL1.0 µL
Inlet Liner 4mm ID, Deactivated, with glass wool4mm ID, Single Taper, Deactivated, with glass wool
Carrier Gas Helium or HydrogenHelium or Hydrogen
Constant Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min

Table 2: Illustrative Example of Injector Temperature Optimization

This table shows hypothetical results for the effect of injector temperature on the peak area of this compound.

Injector Temp. (°C)This compound Peak Area (Arbitrary Units)Peak Shape Observation
20045,000Significant Tailing
22565,000Minor Tailing
25080,000Symmetrical
27581,000Symmetrical
30075,000 (Degradation possible)Symmetrical, slight decrease in area

Note: Optimal parameters should be determined experimentally for your specific instrument and sample matrix.

Experimental Protocols

Protocol 1: Method for Optimizing GC Injector Temperature

  • Initial Setup: Begin with the starting parameters outlined in Table 1. Prepare a standard solution of this compound at a known concentration.

  • Temperature Gradient: Set the initial injector temperature to 200 °C. Make three replicate injections and record the peak area and observe the peak shape.

  • Incremental Increase: Increase the injector temperature by 25 °C increments (e.g., 225 °C, 250 °C, 275 °C, 300 °C).[6]

  • Data Collection: At each temperature, perform three replicate injections and record the average peak area and assess the peak shape.

  • Analysis: Plot the average peak area against the injector temperature. The optimal temperature is typically the point at which the peak area is maximized without showing signs of degradation (a decrease in peak area at higher temperatures). Select the temperature that provides the best peak shape and response.

Visualizations

GC_Injection_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_validation Validation start Prepare this compound Standard setup Set Initial GC Parameters (e.g., Inj Temp: 250°C, Split: 50:1) start->setup inject Inject Standard setup->inject evaluate Evaluate Peak Shape & Response inject->evaluate optimal Parameters Optimal? evaluate->optimal Good? adjust Adjust ONE Parameter (e.g., Injector Temp, Split Ratio) adjust->inject Re-run optimal->adjust No finalize Finalize Method optimal->finalize Yes Troubleshooting_Tree cluster_shape Peak Shape Issues cluster_repro Reproducibility Issues problem Problem with Peak? shape_issue Poor Peak Shape problem->shape_issue Shape repro_issue Poor Reproducibility problem->repro_issue Reproducibility is_tailing Tailing? shape_issue->is_tailing cause_tailing Check for: - Active Sites (New Liner) - Low Injector Temp - Column Overload is_tailing->cause_tailing Yes is_fronting Fronting? is_tailing->is_fronting No cause_fronting Column Overload: - Reduce Injection Vol - Increase Split Ratio is_fronting->cause_fronting Yes cause_repro Check for: - Backflash (Liner Vol) - Syringe Issues - Leaks in System

References

Technical Support Center: Troubleshooting Peak Tailing in Santolina Triene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing for santolina triene in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound (C₁₀H₁₆) is a nonpolar monoterpene hydrocarbon found in the essential oils of various plants, including those of the Santolina genus.[1][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, chemical profiling, and research into the biological activities of essential oils.[5][6] Peak tailing, an asymmetrical distortion of the chromatographic peak, can lead to inaccurate integration and quantification, compromising analytical results.[7]

Q2: I am observing peak tailing specifically for this compound, but not for other more polar compounds in my sample. What could be the cause?

This is unusual, as polar compounds are more prone to tailing due to interactions with active sites in the GC system.[8][9] If a nonpolar compound like this compound is tailing while polar analytes are not, it strongly suggests a physical or mechanical issue rather than a chemical one. Potential causes include:

  • Flow Path Disruption: Turbulence in the carrier gas flow, often due to a poor column cut or improper installation, can create unswept volumes where analyte molecules are temporarily trapped.[8]

  • Inlet Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner, leading to non-ideal partitioning and absorption of analytes.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[7]

  • Temperature Issues: An inlet temperature that is too low may lead to incomplete or slow vaporization of the analyte. Conversely, condensation can occur if the transfer line to the detector is not sufficiently heated.

Q3: Can the choice of GC column affect the peak shape of this compound?

Yes, the choice of the stationary phase is critical. For a nonpolar compound like this compound, a nonpolar or low-polarity column is generally recommended.[10] Commonly used phases include 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5 or ZB-5PLUS).[10][11] Using a highly polar column for a nonpolar analyte can sometimes lead to poor peak shape due to solvent-phase polarity mismatch.[12]

Q4: Is derivatization a viable option to reduce peak tailing for this compound?

Derivatization is a technique used to convert an analyte into a more volatile or less polar compound to improve its chromatographic behavior.[13] It is typically employed for compounds with active functional groups like hydroxyls or carboxylic acids.[13] Since this compound is a nonpolar hydrocarbon with no active functional groups, derivatization is not necessary and would not address the likely physical causes of peak tailing.[1][14][15]

Troubleshooting Guide for this compound Peak Tailing

This guide is structured to address the most probable causes of peak tailing for a nonpolar analyte like this compound.

Step 1: Initial Diagnosis

First, confirm if the issue is selective or system-wide.

  • All peaks are tailing: This indicates a general system problem. The most likely causes are a disruption to the carrier gas flow path or a partially blocked column inlet frit.[7]

  • Only the this compound peak (and other nonpolar peaks) are tailing: This points towards issues like inlet contamination, incorrect temperature settings, or column overload.

The following flowchart illustrates a logical troubleshooting workflow:

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 yes_path Physical/Mechanical Issue q1->yes_path Yes no_path Analyte-Specific or Condition-Related Issue q1->no_path No sol_yes1 Check Column Installation: - Ensure clean, square cut. - Verify correct installation depth in inlet and detector. yes_path->sol_yes1 sol_yes2 Perform Leak Check: - Check septum, liner O-ring, and fittings. sol_yes1->sol_yes2 sol_yes3 Replace Column Inlet Frit (if applicable) or Trim Column sol_yes2->sol_yes3 sol_no1 Perform Inlet Maintenance: - Replace liner and septum. - Clean the inlet. no_path->sol_no1 sol_no2 Optimize Temperatures: - Increase inlet temperature in 10-20°C increments. - Ensure detector/transfer line is ~20°C above final oven temp. sol_no1->sol_no2 sol_no3 Check for Overload: - Dilute the sample (e.g., 1:10) and re-inject. sol_no2->sol_no3 sol_no4 Review Injection Technique: - Ensure a fast, smooth injection. sol_no3->sol_no4

Caption: A flowchart outlining the steps to diagnose and resolve peak tailing for this compound in GC.

Step 2: Addressing Physical and Mechanical Issues

If all peaks are tailing, focus on the integrity of the GC flow path.

IssueDiagnostic ClueRecommended Action
Improper Column Installation Tailing appears after a new column installation.Re-cut the column ensuring a clean, square (90°) break. Re-install the column, verifying the correct insertion depth into the inlet and detector.
System Leaks Hissing sounds, difficulty in reaching setpoints, noisy baseline.Perform a leak check of the inlet, including the septum, liner O-ring, and gas fittings.
Column Contamination/Blockage Gradual worsening of peak shape over time, increased backpressure.Trim 10-20 cm from the inlet end of the column. If using a guard column, replace it.
Step 3: Addressing Contamination and Method Parameters

If tailing is specific to this compound or other similar compounds, consider the following:

IssueDiagnostic ClueRecommended Action
Inlet Contamination Peak tailing worsens over a series of injections.Perform comprehensive inlet maintenance: replace the liner, septum, and O-ring. Clean the inlet body if necessary. (See detailed protocol below).
Incorrect Temperatures Tailing observed for later-eluting compounds.Increase the inlet temperature in 10-20°C increments to ensure complete vaporization. Ensure the detector/transfer line is adequately heated.
Column Overload Peak shape improves significantly upon sample dilution.Reduce the injection volume or dilute the sample. Consider using a column with a thicker film or larger internal diameter for higher capacity.[16]
Poor Injection Technique Inconsistent peak shapes between injections.Ensure a fast and smooth manual injection. If using an autosampler, check its performance and settings.

Experimental Protocols

Protocol 1: Comprehensive GC Inlet Maintenance

This protocol details the steps for cleaning the GC inlet to remove non-volatile residues that can cause peak tailing.

Materials:

  • New, deactivated inlet liner appropriate for your GC model

  • New septum

  • New liner O-ring

  • Wrenches for inlet fittings

  • Lint-free swabs

  • Solvents (e.g., methanol, acetone (B3395972), hexane)

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Cooldown: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off all detector and carrier gases.

  • Disassembly:

    • Carefully remove the GC column from the inlet.

    • Unscrew the inlet retaining nut and remove the septum and septum nut.

    • Remove the old inlet liner and O-ring.

  • Cleaning:

    • Using a lint-free swab moistened with methanol, clean the inside surfaces of the inlet.

    • Repeat the cleaning with acetone and then hexane (B92381) to remove a wide range of contaminants.

    • Allow the inlet to dry completely.

  • Reassembly:

    • Wearing clean gloves, place the new O-ring on the new deactivated liner.

    • Insert the new liner into the inlet.

    • Place the new septum in the septum nut and re-install the inlet retaining nut. Do not overtighten.

  • Re-installation and Conditioning:

    • Re-install the GC column.

    • Turn on the carrier gas and perform a leak check.

    • Once leak-free, turn on the inlet and oven heating.

    • Condition the system by baking the column at a temperature slightly above your method's maximum temperature (do not exceed the column's maximum operating temperature) for 30-60 minutes.

  • Verification: Inject a standard of this compound to verify that the peak tailing has been resolved.

By systematically addressing these potential issues, researchers can effectively troubleshoot and resolve peak tailing for this compound, ensuring the acquisition of accurate and reliable chromatographic data.

References

enhancing sensitivity for low concentration santolina triene detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for low-concentration Santolina triene detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a volatile monoterpene, an organic compound found in the essential oils of plants belonging to the Santolina genus. Its chemical formula is C₁₀H₁₆.[1][2] Sensitive and accurate detection of this compound is crucial for several applications, including the chemical fingerprinting of essential oils for quality control, studying its potential therapeutic properties, and understanding its role in plant biology.

Q2: What is the most sensitive method for detecting low concentrations of this compound?

A2: For detecting trace amounts of volatile compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method.[3][4][5] To further enhance sensitivity, it is recommended to use a sample introduction technique like Headspace Solid-Phase Microextraction (HS-SPME) and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[6]

Q3: What is Headspace Solid-Phase Microextraction (HS-SPME) and how does it improve sensitivity?

A3: HS-SPME is a solvent-free sample preparation technique where a coated fiber is exposed to the headspace (the gas phase above the sample) to adsorb and concentrate volatile analytes like this compound before they are introduced into the GC-MS system.[7][8] This pre-concentration step significantly increases the amount of analyte reaching the detector, thereby lowering the detection limits.[8]

Q4: What is the difference between Full Scan and Selected Ion Monitoring (SIM) mode in GC-MS?

A4: In Full Scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum that is useful for identifying unknown compounds. In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte (in this case, this compound). By focusing on specific ions, the signal-to-noise ratio is dramatically increased, leading to much lower detection limits, often by one to two orders of magnitude compared to Full Scan mode.[6]

Q5: Can I use a Flame Ionization Detector (GC-FID) for this compound analysis?

A5: Yes, GC-FID can be used for the analysis of this compound and is known for its high sensitivity and wide linear range.[9][10] However, GC-MS offers greater selectivity and provides structural information, which is crucial for positive identification, especially in complex matrices where co-elution of compounds can occur.[3]

Data Presentation: Achievable Detection Limits for Monoterpenes

While specific limits of detection (LOD) and quantification (LOQ) for this compound are not widely published, the following table summarizes achievable detection limits for similar monoterpenes using sensitive analytical techniques. These values can serve as a benchmark for method development and validation.

Analytical MethodCompound ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HS-SPME-GC-MSMonoterpenesTenths of ng/g-[1]
HS-SPME-MDGC-MSChiral Monoterpenes-1 ng/L - 1.11 µg/L[7]
SPME Arrow-GC-MSMonoterpenes (α-pinene, limonene)1.7 µg/L5.0 µg/L[2]
Liquid Injection-GC-MSVarious Terpenes-0.017–0.129 µg/mL[11]
Liquid Injection-GC-MSVarious Terpenes0.25 µg/mL0.75 µg/mL[4]
TD-GC-MSMonoterpenes-0.5–9.3 pptv[12]
GC-MS/MS (MRM)GeneralSub-ppb to ppt (B1677978) (ng/L to pg/mL)-[6]

Experimental Protocols

Protocol 1: High-Sensitivity Detection of this compound using HS-SPME-GC-MS

This protocol is optimized for the trace-level detection and quantification of this compound in plant material.

  • Sample Preparation:

    • Weigh approximately 0.1 g of finely ground plant material into a 20 mL headspace vial.

    • To aid the release of volatile compounds from the matrix, add 8 mL of deionized water.

    • For quantitative analysis, a matrix-matched calibration curve should be prepared by spiking blank matrix with known concentrations of a this compound analytical standard.

  • HS-SPME Procedure:

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range terpene analysis.

    • Equilibration: Place the vial in a heated agitator at 40°C for 5-30 minutes to allow the analytes to partition into the headspace.[5][7]

    • Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 10-20 minutes with agitation.[5][7]

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC inlet, heated to 270°C, and desorb for 3 minutes.[5][7]

    • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 275°C.

      • Hold at 275°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Identification: For initial identification, operate in Full Scan mode (e.g., m/z 50-500). The mass spectrum of this compound can be compared to the NIST library.[1]

      • Quantification (High Sensitivity): Operate in Selected Ion Monitoring (SIM) mode. Based on the electron ionization mass spectrum of this compound, characteristic ions to monitor would include m/z 93, 121, and 136.[1]

Troubleshooting Guide

Issue 1: No or very low signal for this compound.

  • Question: I am not seeing a peak for this compound, or the peak is very small. What could be the cause?

  • Answer:

    • Analyte Loss During Sample Preparation: this compound is a volatile monoterpene and can be lost through evaporation.[3]

      • Solution: Keep samples, standards, and solvents chilled during preparation. If grinding solid samples, consider doing so under liquid nitrogen to prevent heating.[3]

    • Inefficient Extraction: The extraction parameters may not be optimal.

      • Solution (for HS-SPME): Increase the equilibration and extraction time or temperature. Adding salt (NaCl) to aqueous samples can also help drive volatile compounds into the headspace.[3]

    • Injector Problems: The GC inlet may be too cold, or there could be a leak.

      • Solution: Ensure the injector temperature is high enough for efficient desorption (e.g., 270°C for SPME). Check for leaks using an electronic leak detector.

    • MS Not in SIM Mode: For the highest sensitivity, ensure the mass spectrometer is operating in SIM mode, monitoring the characteristic ions for this compound.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My this compound peak is tailing (asymmetrical with a drawn-out end). What should I do?

  • Answer:

    • Active Sites in the GC System: Tailing is often caused by active sites in the injector liner or the front of the GC column that can interact with the analyte.

      • Solution: Use a deactivated inlet liner. If the column is old, trim about 0.5 meters from the front end or replace the column.

    • Contamination: The GC system may be contaminated.

      • Solution: Bake out the column at its maximum recommended temperature. Clean the ion source of the mass spectrometer.

  • Question: My peak is fronting (asymmetrical with a sloping front). Why is this happening?

  • Answer:

    • Column Overload: You may be injecting too much sample.

      • Solution: Dilute your sample or reduce the injection volume. If using SPME, reduce the extraction time.

    • Inappropriate Injection Temperature: The inlet temperature may be too low, causing slow vaporization of the sample.

      • Solution: Increase the injector temperature, but do not exceed the maximum temperature limit of the column.

Issue 3: Poor reproducibility of results.

  • Question: My peak areas for replicate injections are not consistent. How can I improve reproducibility?

  • Answer:

    • Inconsistent Sample Preparation: Manual sample preparation, especially for volatile compounds, can be a major source of variability.

      • Solution: Use an autosampler for injections and SPME extractions to ensure consistent timing and conditions.[8] Use an internal standard to correct for variations in injection volume and sample preparation.

    • Leaks in the System: Small leaks in the gas lines or injector can cause fluctuations in flow and pressure.

      • Solution: Thoroughly check the entire system for leaks.

    • SPME Fiber Degradation: The SPME fiber coating can degrade over time, leading to inconsistent extractions.

      • Solution: Condition the fiber regularly as per the manufacturer's instructions and replace it when its performance declines.

Visualizations

Experimental_Workflow_HS_SPME_GC_MS cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Plant Material Grind Grind Sample Sample->Grind Vial Place in Headspace Vial with Water/Salt Grind->Vial Equilibrate Equilibrate at 40°C Vial->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet at 270°C Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect with MS (SIM Mode) Separate->Detect Results Results Detect->Results Data Acquisition & Analysis

Caption: Workflow for high-sensitivity this compound detection using HS-SPME-GC-MS.

Troubleshooting_Tree start Low/No Signal for This compound c1 Is sample handling done at low temp? start->c1 c1_yes Yes c1->c1_yes c1_no No c1->c1_no Volatile Loss c2 Are HS-SPME parameters optimized? c1_yes->c2 s1 Keep samples chilled. Grind under liquid N2. c1_no->s1 Volatile Loss s1->c2 c2_yes Yes c2->c2_yes c2_no No c2->c2_no Inefficient Extraction c3 Is MS in SIM mode? c2_yes->c3 s2 Increase extraction time/temp. Add salt. c2_no->s2 Inefficient Extraction s2->c3 c3_yes Yes c3->c3_yes c3_no No c3->c3_no Low Sensitivity c4 Check for leaks and inlet temperature. c3_yes->c4 s3 Switch from Full Scan to SIM mode. c3_no->s3 Low Sensitivity s3->c4

References

strategies to minimize santolina triene degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Santolina triene during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a volatile acyclic monoterpene found in various plants, including those from the Santolina and Artemisia genera. Due to its unsaturated nature with multiple double bonds, it is susceptible to degradation under common analytical conditions. This degradation can lead to inaccurate quantification and misidentification of the compound and its byproducts, compromising experimental results.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound, similar to other terpenes, are:

  • Heat: High temperatures, especially in GC injection ports, can induce thermal degradation and isomerization.[1][2][3]

  • Oxidation: Exposure to oxygen, particularly during sample preparation and analysis, can lead to the formation of oxides, aldehydes, and ketones.[1][4][5]

  • Light (UV): Exposure to ultraviolet light can cause photodegradation, leading to the formation of various degradation products.

Q3: What are the common degradation products of acyclic monoterpenes like this compound?

While specific degradation products for this compound are not extensively documented, based on similar terpenes like myrcene (B1677589) and ocimene, likely degradation products include:

  • Oxidative cleavage products such as acetone.[1][4]

  • Isomerization products due to heat.

  • Polymerization products upon prolonged exposure to air.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or no recovery of this compound in the chromatogram.

Possible Cause Troubleshooting Step
Thermal Degradation in GC Inlet Lower the injector temperature in 20-25°C increments. A good starting point is 250°C, but optimization is key.[2][3]
Use a "cold" injection technique like Programmed Temperature Vaporization (PTV) or a cool on-column injection to minimize the sample's exposure to high temperatures.[1][6][7]
Oxidation during Sample Preparation Prepare samples immediately before analysis.
Use degassed solvents for sample dilution.
Consider working under an inert atmosphere (e.g., nitrogen or argon).[1]
Improper Storage Store samples and standards at low temperatures (refrigerated or frozen) in airtight, amber vials to protect from light and oxygen.[8]

Problem 2: Presence of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Formation of Degradation Products Compare the mass spectra of the unknown peaks with known terpene degradation products. Acetone is a common artifact in headspace analysis of terpenes.[1][4][5]
Review and optimize the analytical method to minimize degradation as outlined in Problem 1.
Matrix Effects If analyzing complex matrices, perform a matrix-matched calibration to correctly identify and quantify this compound.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for this compound Analysis to Minimize Degradation

This protocol is designed to provide a robust method for the quantification of this compound while minimizing its degradation.

1. Sample Preparation:

  • If starting from a plant matrix, consider a gentle extraction method such as solvent extraction with a non-polar solvent like hexane (B92381) at room temperature. Avoid excessive heating.

  • For liquid samples, dilute in a high-purity non-polar solvent (e.g., hexane).

  • To inhibit oxidation, consider adding a small amount (0.1-0.5%) of an antioxidant like Butylated Hydroxytoluene (BHT) to the sample, provided it does not interfere with the analysis.[1]

  • Prepare samples fresh and immediately before analysis.

2. GC-MS Instrument Conditions:

Parameter Recommended Setting Rationale
Injection Technique Direct Liquid Injection or Cool On-Column Injection Minimizes thermal stress on the analyte compared to headspace techniques.[1][9]
Inlet Temperature Start at 250°C and optimize downwards.Reduces the risk of thermal degradation in the hot inlet.[2][3]
Inlet Liner Use a deactivated liner.Prevents interactions with active sites that can catalyze degradation.[6]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).Inert carrier gas is essential.
Oven Program Start at a low initial temperature (e.g., 40-60°C) with a suitable temperature ramp (e.g., 5-10°C/min) to a final temperature that allows for the elution of all compounds of interest.A slower ramp can improve the separation of volatile compounds.
Column A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is generally suitable for terpene analysis.Provides good separation for a wide range of terpenes.
MS Detector Scan mode for initial identification, Selected Ion Monitoring (SIM) for quantification.SIM mode offers higher sensitivity and selectivity for target analytes.[10]
MS Source Temp. ~230°CStandard temperature for good ionization.
MS Quad Temp. ~150°CStandard temperature for good mass filtering.

3. Validation Parameters:

The method should be validated according to ICH or other relevant guidelines, including an assessment of:

  • Linearity

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Specificity

  • Robustness

Visualizations

This compound Degradation Pathways

Potential Degradation Pathways of this compound Santolina_triene This compound Oxidation_Products Oxidation Products (e.g., Epoxides, Aldehydes, Ketones) Santolina_triene->Oxidation_Products Oxygen Thermal_Products Thermal Degradation Products (e.g., Isomers) Santolina_triene->Thermal_Products Heat Photodegradation_Products Photodegradation Products Santolina_triene->Photodegradation_Products UV Light Recommended Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Gentle_Extraction Gentle Extraction (e.g., cold solvent) Add_Antioxidant Add Antioxidant (optional) (e.g., BHT) Gentle_Extraction->Add_Antioxidant Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Add_Antioxidant->Inert_Atmosphere Cold_Injection Cold/Direct Injection Inert_Atmosphere->Cold_Injection Optimized_Inlet_Temp Optimized Inlet Temperature (Low as possible) Cold_Injection->Optimized_Inlet_Temp Deactivated_Liner Deactivated Inlet Liner Optimized_Inlet_Temp->Deactivated_Liner

References

selection of internal standards for santolina triene quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Santolina Triene Quantification

This guide provides detailed information for researchers, scientists, and drug development professionals on the selection and use of internal standards for the accurate quantification of this compound using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a chemically stable compound added in a constant, known amount to every sample, calibration standard, and blank. Its purpose is to correct for variations that can occur during analysis, such as differences in injection volume, solvent evaporation, and instrument response fluctuations. By comparing the analyte's signal (this compound) to the internal standard's signal, a ratio is obtained. This ratio, rather than the absolute analyte response, is used for quantification, leading to significantly improved precision and accuracy.[1]

Q2: What are the essential criteria for selecting a suitable internal standard for this compound?

Selecting the right internal standard is the most critical step for a robust analytical method. The ideal internal standard should possess the following characteristics:

  • Chemical Similarity : It should be structurally and chemically similar to this compound (a non-polar monoterpene hydrocarbon) to ensure it behaves similarly during sample extraction and chromatographic analysis.

  • Not Present in Samples : The compound must not be naturally present in the samples being analyzed.[1]

  • Chromatographic Resolution : It must be well-separated from this compound and any other components in the sample matrix to ensure accurate peak integration.

  • Stability : The internal standard must not react with the sample components, solvents, or this compound itself.

  • Elution Time : Ideally, it should elute near the analyte of interest without overlapping. For terpene analysis, an IS that elutes between the monoterpenes and sesquiterpenes is often ideal.[2]

Q3: Which compounds are recommended as internal standards for this compound quantification?

Given that this compound is a volatile, non-polar hydrocarbon, the best candidates for an internal standard are other stable, non-polar hydrocarbons that are not present in the sample matrix.

  • n-Alkanes : Compounds like n-Tridecane (C13) or Hexadecane (C16) are excellent choices.[2] They are chemically inert, commercially available in high purity, and chromatograph well. n-Tridecane is particularly useful as it often elutes in a clear region of the chromatogram, between the more volatile monoterpenes and the less volatile sesquiterpenes.[2][3]

  • Isotopically Labeled Analogs : The "gold standard" is an isotopically labeled version of this compound (e.g., this compound-d3). These compounds behave nearly identically to the analyte during chromatography and ionization (in MS) but are distinguishable by their mass. However, they are often expensive and may not be commercially available.

  • Other Terpenoids : In some cases, a non-native terpenoid could be used, but it is critical to confirm its absence in the sample matrix first.[4]

Q4: Is it acceptable to use an external standard method instead of an internal standard method?

While an external standard method (where the sample's response is compared to a calibration curve made from standards without an IS) can be used, it is highly susceptible to errors from variations in sample volume and instrument performance. For complex matrices or when high accuracy is required—as is common in pharmaceutical and research settings—the internal standard method is strongly recommended as it compensates for these potential errors and provides more robust and reliable quantitative results.

Troubleshooting Guide

Q1: My internal standard peak is overlapping with other peaks in the chromatogram. What should I do?

Peak co-elution compromises quantitative accuracy. To resolve this:

  • Modify the GC Temperature Program : Adjust the temperature ramp rate or initial/final hold times. A slower ramp rate can increase the separation between closely eluting compounds.[5]

  • Select a Different Internal Standard : If optimizing the method fails, choose an alternative internal standard with a different retention time. Refer to the comparison table below for options.

  • Check Column Selectivity : Ensure you are using a GC column with appropriate selectivity for terpenes (e.g., a DB-5MS or similar). A column with a different stationary phase may provide the necessary resolution.[3]

Q2: The peak area of my internal standard is inconsistent across different samples. Why is this happening?

Inconsistent IS peak areas can indicate several problems:

  • Inaccurate Pipetting : Ensure the internal standard is added precisely and consistently to every vial using calibrated micropipettes.

  • Sample Matrix Effects : Components in some samples might be suppressing or enhancing the IS signal at the detector (especially in MS). Evaluate a blank matrix spiked with the IS to see if the matrix itself is the issue.

  • Injection Issues : Problems with the autosampler, such as a clogged needle or a leaking syringe, can lead to variable injection volumes.[6] Regular maintenance is key.[1]

Q3: I suspect the internal standard is degrading during sample preparation. How can I confirm and prevent this?

To check for degradation, prepare a sample containing only the internal standard in the extraction solvent and process it alongside your actual samples. Analyze this control sample and compare the peak area to a freshly prepared, unprocessed standard. A significant decrease in peak area suggests degradation. To prevent this, ensure solvents are free of contaminants, minimize sample exposure to heat and light, and analyze samples as quickly as possible after preparation.

Q4: I cannot find an isotopically labeled this compound. What is the next best alternative?

The best alternative is a non-polar hydrocarbon that meets the criteria outlined in the FAQs. n-Tridecane is an excellent and widely used choice for terpene analysis via GC-MS or GC-FID due to its stability and typical retention time that avoids interference with most common terpenes.[2][3]

Data Presentation: Comparison of Potential Internal Standards

The table below summarizes key properties of this compound and suitable internal standards to aid in selection.

Table 1: Comparison of Potential Internal Standards for this compound Quantification

CompoundChemical ClassMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Use & Considerations
This compound (Analyte) Monoterpene HydrocarbonC₁₀H₁₆136.23166-167Target analyte; non-polar and volatile.[7][8][9]
n-Tridecane n-AlkaneC₁₃H₂₈184.37234Recommended Choice. Chemically inert, stable, and typically elutes after monoterpenes and before most sesquiterpenes, minimizing interferences.[2][3]
Hexadecane n-AlkaneC₁₆H₃₄226.44287Suitable alternative to n-tridecane, but has a much higher boiling point and will elute later in the chromatogram. Useful if this compound is in a complex mixture with later-eluting compounds.
Isooctane Branched AlkaneC₈H₁₈114.2399Can be used, but its high volatility means it will elute very early, potentially with solvents or other highly volatile matrix components.

Experimental Protocols

Protocol 1: General Protocol for this compound Quantification using GC-MS and Internal Standard

This protocol provides a framework for the quantification of this compound in a liquid extract (e.g., essential oil diluted in solvent).

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)

  • Internal Standard (IS): n-Tridecane (≥99% purity)[2][3]

  • Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)

  • Calibrated micropipettes and Class A volumetric flasks

  • GC vials with caps

2. Preparation of Stock Solutions

  • This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve in the chosen solvent, and bring to a final volume of 10 mL in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of n-tridecane, dissolve in the same solvent, and bring to a final volume of 10 mL.

3. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by diluting the this compound Stock solution.

  • To each calibration standard, add a constant amount of the Internal Standard Stock to achieve a final IS concentration of 50 µg/mL.

    • Example for a 10 µg/mL calibration standard: In a 1 mL vial, combine 10 µL of the 1000 µg/mL this compound Stock, 50 µL of the 1000 µg/mL IS Stock, and 940 µL of solvent.

4. Sample Preparation

  • Accurately dilute the sample containing this compound with the solvent to ensure the final concentration falls within the calibration range.

  • To a known volume of the diluted sample (e.g., 950 µL), add a constant volume of the Internal Standard Stock (e.g., 50 µL) to achieve the same final IS concentration (50 µg/mL) as in the calibration standards.

5. GC-MS Analysis

  • Instrument Conditions (Example):

    • GC Column: DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or equivalent.[3]

    • Injection: 1 µL, Split mode (e.g., 50:1).

    • Inlet Temp: 250 °C.

    • Oven Program: Initial temp 70°C for 3 min, ramp at 5°C/min to 100°C, then ramp at 20°C/min to 250°C, hold for 3 min.[5]

    • MS Transfer Line: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Mode: Full Scan (e.g., 40-400 m/z) for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity.

6. Data Analysis

  • Identify the peaks for this compound and n-tridecane based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds in all standards and samples.

  • Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of this compound) / (Peak Area of n-Tridecane).

  • Construct a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of this compound (x-axis) for the calibration standards.

  • Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R² ≥ 0.995).

  • Use the Response Ratio from the unknown samples to calculate the concentration of this compound using the regression equation.

Visualization of Workflow

The following diagram illustrates the logical workflow for selecting an appropriate internal standard for your experiment.

G cluster_start Step 1: Analyte Definition cluster_criteria Step 2: Selection Criteria cluster_outcome Step 3: Decision & Validation start Define Analyte: This compound (Non-polar Monoterpene) crit1 Is the potential IS absent in the sample matrix? start->crit1 crit2 Is the IS chemically similar? (e.g., non-polar hydrocarbon) crit1->crit2  Yes reject Reject Candidate Select a new one crit1->reject No   crit3 Is it well-resolved from all other peaks? crit2->crit3  Yes crit2->reject No   crit4 Is the IS stable throughout the entire method? crit3->crit4  Yes crit3->reject No   accept Internal Standard is Suitable crit4->accept  Yes crit4->reject No   validate Perform Validation: Linearity, Accuracy, Precision accept->validate reject->crit1

Caption: Workflow for selecting an internal standard for this compound analysis.

References

improving the reproducibility of santolina triene extraction yields

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Santolina Triene Extraction

Welcome to the technical support center for improving the reproducibility of this compound extraction yields. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and analysis of this valuable terpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

This compound is an irregular monoterpene hydrocarbon with the chemical formula C₁₀H₁₆.[1] It is a characteristic component of the essential oils of various Santolina species, including Santolina corsica and Santolina chamaecyparissus.[1][2] Its presence has also been reported in other plants, such as Artemisia annua.[3]

Q2: Which extraction method is most commonly used for this compound?

Hydrodistillation is the most frequently documented method for the extraction of essential oils containing this compound from Santolina species.[2][4][5] Supercritical fluid extraction (SFE) with CO₂ has also been explored and offers an alternative that can influence the chemical composition of the extract.[5][6]

Q3: What is a typical yield of essential oil and percentage of this compound from Santolina species?

The overall essential oil yield and the percentage of this compound can vary significantly depending on the Santolina species, geographical origin, and harvesting time. For instance, in one study on Santolina corsica, the this compound content was found to be 13.5% of the essential oil.[1] In another study on Santolina insularis, it was 3.6%.[4] The total essential oil yield from S. chamaecyparissus has been reported to be in the range of 0.06% to 2.10% (w/w).

Q4: How can I quantify the amount of this compound in my extract?

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying this compound.[2][4] Quantification is typically performed by calculating the relative peak area of this compound in the chromatogram compared to the total peak area of all identified compounds. For more precise quantification, the use of an internal or external standard is recommended.

Troubleshooting Guide

This guide addresses common issues that can lead to low or irreproducible yields of this compound.

Problem 1: Low Overall Essential Oil Yield

Possible Causes:

  • Suboptimal Plant Material: The age of the plant, harvesting season, and drying conditions significantly impact essential oil content.[7]

  • Improper Grinding: If the plant material is not ground to a fine, uniform powder, solvent or steam penetration will be inefficient.

  • Insufficient Extraction Time: The extraction process may not have run long enough to extract the majority of the essential oil.

  • Incorrect Solvent-to-Material Ratio: An inappropriate ratio can lead to incomplete extraction.

Solutions:

  • Plant Material: Whenever possible, use freshly harvested and properly dried plant material. The flowering stage is often optimal for essential oil content.

  • Grinding: Ensure the plant material is finely and uniformly ground to increase the surface area for extraction.

  • Extraction Time: For hydrodistillation, a minimum of 3 hours is recommended.[4] Monitor the volume of collected oil; the extraction is complete when the volume no longer increases.

  • Solvent-to-Material Ratio: For hydrodistillation, a plant material-to-water ratio of 1:10 (w/v) is a good starting point.[2]

Problem 2: Low Percentage of this compound in the Essential Oil

Possible Causes:

  • Plant Chemotype: The chemical composition of Santolina essential oil can vary significantly between different chemotypes of the same species.

  • Degradation during Extraction: this compound, like many terpenes, can be sensitive to high temperatures. Prolonged exposure to heat during distillation can lead to degradation or isomerization.[3]

  • Suboptimal Extraction Method: The chosen extraction method may not be optimal for preserving this compound. Supercritical CO₂ extraction, for example, can yield a different chemical profile compared to hydrodistillation.[5]

Solutions:

  • Plant Source: If possible, source plant material from a supplier that provides information on the expected chemotype or this compound content.

  • Temperature Control: For distillation methods, use the lowest effective temperature to minimize thermal degradation. For solvent extraction, consider methods that can be performed at or below room temperature.

  • Method Selection: If hydrodistillation yields are consistently low in this compound, consider exploring alternative methods like supercritical CO₂ extraction, which operates at lower temperatures.[8]

Problem 3: Inconsistent Yields Between Batches

Possible Causes:

  • Variability in Plant Material: Using plant material from different harvests, locations, or suppliers can introduce significant variability.

  • Inconsistent Process Parameters: Minor variations in extraction time, temperature, or solvent-to-material ratio can lead to different yields.

  • Inconsistent Sample Preparation: Differences in grinding, packing of the extraction vessel, or moisture content of the plant material can affect reproducibility.

Solutions:

  • Standardize Plant Material: Use a single, well-homogenized batch of plant material for a series of experiments.

  • Strict Protocol Adherence: Maintain tight control over all extraction parameters. Use calibrated equipment and document all steps meticulously.

  • Consistent Preparation: Develop and follow a standard operating procedure (SOP) for sample preparation, including grinding and drying.

Data Presentation

Table 1: this compound Content in Essential Oils of Different Santolina Species Obtained by Hydrodistillation

Santolina SpeciesThis compound (% of Essential Oil)Reference
Santolina corsica13.5%[1]
Santolina corsica8.81% (from 500m altitude)[9]
Santolina insularis3.6%[4]
Santolina chamaecyparissus1.25%[2]

Table 2: Comparison of Major Components in Santolina chamaecyparissus Essential Oil from Hydrodistillation (HD) and Supercritical Fluid Extraction (SFE)

CompoundHydrodistillation (%)Supercritical Fluid Extraction (SFE) (%)Reference
1,8-Cineole25-30%7-48%[5]
Camphor7-9%8-14%[5]
Borneol7-8%2-11%[5]
Terpinen-4-ol6-7%1-4%[5]

Experimental Protocols

Hydrodistillation of Santolina Essential Oil

This protocol is based on methodologies described for the extraction of essential oils from Santolina species.[2][4]

Materials:

  • Dried aerial parts of Santolina sp.

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Grinder

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Grind the dried aerial parts of the Santolina plant into a coarse powder.

  • Weigh a specific amount of the ground plant material (e.g., 100 g).

  • Place the ground material into a round-bottom flask.

  • Add distilled water to the flask, typically at a 1:10 plant material to water ratio (e.g., 1 L of water for 100 g of plant material).

  • Set up the Clevenger-type apparatus connected to the flask and a condenser.

  • Heat the mixture to boiling using a heating mantle.

  • Continue the distillation for at least 3 hours. The process is complete when the volume of the collected oil in the graduated tube of the Clevenger apparatus remains constant.

  • After cooling, carefully collect the essential oil from the apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C.

GC-MS Analysis of this compound

This protocol outlines the typical parameters for the analysis of Santolina essential oil.[2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., VF-5ms or HP-5).

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 8 minutes.

    • Ramp 1: Increase to 60°C at 4°C/min.

    • Ramp 2: Increase to 160°C at 6°C/min.

    • Ramp 3: Increase to 280°C at 20°C/min.

  • Injection Volume: 1 µL of a 1:50 dilution of the essential oil in n-hexane.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-500 m/z.

  • Ion Source Temperature: As per instrument recommendation.

Compound Identification:

  • Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Plant Material Dry Air Dry Harvest->Dry Grind Grind to Powder Dry->Grind Extract Hydrodistillation / SFE Grind->Extract Separate Separate Oil from Water Extract->Separate DryOil Dry with Na2SO4 Separate->DryOil Dilute Dilute Oil in Hexane DryOil->Dilute GCMS GC-MS Analysis Dilute->GCMS Identify Identify & Quantify this compound GCMS->Identify Troubleshooting_Low_Yield cluster_investigate Initial Checks cluster_optimize Optimization Strategies cluster_analysis_check Analytical Verification Start Low this compound Yield CheckPlant Verify Plant Material Quality (Species, Harvest Time, Drying) Start->CheckPlant CheckPrep Review Sample Preparation (Grinding, Moisture Content) Start->CheckPrep CheckProtocol Confirm Protocol Adherence (Time, Temp, Ratios) Start->CheckProtocol ChangeMethod Consider Alternative Method (e.g., SFE) CheckPlant->ChangeMethod Chemotype Variation Suspected OptimizeTime Increase Extraction Time CheckProtocol->OptimizeTime Issue Found OptimizeTemp Adjust Extraction Temperature CheckProtocol->OptimizeTemp Issue Found CheckProtocol->ChangeMethod No Issue, Explore Options Calibrate Verify GC-MS Calibration and Integration OptimizeTime->Calibrate OptimizeTemp->Calibrate ChangeMethod->Calibrate Factors_Affecting_Yield cluster_plant Plant-Related Factors cluster_process Process Parameters Yield This compound Extraction Yield Species Santolina Species & Chemotype Species->Yield Harvest Harvesting Season & Plant Age Harvest->Yield Drying Drying & Storage Conditions Drying->Yield Method Extraction Method (HD, SFE, Solvent) Method->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Solvent Solvent/Water Ratio Solvent->Yield GrindSize Particle Size GrindSize->Yield

References

dealing with isomeric interference in santolina triene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Santolina triene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming analytical challenges, particularly isomeric interference, during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what samples is it commonly found?

A1: this compound (2,5-Dimethyl-3-vinylhexa-1,4-diene) is a monoterpene hydrocarbon with the molecular formula C₁₀H₁₆.[1][2] It is a natural volatile compound found in the essential oils of various plants, particularly those belonging to the Santolina and Artemisia genera.[3]

Q2: What are the main analytical challenges in this compound analysis?

A2: The primary challenge is isomeric interference. This compound shares its molecular formula (C₁₀H₁₆) with numerous other monoterpenes that often co-occur in essential oils. These isomers can have similar chromatographic retention times and mass spectra, leading to co-elution and inaccurate quantification.

Q3: Which compounds are the most common isomeric interferences for this compound?

A3: Common interfering isomers include, but are not limited to:

  • Artemisia ketone: An oxygenated monoterpene often found in high concentrations in Santolina species.[4]

  • Yomogi alcohol: Another oxygenated monoterpene that can be present in the same essential oils.[5]

  • Other monoterpenes: A wide range of other C₁₀H₁₆ isomers such as α-pinene, β-pinene, myrcene, and limonene (B3431351) can also interfere.[3]

Q4: How can I differentiate this compound from its isomers using GC-MS?

A4: While challenging, differentiation is possible by carefully examining the mass spectra. Isomers often exhibit subtle differences in their fragmentation patterns.

  • This compound: The NIST mass spectrum for this compound shows characteristic fragments. Due to licensing restrictions, the spectrum image cannot be directly reproduced, but it is available for viewing on the NIST WebBook.[1][2][6]

  • Artemisia ketone: The mass spectrum of Artemisia ketone (C₁₀H₁₆O) will have a different molecular ion peak (m/z 152) compared to this compound (m/z 136).[7][8] Key fragments can be found in the NIST database.[8][9]

  • Yomogi alcohol: Similar to Artemisia ketone, Yomogi alcohol (C₁₀H₁₈O) has a different molecular formula and a molecular ion peak at m/z 154.[5][10] Its mass spectrum is also available on PubChem and the NIST WebBook.[5][10][11]

It is crucial to compare the entire fragmentation pattern and relative abundances of ions, not just a few major peaks, against a reliable library like the NIST Mass Spectral Library.

Troubleshooting Guide

Problem: Poor chromatographic resolution between this compound and other peaks.

Possible Cause Solution
Inappropriate GC Column: The stationary phase is not selective enough for the isomers present.Column Selection: For general terpene analysis, a non-polar column (e.g., DB-5ms, HP-5ms) is a good starting point. However, for resolving complex isomeric mixtures, consider using a more polar column (e.g., a wax-type column) or a specialized chiral column if enantiomeric separation is needed.
Suboptimal GC Oven Temperature Program: The temperature ramp is too fast, not allowing for sufficient separation.Method Optimization: Decrease the oven temperature ramp rate (e.g., 2-5 °C/min). Incorporate isothermal holds at temperatures where critical pairs of isomers elute to maximize their separation.
Co-elution with a known isomer: A specific isomer is known to interfere with this compound.Advanced Techniques: If optimizing the 1D-GC method is insufficient, consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC). This technique uses two columns with different stationary phases to significantly enhance separation power.

Problem: Inaccurate quantification of this compound due to peak overlap.

Possible Cause Solution
Baseline not fully resolved: Peaks are not separated down to the baseline, making accurate integration difficult.Deconvolution Software: Use the deconvolution feature in your chromatography data system to mathematically separate overlapping peaks. This requires high-quality mass spectral data.
Lack of a pure analytical standard for this compound: Quantification is being performed using a standard of a different, but similar, compound.Use of a Certified Reference Material (CRM): Whenever possible, use a CRM of this compound for calibration to ensure the most accurate quantification. If a CRM is unavailable, relative quantification using a closely related internal standard can be performed, but the results should be reported as such.
Matrix Effects: Other components in the sample matrix are affecting the ionization and detection of this compound.Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects.

Data Presentation: GC Column Selection for Terpene Analysis

The following table summarizes common GC columns used for terpene analysis and their general applicability to resolving isomeric interference. Specific resolution data for this compound and its key isomers is not widely published and will require method development and validation for specific sample matrices.

Stationary Phase Type Example Columns Polarity Application Notes for Terpene Isomers
5% Phenyl-MethylpolysiloxaneDB-5ms, HP-5ms, Rxi-5Sil MSNon-polarGeneral-purpose columns for essential oil analysis. Provides good separation based on boiling points but may not resolve all closely related isomers.
Polyethylene Glycol (Wax)DB-WAX, HP-INNOWAXPolarOffers different selectivity compared to non-polar columns, which can be advantageous for separating isomers with different polarities.
Cyclodextrin DerivativesRt-βDEXsm, CycloSil-BChiralSpecifically designed for the separation of enantiomers (chiral isomers). Essential if the stereochemistry of this compound or its interfering isomers is of interest.[12]

Experimental Protocols

1. Standard GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in essential oil samples. Optimization of the temperature program and other parameters is crucial for achieving the desired separation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL of a 1% solution of the essential oil in hexane, split ratio 100:1.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 3 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a certified reference standard or a reliable library (e.g., NIST).

2. Chiral GC Analysis for Enantiomeric Separation

This protocol is for the separation of potential enantiomers of this compound or its interfering isomers.

  • Instrumentation: GC-MS or GC-FID.

  • Column: Rt-βDEXsm (30 m x 0.25 mm i.d., 0.25 µm film thickness) or other suitable chiral column.

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate for the column.

  • Injection: 1 µL of a 1% solution in hexane, split ratio 50:1.

  • Inlet Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp to 200 °C at 2 °C/min, hold for 10 minutes.

  • Data Analysis: Compare the retention times of the enantiomers with known standards if available.

3. Comprehensive Two-Dimensional GC (GCxGC-TOFMS) Analysis

This advanced technique provides significantly enhanced resolution for complex samples.

  • Instrumentation: GCxGC system with a thermal or flow modulator, coupled to a Time-of-Flight Mass Spectrometer (TOFMS).

  • Column Set:

    • 1st Dimension (¹D): Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • 2nd Dimension (²D): Polar column, e.g., Wax column (1-2 m x 0.1 mm i.d., 0.1 µm film thickness).

  • Carrier Gas: Helium, with flow rates optimized for the column set.

  • Modulation Period: Typically 2-8 seconds, depending on the peak widths in the first dimension.

  • Oven Temperature Program: Similar to the 1D-GC method, but may require adjustments to accommodate the shorter second-dimension column.

  • Data Analysis: Use specialized GCxGC software to process the two-dimensional chromatogram and identify compounds based on their retention times in both dimensions and their mass spectra.[13][14][15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Interpretation Sample Essential Oil Sample Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution GC_MS 1D GC-MS Dilution->GC_MS Standard Analysis Chiral_GC Chiral GC-MS Dilution->Chiral_GC Enantiomer Separation GCxGC GCxGC-TOFMS Dilution->GCxGC High-Resolution Separation Deconvolution Deconvolution GC_MS->Deconvolution Library_Search Mass Spectral Library Search (NIST) Chiral_GC->Library_Search GCxGC->Library_Search Deconvolution->Library_Search Quantification Quantification Library_Search->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Isomeric Interference (Co-elution) Check_Method Optimize 1D-GC Method? (Temp. Program, Flow Rate) Start->Check_Method Change_Column Change GC Column? (e.g., to a polar or chiral column) Check_Method->Change_Column No Resolved Interference Resolved Check_Method->Resolved Yes Use_GCxGC Implement GCxGC? Change_Column->Use_GCxGC No Change_Column->Resolved Yes Use_GCxGC->Resolved Yes Not_Resolved Interference Persists Use_GCxGC->Not_Resolved No

Caption: Logical troubleshooting flow for isomeric interference.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Santolina Triene Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) parameters for the fragmentation analysis of santolina triene.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization method for analyzing this compound by mass spectrometry?

A1: For the analysis of this compound, a volatile monoterpene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective method.[1][2][3] EI provides reproducible fragmentation patterns that are useful for library matching and structural elucidation. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, Atmospheric Pressure Chemical Ionization (APCI) would be a suitable choice for this relatively nonpolar compound.[4]

Q2: What are the expected major fragment ions of this compound in an EI mass spectrum?

Q3: How do I optimize collision energy for MS/MS analysis of this compound?

A3: Optimization of collision energy (CE) is crucial for obtaining informative product ion spectra in tandem mass spectrometry (MS/MS).[6] This is typically performed by infusing a standard solution of this compound into the mass spectrometer and acquiring product ion scans across a range of CE values. The optimal CE will be the value that produces the most abundant and structurally significant fragment ions.[6][7] This process, often referred to as a collision energy ramp or breakdown curve, allows for the selection of the best energy for specific multiple reaction monitoring (MRM) transitions.[6]

Q4: What are some common issues encountered during the MS analysis of this compound?

A4: Common issues include co-elution with other isomeric terpenes present in essential oil samples, leading to mixed mass spectra.[1][8] Another issue can be low signal intensity if the concentration of this compound in the sample is low. Matrix effects from complex samples like plant extracts can also suppress the ionization of the target analyte.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Signal Intensity Low concentration of this compound in the sample.Concentrate the sample using appropriate techniques like solid-phase microextraction (SPME) for volatile compounds.
Inefficient ionization.Optimize ion source parameters such as temperature and gas flows. For GC-MS, ensure the EI source is clean and functioning correctly. For LC-MS/APCI, optimize the vaporizer temperature and corona discharge current.
Suboptimal MS parameters.Perform a full optimization of MS parameters, including collision energy for MS/MS experiments.[6]
Co-eluting Peaks Inadequate chromatographic separation.Optimize the GC or LC method. For GC, adjust the temperature program, carrier gas flow rate, or use a column with a different stationary phase.
For LC, modify the mobile phase composition, gradient, or flow rate.
Non-reproducible Fragmentation Fluctuations in MS parameters.Ensure the mass spectrometer is properly calibrated and tuned. Verify the stability of collision gas pressure.
In-source fragmentation.For LC-MS, in-source fragmentation can occur at high cone or capillary voltages. Optimize these parameters to minimize unwanted fragmentation.[9][10]
Mass Inaccuracy Instrument requires calibration.Calibrate the mass spectrometer using a suitable calibration standard across the desired mass range.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound
  • Standard Preparation: Prepare a 1 µg/mL solution of purified this compound in a suitable volatile solvent (e.g., hexane (B92381) for GC-MS or methanol (B129727) for LC-MS).

  • Instrumentation Setup (LC-MS/MS Example):

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Set the mass spectrometer to operate in positive ion mode with APCI.

    • Optimize the ion source parameters (e.g., vaporizer temperature, sheath gas, aux gas, and corona discharge current) to maximize the signal of the precursor ion (e.g., [M+H]+ for this compound).

  • Collision Energy Ramp:

    • Select the precursor ion of this compound for fragmentation.

    • Set the instrument to perform a product ion scan.

    • Acquire a series of product ion spectra while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps.

  • Data Analysis:

    • Plot the relative abundance of the precursor and major product ions as a function of collision energy to generate a breakdown curve.

    • The optimal collision energy for a specific MRM transition is the energy that yields the highest intensity for the desired product ion.[6]

Quantitative Data Summary

The following table presents hypothetical yet realistic optimized MS/MS parameters for the analysis of this compound. These values would be determined experimentally using the protocol described above.

ParameterValue
Precursor Ion (Q1) m/z 137.1 ([M+H]⁺)
Product Ion (Q3) m/z 93.1
Collision Energy (CE) 15 eV
Dwell Time 100 ms
Ion Source APCI
Polarity Positive
Vaporizer Temperature 400 °C
Corona Current 5 µA

Visualizations

Experimental Workflow for MS Parameter Optimization

workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization MS Parameter Optimization cluster_analysis Method Application prep Prepare Santolina Triene Standard infuse Infuse Standard into MS prep->infuse source_opt Optimize Ion Source (Temperature, Gas Flows) infuse->source_opt ce_opt Perform Collision Energy Ramp source_opt->ce_opt select_trans Select Optimal MRM Transitions & CE ce_opt->select_trans analysis Analyze Samples with Optimized Method select_trans->analysis

Caption: A flowchart illustrating the key steps in optimizing MS parameters for this compound analysis.

Troubleshooting Logic for Poor Signal Intensity

troubleshooting start Start: Poor Signal for this compound check_conc Is sample concentration adequate? start->check_conc concentrate Concentrate Sample check_conc->concentrate No check_source Are ion source parameters optimized? check_conc->check_source Yes concentrate->check_source optimize_source Optimize Source Temp & Gas Flows check_source->optimize_source No check_ms Are MS/MS parameters optimized? check_source->check_ms Yes optimize_source->check_ms optimize_ms Optimize Collision Energy & other parameters check_ms->optimize_ms No end Problem Resolved check_ms->end Yes optimize_ms->end

Caption: A decision tree for troubleshooting poor signal intensity in this compound MS analysis.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Santolina Triene: Validating a GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific phytochemicals is paramount. Santolina triene, an irregular monoterpene found in plants of the Santolina genus, is a compound of growing interest. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound with Gas Chromatography with Flame Ionization Detection (GC-FID), supported by established experimental data for similar terpenes.

Performance Comparison of Analytical Methods

The choice of analytical technique is critical for achieving reliable quantitative results. Below is a summary of the performance characteristics of a validated GC-MS method compared to GC-FID for the analysis of this compound. The GC-MS data is based on typical validation parameters for terpene analysis, as specific validated data for this compound is not widely published.

ParameterGC-MS (Selected Ion Monitoring - SIM)GC-FIDJustification & Remarks
Linearity (R²) > 0.998[1][2]> 0.99Both techniques offer excellent linearity, crucial for accurate quantification across a range of concentrations.
Limit of Detection (LOD) ~0.25 µg/mL[2][3]Higher than GC-MSGC-MS in SIM mode provides superior sensitivity, allowing for the detection of trace amounts of this compound.
Limit of Quantification (LOQ) ~0.75 µg/mL[2][3]Higher than GC-MSThe lower LOQ of GC-MS enables precise measurement of this compound at low concentrations.
Accuracy (Recovery %) 95.0 - 105.7%[2][3]90 - 110%Both methods demonstrate high accuracy, ensuring the measured value is close to the true value.
Precision (RSD %) < 8.5%[2][3]< 15%GC-MS generally offers slightly better precision (repeatability and reproducibility) than GC-FID.
Specificity HighModerateThe mass spectrometer provides structural information, allowing for definitive identification of this compound and separation from co-eluting compounds[4]. FID is less specific and relies solely on retention time.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Validated GC-MS Method for this compound Quantification

This protocol is based on established methods for terpene quantification in plant essential oils.

1. Sample Preparation:

  • Extraction: Essential oil containing this compound is extracted from Santolina plant material via hydrodistillation.

  • Standard Solution: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). A series of calibration standards are prepared by serial dilution.

  • Internal Standard: An internal standard (e.g., n-tridecane at 100 µg/mL) is added to all samples and calibration standards to correct for variations in injection volume and instrument response[2][3].

  • Sample Dilution: The essential oil sample is diluted with the solvent to a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent[4].

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 70°C for 3 min, ramp to 100°C at 5°C/min, hold for 1 min, then ramp to 246°C at 120°C/min and hold for 3 min[1].

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (quantifier and qualifier ions). Full scan mode can be used for initial identification.

3. Method Validation Parameters:

  • Linearity: Assessed by injecting a series of calibration standards and plotting the peak area ratio (analyte/internal standard) against concentration.

  • LOD and LOQ: Determined by injecting low concentration standards and calculating based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Evaluated through recovery studies by spiking a blank matrix with a known concentration of this compound standard.

  • Precision: Determined by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision).

Alternative Method: GC-FID

1. Sample Preparation:

  • Sample preparation is identical to the GC-MS method.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector.

  • Column, Carrier Gas, Injector, and Oven Program: Typically the same as for the GC-MS method.

  • Detector: FID at 250°C.

3. Quantification:

  • Quantification is based on the peak area of this compound relative to the internal standard, using a calibration curve generated from pure standards.

Visualizing the Workflow

To illustrate the logical flow of the GC-MS method validation process, the following diagram is provided.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Result PlantMaterial Plant Material EssentialOil Essential Oil Extraction PlantMaterial->EssentialOil FinalSample Prepared Sample EssentialOil->FinalSample SantolinaStandard This compound Standard CalibrationCurve Calibration Standards SantolinaStandard->CalibrationCurve InternalStandard Internal Standard InternalStandard->CalibrationCurve InternalStandard->FinalSample GCMS GC-MS Instrument CalibrationCurve->GCMS FinalSample->GCMS DataAcquisition Data Acquisition (SIM/Scan) GCMS->DataAcquisition Linearity Linearity DataAcquisition->Linearity Accuracy Accuracy (Recovery) DataAcquisition->Accuracy Precision Precision (RSD) DataAcquisition->Precision LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ Specificity Specificity DataAcquisition->Specificity ValidatedMethod Validated Quantification Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Specificity->ValidatedMethod

Caption: Workflow for the validation of a GC-MS method for this compound quantification.

References

A Comparative Guide: GC-MS versus GCxGC for the Analysis of Santolina Triene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of specific compounds within complex matrices like essential oils is paramount. Santolina triene, an irregular monoterpene found in the essential oil of plants from the Santolina genus, presents a unique analytical challenge due to its potential for co-elution with other structurally similar terpenes. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences

While both GC-MS and GCxGC are capable of identifying this compound in essential oils, GCxGC offers significantly enhanced resolving power, which is crucial for complex samples. This leads to more confident identification and potentially more accurate quantification by separating this compound from co-eluting isomers.

Table 1: Quantitative Performance Comparison for Monoterpene Analysis
ParameterGC-MSGCxGC-MSKey Advantages of GCxGC
Resolution StandardVery HighSuperior separation of isomeric and co-eluting compounds.
Peak Capacity ~500>5000Can resolve significantly more compounds in a single run.
Limit of Detection (LOD) ~0.25-0.3 µg/mLLower than GC-MS (qualitative)**Enhanced signal-to-noise due to peak focusing.
Limit of Quantification (LOQ) ~0.75-1.0 µg/mLLower than GC-MS (qualitative)**Improved accuracy for low-abundance analytes.
Confidence in Identification GoodExcellentCleaner mass spectra due to better separation.

The Challenge of Essential Oil Analysis

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives. Many of these compounds are isomers with similar mass spectra and close retention times on a standard GC column, leading to co-elution. This can result in misidentification and inaccurate quantification. This compound, being an irregular monoterpene, can be particularly susceptible to co-elution with other C10H16 isomers.

GC-MS: The Workhorse of Volatile Analysis

Single-dimensional GC-MS is a robust and widely used technique for the analysis of essential oils. It separates compounds based on their boiling points and polarity on a single capillary column, followed by detection and identification using a mass spectrometer.

GCxGC: Unraveling Complexity with a Second Dimension

Comprehensive two-dimensional gas chromatography (GCxGC) adds a second, short column with a different stationary phase to the analytical workflow. The effluent from the first column is trapped, focused, and then rapidly injected onto the second column. This provides an orthogonal separation mechanism, significantly increasing the peak capacity and resolving power of the system. This is particularly advantageous for complex samples like essential oils, where it can separate compounds that co-elute in the first dimension[4].

Experimental Protocols

Sample Preparation (Applicable to both methods)
  • Dilution: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration appropriate for the instrument's sensitivity. A common dilution factor is 1:100 (v/v).

  • Internal Standard: For quantitative analysis, add an internal standard (e.g., n-alkane series) to the diluted sample to correct for variations in injection volume and instrument response.

GC-MS Experimental Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with a reference standard or a reliable library (e.g., NIST).

GCxGC-MS Experimental Protocol
  • Comprehensive GCxGC System: Agilent 8890 GC with a flow modulator or equivalent.

  • Mass Spectrometer: High-speed Time-of-Flight (TOF) MS or a fast-scanning quadrupole MS.

  • First Dimension (1D) Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Second Dimension (2D) Column: SolGel-Wax (2 m x 0.1 mm i.d., 0.1 µm film thickness) or similar polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 100:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 250 °C.

  • Modulation Period: 6 seconds.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition Rate: >100 Hz (for TOF-MS).

  • Data Analysis: Process the 2D chromatogram using specialized software (e.g., GC Image). Identify this compound based on its retention times in both dimensions and its mass spectrum.

Visualizing the Analytical Workflows

To better understand the procedural differences between the two techniques, the following diagrams illustrate their respective experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution Dilution & Internal Standard Addition EssentialOil->Dilution Injector Injector Dilution->Injector GC_Column GC Column (1D) Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Chromatogram 1D Chromatogram & Mass Spectra Data_System->Chromatogram Identification Compound Identification (this compound) Chromatogram->Identification

GC-MS Experimental Workflow

GCxGC_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-MS Analysis cluster_data Data Processing EssentialOil Essential Oil Sample Dilution Dilution & Internal Standard Addition EssentialOil->Dilution Injector Injector Dilution->Injector GC_Column1D 1D Column Injector->GC_Column1D Modulator Modulator GC_Column1D->Modulator GC_Column2D 2D Column Modulator->GC_Column2D MS_Detector Mass Spectrometer (TOF or fast quadrupole) GC_Column2D->MS_Detector Data_System Data System MS_Detector->Data_System Chromatogram 2D Contour Plot & Mass Spectra Data_System->Chromatogram Identification Compound Identification (this compound) Chromatogram->Identification

GCxGC-MS Experimental Workflow

Conclusion: Choosing the Right Technique

For routine analysis where the primary goal is to quantify major, well-separated components, GC-MS is a reliable and cost-effective choice. It provides good sensitivity and is a well-established technique in many laboratories.

However, for in-depth research, quality control of complex essential oils, and the confident identification of trace components or isomers like this compound, GCxGC-MS is the superior technique. Its enhanced resolving power minimizes the risk of co-elution, leading to more accurate and reliable data. The highly structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, further aids in the identification of unknown components. For researchers and drug development professionals working with the nuanced composition of essential oils, the investment in GCxGC technology can provide a significant analytical advantage.

References

Comparative Analysis of Santolina Triene Content in Santolina Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of santolina triene content across various Santolina species, tailored for researchers, scientists, and drug development professionals. The data presented is compiled from several studies, offering insights into the chemical variability of this irregular monoterpene within the genus.

Quantitative Analysis of this compound

The concentration of this compound in the essential oils of Santolina species exhibits significant variation, influenced by factors such as the specific species, geographical origin, and environmental conditions.[1] The following table summarizes the reported quantitative data for this compound in different Santolina species.

Santolina SpeciesThis compound Content (%)Reference
Santolina corsica13.5[2]
Santolina corsica8.2[3]
Santolina insularisPresent (variable between chemotypes)[4]
Santolina chamaecyparissusIdentified (quantification not specified in the abstract)[5][6]

Note: The variability in this compound content, even within the same species (S. corsica), highlights the importance of considering the specific chemotype and origin of the plant material.[2][3][4]

Experimental Protocols

The methodologies employed for the extraction and analysis of essential oils are crucial for obtaining reliable and comparable quantitative data. The following protocols are based on the methods described in the cited literature.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from Santolina species is hydrodistillation using a Clevenger-type apparatus.[7][8][9]

  • Plant Material: Dried aerial parts, particularly flower heads, are used.[7]

  • Apparatus: A Clevenger-type hydrodistillation unit.

  • Procedure:

    • A specific quantity of the dried plant material (e.g., approximately 90g) is mixed with a larger volume of water (e.g., 500 mL) in a flask.[7]

    • The mixture is heated to boiling.

    • The distillation process is carried out for a set duration (e.g., 2-3 hours) to ensure complete extraction of the volatile compounds.[7]

    • The essential oil is collected, dried (e.g., over anhydrous sodium sulfate), and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

Essential Oil Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying the chemical constituents of essential oils.[7][8][9][10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes.[7]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A programmed temperature gradient is applied to the oven to facilitate the separation of compounds with different boiling points. For example, the temperature may start at 40°C and increase to 300°C at a rate of 2°C/min.[11]

  • Injection: A small volume of the diluted essential oil is injected into the GC system.

  • Detection: The separated compounds are detected by a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Compound Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST).[12]

  • Quantification: The relative percentage of each compound is calculated from the GC peak areas without using correction factors.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound content in Santolina species.

Caption: Workflow for this compound Analysis.

Concluding Remarks

The available data indicates that this compound is a characteristic, albeit variable, component of the essential oils of several Santolina species. The notable differences in its concentration across and within species underscore the chemical diversity of this genus. For researchers in drug discovery, this variability may present opportunities to select specific chemotypes with higher yields of this compound for further investigation into its potential biological activities. Standardization of extraction and analytical protocols is paramount for accurate comparative studies and the potential future development of this compound-based products.

References

A Comparative Guide to Inter-Laboratory Validation of Santolina Triene Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The primary and most referenced technique for the analysis of santolina triene is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] This is due to its high sensitivity and specificity in identifying and quantifying volatile compounds within complex mixtures such as essential oils.[5][6]

Comparative Performance of Analytical Methods for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in essential oils, including this compound.[7] The performance of the method can be influenced by the specific instrumentation and parameters used. The following table summarizes the reported presence of this compound in various Santolina species, which can be indicative of the compound's prevalence and the utility of GC-MS for its detection.

Plant Species Percentage of this compound in Essential Oil (%) Analytical Method
Santolina corsica13.5GC-MS
Santolina corsica8.2GC-MS
Santolina chamaecyparissus (2022)1.25GC-MS[2]

Experimental Protocols

A detailed experimental protocol is crucial for the successful replication and validation of an analytical method across different laboratories. Below is a representative GC-MS protocol for the analysis of this compound in essential oils, based on methodologies reported in the scientific literature.[2][4]

1. Sample Preparation: Essential Oil Extraction

  • Hydrodistillation: Plant material (e.g., aerial parts of Santolina species) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus to extract the essential oil.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the essential oil (diluted in a suitable solvent like hexane (B92381) if necessary) is injected in split mode (e.g., split ratio 1:100).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: Hold at 240 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Compound Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of authentic standards or with data from mass spectral libraries (e.g., NIST, Wiley).

Visualizing the Path to Validation

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram outlines a typical workflow for such a study.

A Method Development & Single-Lab Validation B Protocol Standardization & Distribution A->B C Sample Preparation & Distribution B->C D Analysis by Participating Laboratories C->D E Data Collection & Statistical Analysis D->E F Evaluation of Method Performance E->F G Final Method Publication F->G

Inter-laboratory validation workflow.

Analytical Workflow for this compound Identification

The process of identifying this compound from a plant sample involves several key steps, as illustrated in the following diagram.

cluster_sample Sample Processing cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Plant_Material Plant Material (Santolina sp.) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil GC_MS GC-MS Analysis Essential_Oil->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Mass_Spectrum Mass Spectrum Comparison Data_Acquisition->Mass_Spectrum Retention_Index Retention Index Comparison Data_Acquisition->Retention_Index Santolina_Triene This compound Identified Mass_Spectrum->Santolina_Triene Retention_Index->Santolina_Triene

Analytical workflow for this compound.

References

The Influence of Santolina Triene on the Antibacterial Efficacy of Essential Oils: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial efficacy of various essential oils, with a specific focus on the varying concentrations of santolina triene, a naturally occurring irregular monoterpene. The data presented is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of natural compounds. The findings suggest a complex relationship between the percentage of this compound and the overall antibacterial activity of an essential oil, indicating that its presence alone does not guarantee efficacy and that synergistic or antagonistic effects with other components are likely significant.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial properties of essential oils with different levels of this compound are summarized in the table below. The data is compiled from several studies and standardized where possible for comparative purposes. The selected essential oils are from the Santolina and Artemisia genera.

Essential Oil SourceThis compound Level (%)Target BacteriumEfficacy MetricResult
Artemisia annua11.6%Staphylococcus aureusMIC0.15 µL
Escherichia coliMIC0.31 µL
Santolina corsica13.5%Staphylococcus aureusQualitativeEffective
Campylobacter jejuniQualitativeEffective
Santolina corsica (Sardinian chemotype 1)8.81%Not SpecifiedQualitativeNo antibacterial activity reported
Santolina corsica (Sardinian chemotype 2)5.13%Not SpecifiedQualitativeNo antibacterial activity reported
Santolina corsica (Sardinian chemotype 3)4.51%Not SpecifiedQualitativeNo antibacterial activity reported
Santolina rosmarinifoliaNot specified (minor component)Escherichia coli ATCC 25922Zone of Inhibition25 mm
Escherichia coliZone of Inhibition20 mm
Enterobacter aerogenesZone of Inhibition20 mm
Various BacteriaMIC0.16 - 0.64 mg/mL
Santolina chamaecyparissusNot specified (not a major component)Pseudomonas aeruginosa ATCC 27853MIC0.625 µg/mL
Enterococcus faecalis ATCC 29212MIC0.625 µg/mL

Comparative Efficacy Workflow

The following diagram illustrates the logical workflow for comparing the antibacterial efficacy of essential oils based on their this compound content.

G cluster_input Input Selection cluster_analysis Analysis cluster_testing Antibacterial Testing cluster_output Output and Comparison A Selection of Essential Oils from Scientific Literature B Chemical Analysis via GC-MS A->B Sample Preparation E Antibacterial Susceptibility Testing A->E Parallel Pathway C Quantification of this compound (%) B->C Data Processing D Categorization based on this compound Levels (High, Mid, Low) C->D Grouping G Comparative Analysis of Efficacy vs. This compound Level D->G F Determination of MIC and/or Zone of Inhibition E->F Measurement F->G H Data Synthesis and Reporting G->H Conclusion

Caption: Workflow for Comparative Analysis of Antibacterial Efficacy.

Experimental Protocols

The methodologies employed in the cited studies for determining the chemical composition and antibacterial activity of the essential oils are detailed below. These protocols are based on widely accepted standards in microbiology and analytical chemistry.[1][2]

Essential Oil Extraction and Chemical Analysis
  • Extraction: Essential oils were isolated from dried aerial parts of the plants by hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The chemical composition of the essential oils was determined using a GC-MS system. A fused-silica capillary column (e.g., HP-5MS) was used for separation. The oven temperature was programmed to rise gradually to allow for the separation of volatile components. Helium was typically used as the carrier gas.

  • Component Identification: The constituents of the essential oils were identified by comparing their retention indices and mass spectra with those of reference compounds and databases (e.g., NIST).

Antibacterial Susceptibility Testing

The antibacterial activity of the essential oils was evaluated using two primary methods: the agar (B569324) disc diffusion method and the broth microdilution method.

  • Bacterial Strains: Standard bacterial strains, often from the American Type Culture Collection (ATCC), were used, including Gram-positive bacteria like Staphylococcus aureus (e.g., ATCC 25923) and Gram-negative bacteria such as Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).[3]

  • Agar Disc Diffusion Method:

    • Bacterial inoculums were prepared and adjusted to a 0.5 McFarland standard turbidity.

    • The bacterial suspension was uniformly spread onto Mueller-Hinton agar plates.

    • Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the essential oil and placed on the agar surface.

    • The plates were incubated at 37°C for 24 hours.

    • The antibacterial activity was determined by measuring the diameter of the inhibition zone (in mm) around each disc.[4]

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • This method was used to determine the lowest concentration of essential oil that inhibits the visible growth of a microorganism.[1]

    • Serial dilutions of the essential oil were prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[5]

    • Each well was inoculated with a standardized bacterial suspension.

    • The microplates were incubated at 37°C for 24 hours.

    • The MIC was determined as the lowest concentration of the essential oil at which no visible bacterial growth was observed. A growth indicator, such as resazurin, can be used to aid in the visualization of bacterial growth inhibition.[5]

Concluding Remarks

The compiled data indicates that a high percentage of this compound does not consistently correlate with high antibacterial activity. For instance, the essential oil of Artemisia annua, with 11.6% this compound, demonstrated notable antibacterial efficacy with low MIC values against both S. aureus and E. coli.[6] Similarly, Santolina corsica essential oil, containing 13.5% this compound, was found to be effective against S. aureus and C. jejuni.[7][8]

However, a study on different chemotypes of Santolina corsica from Sardinia, with this compound levels ranging from 4.51% to 8.81%, reported no antibacterial activity.[9] Conversely, essential oils like that of Santolina rosmarinifolia, with this compound as a minor component, exhibited significant antibacterial effects.[4] This suggests that the antibacterial properties of these essential oils are likely due to the complex interplay of their various chemical constituents. Other major components or the synergistic effects between different compounds may play a more dominant role in determining the overall antibacterial efficacy than the level of this compound alone. Further research is warranted to elucidate the specific contributions of individual components and their interactions.

References

Santolina Triene Quantification: A Comparative Analysis of GC-FID and GC-MS Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of volatile organic compounds, the precise quantification of specific molecules like santolina triene is of paramount importance. This guide provides a comparative overview of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantification of this compound, a monoterpene found in various essential oils. This comparison is supported by typical performance data for monoterpene analysis and detailed experimental protocols.

Performance Comparison of Detectors

Gas Chromatography (GC) is the standard technique for separating volatile compounds like this compound from complex mixtures, such as essential oils. The choice of detector following separation is critical for accurate quantification. While Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for the identification of compounds, the Flame Ionization Detector (GC-FID) is often preferred for quantification due to its high sensitivity, stability, and wide linear dynamic range for organic compounds.[1]

The following table summarizes the typical quantitative performance of GC-FID and GC-MS for the analysis of monoterpene hydrocarbons, a class of compounds to which this compound belongs. These values are representative and can vary based on the specific instrumentation and analytical conditions.

ParameterGC-FIDGC-MS (SIM Mode)Key Considerations
Limit of Detection (LOD) 0.3 µg/mL0.03–0.27 µg/mLMS in Selected Ion Monitoring (SIM) mode generally offers lower detection limits.
Limit of Quantification (LOQ) 1.0 µg/mL0.10–0.89 µg/mLMS demonstrates superior sensitivity for trace-level quantification.[2]
Linearity (r²) >0.99>0.99Both detectors provide excellent linearity over a defined concentration range.
Linear Range 1–100 µg/mL0.1–10 µg/mLFID typically offers a wider linear dynamic range.
Precision (RSD%) < 10%< 10%Both methods demonstrate good repeatability and intermediate precision.[3]
Selectivity GoodExcellentMS provides superior selectivity, especially in complex matrices, by monitoring specific mass fragments.
Cost & Complexity Lower cost, simpler operationHigher cost, more complexFID is a more accessible and routine-friendly option for quantification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation: Essential Oil Extraction
  • Hydrodistillation: Plant material (e.g., leaves, flowers) is subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial until analysis.

  • Sample Dilution: A stock solution of the essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol). This stock is then serially diluted to prepare calibration standards and quality control samples. An internal standard (e.g., n-tridecane) is added to all samples and standards to correct for injection volume variations.[4]

GC-FID Quantification Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split/splitless injector in split mode (e.g., 15:1 split ratio) at 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp at 3°C/min to 85°C.[4]

    • (Further ramping may be required to elute all compounds of interest).

  • Detector: FID at 280°C.

  • Quantification: The concentration of this compound is determined by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus concentration.

GC-MS Quantification Protocol
  • Instrumentation: A gas chromatograph coupled to a quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as an HP-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector at a suitable temperature (e.g., 250°C).

  • Oven Temperature Program:

    • Initial temperature of 115°C.

    • Ramp at 2°C/min to 145°C.

    • Ramp at 20°C/min to 165°C.

    • Ramp at 2°C/min to 175°C.

    • Ramp at 15°C/min to 280°C, hold for 5 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode (e.g., 50-250 amu) can be used for confirmation.[5]

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the target ion of this compound to the target ion of the internal standard against the concentration.

Visualizing the Workflow

To illustrate the process of this compound quantification, the following diagram outlines a typical experimental workflow from sample collection to data analysis.

Santolina_Triene_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Collection Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Collection Hydrodistillation->Essential_Oil Drying_Storage Drying and Storage Essential_Oil->Drying_Storage Dilution Dilution & Internal Standard Addition Drying_Storage->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detector Detector GC_Separation->Detector FID FID Detector->FID Option 1 MS MS (SIM Mode) Detector->MS Option 2 Peak_Integration Peak Integration FID->Peak_Integration MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. The choice of detector should be guided by the specific requirements of the analysis. For routine quality control and when high-throughput is necessary, the robustness, wider linear range, and lower cost of GC-FID make it an excellent choice. When ultimate sensitivity and selectivity are required, particularly for trace-level analysis in complex matrices, GC-MS in SIM mode is the superior option. For comprehensive analysis, a combination of both detectors is often employed, with GC-MS for initial identification and method development, and GC-FID for routine quantitative analysis.[6]

References

A Comparative Guide to Methods for Santolina triene Analysis in Plant Headspace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated methods for the analysis of santolina triene and other volatile organic compounds (VOCs) in plant headspace. The primary focus is on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for its efficiency and sensitivity. This method is compared with the traditional hydrodistillation (HD) method and other alternative headspace analysis techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific analytical needs.

Method Comparison: HS-SPME-GC-MS vs. Hydrodistillation-GC-MS

The selection of an appropriate method for the analysis of plant volatiles is critical and depends on the specific research goals, the nature of the target compounds, and the available resources. Below is a summary of the key performance characteristics of HS-SPME-GC-MS and HD-GC-MS.

Table 1: Comparison of HS-SPME-GC-MS and Hydrodistillation-GC-MS

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)-GC-MSHydrodistillation (HD)-GC-MS
Principle Adsorption of volatile compounds from the headspace onto a coated fiber, followed by thermal desorption into the GC-MS.Extraction of essential oils by boiling plant material in water and condensing the steam.
Sample Amount Small (mg to g range)Large (tens to hundreds of grams)
Analysis Time Rapid (typically 15-60 minutes for extraction)Time-consuming (several hours for distillation)
Solvent Usage Solvent-freeRequires water and potentially organic solvents for extraction of the distillate.
Selectivity Tunable by selecting different fiber coatings. More efficient for highly volatile compounds.Less selective; extracts a broad range of volatile and semi-volatile compounds.
Thermal Degradation Minimal, as extraction occurs at lower temperatures.[1]Risk of thermal degradation and artifact formation due to high temperatures.[1]
Automation Easily automated for high-throughput analysis.Difficult to automate.
Sensitivity High, especially for trace-level compounds.Generally lower sensitivity compared to HS-SPME.

Quantitative Performance

The validation of an analytical method is crucial to ensure reliable and reproducible results. The following table summarizes typical validation parameters for the analysis of terpenes, including this compound, using GC-MS. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Typical GC-MS Method Validation Parameters for Terpene Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.02 - 0.5 µg/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 80 - 120%

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is highly effective for the analysis of volatile compounds from a sample's headspace.

Materials:

  • Plant material (e.g., leaves, flowers)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of fresh or dried plant material into a headspace vial.

  • Extraction:

    • Seal the vial.

    • Place the vial in a heater at a controlled temperature (e.g., 40-80°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-60 minutes) to allow for the adsorption of volatile compounds.

  • Desorption and Analysis:

    • Retract the fiber and insert it into the heated injection port of the GC-MS.

    • Thermally desorb the analytes from the fiber onto the GC column.

    • Separate the compounds using an appropriate temperature program and identify them based on their mass spectra and retention times.

GC-MS Conditions (Typical):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

Hydrodistillation (HD)-GC-MS

A traditional method for extracting essential oils from plant material.

Materials:

  • Plant material

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Organic solvent (e.g., n-hexane) for extraction (optional)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of plant material into the distillation flask of the Clevenger apparatus.

  • Distillation:

    • Add distilled water to the flask to cover the plant material.

    • Heat the flask to boiling and continue for a set period (e.g., 3-4 hours).

    • The steam and volatile compounds will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

  • Extraction and Analysis:

    • Collect the essential oil from the apparatus. If necessary, extract the aqueous phase with an organic solvent to recover dissolved components.

    • Inject an aliquot of the essential oil (or extract) into the GC-MS for analysis using similar conditions as described for the HS-SPME method.

Other Alternative Methods for Plant Headspace Analysis

Besides HS-SPME and HD, other techniques are available for the analysis of plant volatiles:

  • Dynamic Headspace Sampling: In this technique, a continuous stream of inert gas purges the headspace of the sample, and the volatiles are trapped on an adsorbent material. This method is suitable for collecting larger sample volumes and for time-course studies of volatile emissions.

  • Stir-Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent phase is placed in the headspace or liquid sample to extract and concentrate analytes. It offers a larger sorbent volume compared to SPME, potentially leading to higher recovery of some compounds.

  • Direct Thermal Desorption (DTD): Volatiles are collected directly onto an adsorbent tube, which is then heated to desorb the compounds into the GC-MS. This is a sensitive technique often used in dynamic headspace systems.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the primary methods discussed.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis plant_material Plant Material vial Place in Headspace Vial plant_material->vial heat Heat and Equilibrate vial->heat expose_fiber Expose SPME Fiber heat->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb gcms GC-MS Separation and Detection desorb->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Hydrodistillation-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction Hydrodistillation cluster_analysis GC-MS Analysis plant_material Plant Material clevenger Place in Clevenger Apparatus plant_material->clevenger distill Boil and Condense clevenger->distill collect_oil Collect Essential Oil distill->collect_oil inject Inject into GC-MS collect_oil->inject gcms GC-MS Separation and Detection inject->gcms data_analysis Data Analysis gcms->data_analysis

References

A Comparative Analysis of Santolina triene Content: Unraveling Geographical Variations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical variance of medicinal plants is paramount for ensuring the consistency and efficacy of derived products. This guide provides a comparative study of Santolina triene content in Santolina species, with a particular focus on how geographical origin influences its concentration. This compound is an irregular monoterpene that contributes to the characteristic aroma of the essential oils of several Santolina species. The data presented herein is compiled from scientific literature, offering a quantitative comparison and detailed experimental methodologies to support further research and development.

Quantitative Analysis of this compound

The concentration of this compound in the essential oil of Santolina species exhibits significant variation depending on the geographical origin. This variability underscores the importance of sourcing and quality control in the manufacturing of products derived from these plants. The following table summarizes the available quantitative data for this compound content in Santolina corsica, an endemic species of Corsica and Sardinia.

Geographical OriginPlant SpeciesThis compound Content (%)Reference
CorsicaSantolina corsica13.5[1]Rossi et al., 2007
Sardinia (Monte Albo)Santolina corsicaPresence noted, but not quantified as a major component.[2]Foddai et al., 2018

Note: The study on Sardinian Santolina corsica identified other major components, suggesting a different chemotype compared to the Corsican samples where this compound was a dominant compound.

Experimental Protocols

The data presented in this guide were primarily obtained through hydrodistillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for chemical analysis. A detailed, representative methodology is provided below.

Essential Oil Extraction by Hydrodistillation
  • Plant Material: Aerial parts of Santolina species are collected during the flowering stage. The plant material is then air-dried in a shaded, well-ventilated area for approximately two weeks.

  • Hydrodistillation: The dried plant material (typically 100 g) is placed in a Clevenger-type apparatus with distilled water (1 L).

  • Extraction Process: The mixture is heated to boiling, and the distillation is carried out for 3 hours. The steam and volatile components are condensed, and the essential oil is collected in a graduated tube.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in sealed, dark glass vials at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: An Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass selective detector is typically used.

  • Column: A non-polar HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: The oven temperature is programmed to start at 60°C (held for 5 min), then increased to 280°C at a rate of 4°C/min, and finally held at 280°C for 10 min.

  • Injector and Detector Temperatures: The injector and detector temperatures are set at 250°C and 280°C, respectively.

  • Injection Volume and Mode: 1 µL of the essential oil (diluted in hexane, 1:100 v/v) is injected in splitless mode.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Component Identification: The identification of this compound and other components is achieved by comparing their retention indices (relative to a homologous series of n-alkanes) and mass spectra with those of authentic standards and data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of correction factors.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and the general biosynthetic pathway for terpenoids in plants.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis Collection Collection of Santolina aerial parts Drying Air-drying Collection->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation Separation Separation of Essential Oil Hydrodistillation->Separation GCMS GC-MS Analysis Separation->GCMS Data Data Processing and Component Identification GCMS->Data

Experimental workflow for this compound analysis.

The biosynthesis of this compound, like other monoterpenes, follows the terpenoid biosynthesis pathway. In plants, this primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids.

Terpenoid_Biosynthesis cluster_pathway MEP Pathway (Plastids) cluster_synthesis Monoterpene Synthesis Pyruvate_GAP Pyruvate + Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate_GAP->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MEP->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Monoterpenes Monoterpenes (e.g., this compound) GPP->Monoterpenes Monoterpene Synthases

General overview of the terpenoid biosynthesis pathway.

Abbreviations: DXS: 1-deoxy-D-xylulose-5-phosphate synthase; DXR: 1-deoxy-D-xylulose-5-phosphate reductoisomerase; GPPS: Geranyl pyrophosphate synthase.

This guide highlights the significant impact of geographical origin on the chemical profile of Santolina essential oils, specifically the content of this compound. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to conduct further comparative studies and explore the potential applications of this variable natural compound.

References

A Comparative Guide to the Quantification of Santolina Triene: Assessing Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of santolina triene, a naturally occurring irregular monoterpene found in the essential oils of various Santolina species. The focus of this comparison is on the critical validation parameters of linearity, accuracy, and precision, offering researchers a baseline for selecting and implementing robust analytical methods. The data presented is based on established performance characteristics for the analysis of similar terpene compounds by Gas Chromatography (GC), the industry-standard technique for volatile compound analysis.

Quantitative Method Performance

The quantification of this compound is primarily achieved through Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). While specific validation data for this compound is not extensively published, the performance of these methods can be reliably inferred from validation studies on other terpenes. The following table summarizes the expected performance characteristics for the quantification of this compound.

ParameterGC-FIDGC-MSTypical Acceptance Criteria (ICH Guidelines)
Linearity (R²) > 0.99[1][2]> 0.999[3]≥ 0.99
Accuracy (% Recovery) 89% - 111%[1][2]98.3% - 101.6%[3]80% - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 10%[1]≤ 2.56%[3]≤ 15%
- Intermediate Precision (Inter-day)< 10%[1]≤ 2.56%[3]≤ 15%

Note: The data presented are representative values derived from validation studies of analogous terpene compounds. Actual performance may vary based on instrumentation, experimental conditions, and matrix complexity.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound in a sample, such as an essential oil, is depicted in the diagram below. This process involves sample preparation, instrumental analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution with Solvent (e.g., Hexane, Ethanol) start->dilution is_add Addition of Internal Standard dilution->is_add filtration Filtration (0.45 µm) is_add->filtration injection GC Injection filtration->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification

Figure 1: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-FID and GC-MS. These protocols are based on standard methods for terpene analysis.

1. Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, an autosampler, and a data acquisition system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of, for example, 1:50.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Quantification: An external standard calibration curve is constructed by preparing a series of this compound standards of known concentrations. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration. An internal standard may be used to improve precision.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column and Carrier Gas: Same as GC-FID.

  • Injector and Temperatures: Same as GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a reference standard and/or a library database (e.g., NIST).

  • Quantification: Similar to GC-FID, quantification is performed using a calibration curve. The use of SIM mode, monitoring characteristic ions of this compound, can enhance sensitivity and selectivity.

Discussion of Methodologies

GC-FID is a robust and widely used technique for the quantification of volatile compounds. It offers a wide linear range and is generally less expensive to operate and maintain than GC-MS. The response of the FID is proportional to the number of carbon atoms in the analyte, making it a suitable detector for the quantification of hydrocarbons like this compound. However, it does not provide structural information, so peak identification relies solely on retention time matching with a known standard.

GC-MS , on the other hand, provides both quantitative data and qualitative structural information. The mass spectrum of a compound is a unique fingerprint that allows for a high degree of confidence in its identification. For complex matrices where co-elution is a possibility, GC-MS in SIM mode can provide higher selectivity and sensitivity compared to GC-FID. While the initial investment and operational costs are higher, the certainty of identification is a significant advantage, particularly in a research or drug development setting.

For routine quality control where the identity of this compound is well-established, GC-FID offers a cost-effective and reliable solution. For research applications, method development, and in situations requiring unambiguous identification, GC-MS is the preferred method.

References

comparison of different stationary phases for santolina triene separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different stationary phases for the chromatographic separation of santolina triene, a monoterpene found in the essential oils of various Santolina species. The selection of an appropriate stationary phase is critical for achieving optimal resolution, selectivity, and accuracy in the analysis of this and other related volatile compounds. This document summarizes experimental data from published studies to aid in method development and optimization.

Gas Chromatography (GC) Stationary Phases: A Performance Overview

Gas chromatography is the predominant technique for the analysis of volatile compounds like this compound. The choice of the stationary phase polarity is a key factor in achieving successful separation from complex matrices such as essential oils.

Non-Polar Stationary Phases

Non-polar stationary phases are widely used for the analysis of essential oils and the separation of terpenes.[1][2] These phases separate compounds primarily based on their boiling points and, to a lesser extent, their molecular size and shape. For non-polar analytes like this compound, a non-polar column is often the first choice.

Commonly employed non-polar stationary phases include those with a 100% dimethylpolysiloxane backbone or with a small percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane). The latter can provide slightly different selectivity due to π-π interactions with unsaturated compounds.

Table 1: Performance Data of Non-Polar Stationary Phases for this compound Separation

Stationary PhaseColumn Brand (Example)Kovats Retention Index (RI)Reference
5% Phenyl-methylpolysiloxaneHP-5MS908, 914[3]
5% Phenyl-methylpolysiloxaneDB-5908, 909[3]
5% Phenyl-methylpolysiloxaneCP-Sil-5CB905[3]
Methyl siliconeSE-30Not explicitly for this compound, but used for Santolina oil analysis[1]

Note: The Kovats Retention Index is a relative measure of retention time, normalized to the retention of n-alkanes. Slight variations in RI values across different studies can be attributed to differences in experimental conditions.

Polar Stationary Phases

Polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG), are typically used for the separation of polar compounds. While this compound itself is non-polar, a polar stationary phase can be advantageous when separating it from polar constituents within an essential oil matrix. The elution order on a polar column is more influenced by the polarity of the analytes than their boiling points. For instance, in the analysis of essential oils, a polar column can help to resolve terpene hydrocarbons from oxygenated terpenes.

Chiral Stationary Phases

Many terpenes exist as enantiomers, which are non-superimposable mirror images with potentially different biological activities. The separation of such chiral compounds requires the use of a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative coated onto a polysiloxane backbone. While there is no specific data found on the chiral separation of this compound in the reviewed literature, it is an important consideration for comprehensive analysis of essential oils containing this compound.

Experimental Protocols

The following are generalized experimental protocols for the GC analysis of this compound, based on methodologies reported in the literature.[4][5]

Sample Preparation (Essential Oil from Santolina species)
  • Hydrodistillation: Essential oil is extracted from the aerial parts of the plant material using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).

  • Drying: The collected oil is dried over anhydrous sodium sulfate.

  • Dilution: The essential oil is diluted in a suitable solvent (e.g., n-hexane or diethyl ether) to an appropriate concentration (e.g., 1% v/v) for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: An Agilent 5977B MSD (or equivalent).

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 1:50 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 5 min).

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 10 min at 240 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Compound Identification: Based on comparison of their mass spectra with those in the NIST/Wiley library and by comparison of their Kovats Retention Indices with literature values.[3]

Visualizing the Chromatographic Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant source.

This compound GC-MS Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis plant_material Santolina Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil dilution Dilution in Solvent essential_oil->dilution sample_for_injection Prepared Sample dilution->sample_for_injection injector Injector sample_for_injection->injector Injection gc_column GC Column (Stationary Phase) injector->gc_column Separation ms_detector Mass Spectrometer (Detector) gc_column->ms_detector Detection chromatogram Chromatogram ms_detector->chromatogram mass_spectra Mass Spectra ms_detector->mass_spectra data_processing Data Processing (Library Search, RI Calculation) chromatogram->data_processing mass_spectra->data_processing results Identification and Quantification of this compound data_processing->results

Caption: Workflow for this compound Analysis.

Logical Pathway for Stationary Phase Selection

The choice of a stationary phase for this compound separation should be guided by the specific analytical goals. The following diagram outlines a decision-making process.

Stationary Phase Selection Logic Decision Pathway for Stationary Phase Selection start Start: Separation of this compound q1 Is the sample a complex mixture (e.g., essential oil)? start->q1 non_polar Use a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) q1->non_polar Yes q1->non_polar No (for initial screening) q2 Are there co-eluting polar compounds? non_polar->q2 polar Consider a polar stationary phase (e.g., PEG) for alternative selectivity q2->polar Yes q3 Is chiral separation required? q2->q3 No polar->q3 chiral Use a chiral stationary phase (e.g., cyclodextrin-based) q3->chiral Yes end Optimized Separation Method q3->end No chiral->end

Caption: Stationary Phase Selection Logic.

References

Santolina Triene: A Comparative Guide to its Role as a Chemotaxonomic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and classification of plant material are paramount. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool for this purpose. This guide provides a comparative analysis of Santolina triene, an irregular monoterpene, as a distinguishing marker in plant chemotypes, with a focus on the Santolina genus.

Comparative Analysis of this compound Content

The presence and relative abundance of this compound in the essential oil of various Santolina species can be a key indicator of a specific chemotype. The chemical composition of essential oils is known to vary based on factors like geographical origin, climate, and the specific plant part used.[1][2] This variability leads to the existence of distinct chemotypes within the same species.

The following table summarizes the this compound content and other major volatile compounds in different Santolina species and their chemotypes, as reported in various studies. This data highlights the significant quantitative differences that allow for chemotaxonomic differentiation.

SpeciesChemotype/OriginThis compound (%)Other Major Compounds (%)Reference
Santolina corsicaCorsica13.5Myrcene (34.6), β-Phellandrene (11.7)[2][3]
Santolina corsicaCorsica8.2Artemisia ketone (20.0), β-Phellandrene (14.4), Myrcene (11.7)[2]
Santolina chamaecyparissusAlgeria8.11 ± 0.49α-Pinene (110.21 ± 0.54), Tricyclene (3.93 ± 0.04)[1]
Santolina chamaecyparissusNorthern Italy1.25 (in 2022)Artemisia ketone (55.67), Camphor (B46023) (16.18)[4]
Santolina chamaecyparissusSaudi ArabiaNot a major constituentArtemisia ketone (15.5), γ-Curcumene (13.6), α-Bisabolol (11.3)[5]
Santolina insularisSardiniaVariable percentagesβ-Pinene, Myrcene, β-Phellandrene, Artemisia ketone, cis-Chrysanthemol[6]

As the table illustrates, Santolina corsica can be characterized by a high abundance of this compound. In contrast, different populations of Santolina chamaecyparissus exhibit vastly different chemical profiles; some contain significant amounts of this compound, while in others it is a minor component, with compounds like artemisia ketone or camphor dominating instead.[1][2][4][5] This demonstrates that this compound, particularly when its concentration is compared with other key monoterpenes, serves as a robust marker for distinguishing between chemotypes.

Experimental Protocols

The data presented is typically acquired through standardized analytical procedures. The following sections detail the common methodologies for essential oil extraction and chemical profiling.

Essential Oil Extraction: Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation, often employing a Clevenger-type apparatus.[5][7]

  • Plant Material Preparation : The aerial parts of the plant (often flowers or leaves) are collected and typically air-dried to reduce water content.[4][8] The dried material is then chopped or ground to increase the surface area for efficient oil extraction.

  • Hydrodistillation Process : A specific weight of the prepared plant material (e.g., 90g) is placed in a flask with a measured volume of water (e.g., 500 mL).[7] The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

  • Oil Collection : In the condenser, the steam cools and liquefies. The mixture of water and essential oil is collected in a graduated burette. Due to their different densities and immiscibility, the oil separates from the water, typically forming a layer on top.

  • Yield Calculation : The volume or mass of the collected oil is measured, and the yield is calculated as a percentage of the initial dry weight of the plant material.[4][7]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the individual components of a complex mixture like an essential oil.[5]

  • Sample Preparation : The extracted essential oil is diluted in a suitable solvent, such as n-hexane or ethanol, to an appropriate concentration (e.g., 1:50 v/v).[4]

  • Gas Chromatography : A small volume of the diluted sample (e.g., 1-2 µL) is injected into the gas chromatograph.

    • Apparatus : An Agilent 7890 GC system (or similar) is commonly used.[9]

    • Column : A capillary column, such as an HP-5MS (5% phenyl-methyl-polysiloxane), is used to separate the compounds. A typical column might be 30-60 meters in length.[4][5]

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate, typically 1 mL/min.[4]

    • Oven Temperature Program : The oven temperature is gradually increased to separate compounds based on their boiling points. A representative program might be: hold at 50°C for 4 minutes, then increase by 5°C/min to 100°C, and then by 10°C/min to 280°C.[4]

  • Mass Spectrometry : As the separated compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment.

    • Detection : The mass spectrometer detects and records the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

    • Compound Identification : The identity of each compound is determined by comparing its experimental mass spectrum and retention index with those in established spectral libraries (e.g., NIST, Wiley) and known reference standards.

  • Quantification : The relative percentage of each compound is calculated based on the normalization of the peak area in the chromatogram.[4]

Visualizing Relationships and Workflows

Diagrams are essential for clarifying complex relationships and processes in chemotaxonomic studies.

G Figure 1: General Experimental Workflow for Chemotype Identification A Plant Material Collection B Drying & Preparation A->B C Hydrodistillation B->C D Essential Oil Extraction C->D E GC-MS Analysis D->E F Data Processing (Peak Identification & Quantification) E->F G Chemotype Identification (Comparison of Chemical Profiles) F->G

Caption: Figure 1: General Experimental Workflow for Chemotype Identification.

G Figure 2: Logical Relationship of Chemotypes and Markers cluster_0 Santolina sp. Chemotype A Chemotype A High this compound High this compound Chemotype A->High this compound Low Artemisia ketone Low Artemisia ketone Chemotype A->Low Artemisia ketone Chemotype B Chemotype B High Artemisia ketone High Artemisia ketone Chemotype B->High Artemisia ketone Low this compound Low this compound Chemotype B->Low this compound Chemotype C Chemotype C Chemotype C->Low this compound High Camphor High Camphor Chemotype C->High Camphor

Caption: Figure 2: Logical Relationship of Chemotypes and Markers.

This compound is a monoterpene. The biosynthesis of monoterpenes in plants generally follows the pathway outlined below, starting from primary metabolites.

G Figure 3: Simplified Terpenoid Biosynthesis Pathway A Pyruvate + G3P (from Glycolysis) B MEP Pathway (in Plastids) A->B E Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) B->E C Acetyl-CoA (from Glycolysis) D MVA Pathway (in Cytosol) C->D D->E F Geranyl Pyrophosphate (GPP) E->F G Monoterpenes (e.g., this compound) F->G

Caption: Figure 3: Simplified Terpenoid Biosynthesis Pathway.

Conclusion

The quantitative analysis of this compound, when considered within the broader chemical profile of an essential oil, serves as a reliable distinguishing marker for various plant chemotypes, especially within the Santolina genus. The significant variations in its concentration among different species and even within populations of the same species underscore its utility in chemotaxonomy. For researchers in natural product discovery and drug development, leveraging such chemical markers is crucial for ensuring the correct identification, quality, and consistency of plant-based materials. Standardized protocols for extraction and GC-MS analysis provide the robust, reproducible data necessary to make these critical distinctions.

References

evaluating the antioxidant capacity of santolina triene relative to known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Capacity

The following table summarizes the antioxidant capacity of essential oils from Santolina species, which contain santolina triene, alongside the established antioxidant standards. The values for this compound are presented as hypothetical placeholders to be determined through the experimental protocols outlined in this guide.

Compound/Extract DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (TEAC) Primary Active Components
This compound (Hypothetical) To be determinedTo be determinedTo be determinedThis compound
Santolina chamaecyparissus Essential Oil Moderate ActivityStrong ActivityModerate Reducing PowerThis compound, Artemisia Ketone, Camphor
Santolina africana Essential Oil Low to Moderate ActivityNot widely reportedNot widely reportedβ-Pinene, Germacrene D, 1,8-Cineole
Trolox ~ 3 - 10 µg/mL~ 2 - 5 µg/mLStandard (1.0)6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Ascorbic Acid (Vitamin C) ~ 2 - 8 µg/mL~ 2 - 6 µg/mLHigh Reducing PowerL-ascorbic acid
BHT (Butylated Hydroxytoluene) ~ 15 - 40 µg/mL~ 3 - 10 µg/mLModerate Reducing Power2,6-di-tert-butyl-4-methylphenol

IC50 values represent the concentration required to inhibit 50% of the respective radical. Lower IC50 values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values in the FRAP assay are expressed relative to Trolox.

Experimental Workflow

The following diagram illustrates a standardized workflow for the comprehensive evaluation of the antioxidant capacity of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis st This compound dpph DPPH Assay st->dpph Test Compound abts ABTS Assay st->abts Test Compound frap FRAP Assay st->frap Test Compound trolox Trolox trolox->dpph Standard trolox->abts Standard trolox->frap Standard ascorbic Ascorbic Acid ascorbic->dpph Standard ascorbic->abts Standard ascorbic->frap Standard bht BHT bht->dpph Standard bht->abts Standard bht->frap Standard ic50 IC50 Determination dpph->ic50 abts->ic50 teac TEAC Calculation frap->teac comparison Comparative Analysis ic50->comparison teac->comparison

Caption: Workflow for antioxidant capacity evaluation of this compound.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Materials:

  • This compound

  • Trolox, Ascorbic Acid, BHT (as standards)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and the standards (Trolox, ascorbic acid, BHT) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and standards.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

    • A blank well for each concentration should contain 100 µL of the sample and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Materials:

  • This compound

  • Trolox, Ascorbic Acid, BHT (as standards)

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compounds and standards.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • Trolox (as a standard)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compounds and the Trolox standard.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of Trolox.

    • The antioxidant capacity of the samples is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

cross-validation of analytical results for santolina triene from different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Cross-Validation of Santolina Triene Analysis

Introduction

This compound is a monoterpene found in the essential oils of various plants, notably from the Santolina genus.[1] Accurate and reproducible quantification of this compound is critical for researchers in phytochemistry, drug development, and quality control of essential oils. However, the concentration of this compound can vary significantly based on geographical origin, plant chemotype, and the extraction method used.[2][3][4][5] This inherent variability underscores the need for robust, cross-validated analytical methods to ensure that data generated across different laboratories is comparable and reliable.

This guide provides a framework for the cross-validation of analytical results for this compound. As no formal inter-laboratory comparison studies have been published to date, this document outlines a recommended protocol based on established analytical techniques and method validation principles.[6][7][8] It is intended to serve as a resource for researchers and scientists seeking to establish or participate in such a study.

Experimental Protocols

The most common and appropriate method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] A typical protocol for a cross-validation study would involve the following steps.

1. Preparation of a Standardized Reference Material

A homogenous batch of essential oil containing a known, stable concentration of this compound should be prepared and distributed to all participating laboratories. This minimizes variability arising from the sample itself.

2. Sample Preparation

  • Dilution: The essential oil reference material is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration appropriate for GC-MS analysis. A standardized dilution factor must be used by all labs.

  • Internal Standard: An internal standard (e.g., n-alkane solution C8-C20) is added to each sample prior to injection to correct for variations in injection volume and instrument response.[2]

3. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled with a Mass Selective Detector (GC-MS) is used.[3]

  • Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is recommended for the separation of volatile terpenes.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

  • Injection: A small, fixed volume of the prepared sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).

  • MS Detection: The mass spectrometer is operated in full scan mode to identify compounds based on their mass spectra and in Selective Ion Monitoring (SIM) mode for accurate quantification of this compound using a characteristic ion. Identification is confirmed by comparing the mass spectrum and retention index with a reference standard or library (e.g., NIST, Wiley).[2][9]

Data Presentation: Hypothetical Cross-Validation Results

To ensure data consistency, a cross-validation study would compare key analytical method performance parameters across participating laboratories. The following table summarizes hypothetical results from three laboratories analyzing the same standardized reference material.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99920.99890.9995> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mLReportable
Accuracy (% Recovery) 98.5%101.2%99.3%95 - 105%
Precision (RSD%) 1.8%2.5%2.1%< 5%
Reported Concentration 13.4% (±0.24)13.8% (±0.35)13.5% (±0.28)Inter-lab RSD < 10%

This table contains illustrative data for demonstration purposes.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for conducting an inter-laboratory cross-validation study and the typical experimental workflow for GC-MS analysis of this compound.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_results Phase 3: Data Compilation & Review P1 Develop Standardized Protocol P2 Prepare Homogenous Reference Material P1->P2 P3 Distribute Material & Protocol to Participating Labs P2->P3 L1 Lab A: Analyzes Sample P3->L1 L2 Lab B: Analyzes Sample P3->L2 L3 Lab C: Analyzes Sample P3->L3 C1 Central Coordinator Collects Raw Data & Results L1->C1 L2->C1 L3->C1 C2 Statistical Analysis (e.g., ANOVA, RSD) C1->C2 C3 Identify Discrepancies & Outliers C2->C3 C4 Publish Comparison Report C3->C4

Caption: Workflow for an inter-laboratory cross-validation study.

G start Essential Oil Sample (Reference Material) prep Sample Preparation: 1. Dilution in Solvent 2. Add Internal Standard start->prep inject GC Injection prep->inject gc Gas Chromatography: Separation on HP-5MS Column inject->gc ms Mass Spectrometry: 1. Compound Identification (Full Scan) 2. Quantification (SIM Mode) gc->ms data Data Analysis: - Integrate Peak Areas - Calculate Concentration ms->data result Final Result: % this compound data->result

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Santolina Triene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Santolina triene as a flammable, volatile organic compound (VOC) that is hazardous to aquatic life. Dispose of it as hazardous waste; do not pour down the drain or discard as regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound: Key Data for Disposal

The following table summarizes the essential physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
Chemical Name 2,5-dimethyl-3-vinyl-1,4-hexadiene[1]
Molecular Formula C10H16[2]
Appearance Liquid
Flash Point 109.00 °F (42.78 °C) (Closed Cup)[1]
Hazards Combustible liquid. May be fatal if swallowed and enters airways. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects.

Pre-Disposal and Handling Protocols

Before disposal, proper handling and storage are paramount to minimize risks.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[3]

Storage:

  • Store in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources.

  • Keep containers tightly closed in a dry place.

  • Use secondary containment for all liquid hazardous wastes.[4]

In Case of Spills:

  • Turn off any ignition sources if the material is flammable.[5]

  • For small spills, absorb with an inert material (e.g., sand, Chemizorb®).[3]

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the affected area.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.[4]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous chemical waste. The following steps outline the required procedure:

  • Waste Identification: Classify this compound waste as a non-halogenated organic solvent waste.[5][6] All laboratory chemical waste should be treated as hazardous unless confirmed otherwise by EHS.[7]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.[4][8] The original container is often a suitable choice.[4]

    • Do not mix this compound with other waste types, especially incompatible materials like oxidizing agents.[4][9]

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]

  • Labeling:

    • Affix a completed hazardous waste label to the container.[4][5] The label must include the chemical name ("this compound" or "2,5-dimethyl-3-vinyl-1,4-hexadiene") and a clear indication of the hazards (e.g., "Flammable," "Toxic").

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation.

    • Keep the waste container closed except when adding waste.[4]

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal. Follow their specific procedures for requesting a waste collection.

Important "Don'ts":

  • DO NOT dispose of this compound down the sink or in the regular trash.[4][8]

  • DO NOT use evaporation in a fume hood as a method of disposal.[4][8]

  • DO NOT mix with halogenated solvents or aqueous waste.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated identify Identify as Non-Halogenated, Volatile Organic Waste start->identify spill Spill Occurs start->spill containerize Select Appropriate Hazardous Waste Container identify->containerize label Complete & Affix Hazardous Waste Label containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store request Request Waste Pickup from EHS/Waste Management store->request end Proper Disposal Complete request->end spill_procedure Follow Spill Cleanup Protocol: 1. Control Ignition Sources 2. Absorb with Inert Material 3. Collect for Disposal spill->spill_procedure spill_procedure->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Santolina Triene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is of utmost importance. This document provides critical safety and logistical information for handling Santolina triene, a natural compound found in various essential oils. The following procedural guidance is designed to minimize exposure risks and ensure a safe laboratory environment.

Hazard Assessment and Physical Properties

This compound is an unsaturated hydrocarbon that may present several hazards depending on its specific isomeric form and purity. Conflicting information exists regarding its classification. One safety data sheet (SDS) indicates that it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects. Another SDS for a related compound suggests it is a combustible liquid that may be fatal if swallowed and enters airways, and may also cause an allergic skin reaction. A third SDS classifies it as a non-hazardous substance. Given these discrepancies, it is imperative to handle this compound with a high degree of caution, adhering to the most stringent safety precautions outlined in the available literature.

PropertyValueSource
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
Flash Point 42.78 °C (109.00 °F)[2]
Boiling Point 184 - 185 °C (363 - 365 °F)
Density 0.861 g/cm³ at 25 °C (77 °F)

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound.

Protection TypeRecommended EquipmentPurpose and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and sprays. Safety glasses alone are insufficient. Goggles should comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coatTo prevent skin contact. Disposable nitrile gloves are a minimum requirement. For prolonged contact, consider double-gloving. The lab coat should be fully buttoned with sleeves covering the wrists.
Respiratory Protection Use in a well-ventilated area or with a certified respiratorTo minimize inhalation of vapors. Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Operational Protocol

Adherence to good laboratory practices is critical.

Preparation:

  • Ensure all necessary PPE is readily available and in good condition before handling.

  • Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are easily accessible.

Handling:

  • Avoid all personal contact, including inhalation of vapors.

  • Do not eat, drink, or smoke in the handling area.

  • When transferring, use appropriate tools to minimize the generation of aerosols.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using absorbent materials.

  • Collect the spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and clean the spill site thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with water. If skin irritation or an allergic reaction occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If swallowed, seek immediate medical attention, as it may be fatal if it enters the airways.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all this compound waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Storage: Store waste containers in a designated, secure area.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area prep_emergency Verify Emergency Equipment Access prep_area->prep_emergency handle_transfer Transfer this compound prep_emergency->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_store Store Securely handle_use->handle_store cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Santolina triene
Reactant of Route 2
Santolina triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.